PEG2-bis(phosphonic acid)
Description
Propriétés
IUPAC Name |
2-[2-(2-phosphonoethoxy)ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O8P2/c7-15(8,9)5-3-13-1-2-14-4-6-16(10,11)12/h1-6H2,(H2,7,8,9)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYMNIPZKITWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCP(=O)(O)O)OCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of PEG2-bis(phosphonic acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG2-bis(phosphonic acid), systematically named [1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis(phosphonic acid), is a hydrophilic linker molecule of significant interest in the fields of drug delivery, diagnostics, and materials science. Its structure combines a short polyethylene (B3416737) glycol (PEG) chain with two terminal phosphonic acid groups. The PEG moiety imparts aqueous solubility and biocompatibility, while the phosphonic acid groups serve as strong chelating agents for metal ions and exhibit high affinity for bone mineral (hydroxyapatite). This unique combination of properties makes PEG2-bis(phosphonic acid) a valuable building block for the development of targeted drug delivery systems, particularly for bone-related diseases, as well as for the surface functionalization of nanoparticles and other materials.
This technical guide provides a comprehensive overview of the synthesis and characterization of PEG2-bis(phosphonic acid), including detailed experimental protocols, tabulated analytical data, and visual representations of key processes to support researchers in their scientific endeavors.
Synthesis of PEG2-bis(phosphonic acid)
The synthesis of PEG2-bis(phosphonic acid) can be approached through various synthetic strategies. While a definitive, publicly available, step-by-step protocol for this specific molecule is not readily found in peer-reviewed literature, its synthesis can be inferred from established methods for preparing bisphosphonates and PEGylated compounds. Two plausible synthetic routes are outlined below.
Method 1: From a PEGylated Dicarboxylic Acid
This common method for synthesizing bisphosphonates involves the reaction of a carboxylic acid with a mixture of phosphorous acid and a phosphorus halide, followed by hydrolysis.[1] The starting material for PEG2-bis(phosphonic acid) would be 3,6-dioxaoctanedioic acid.
Reaction Scheme:
Caption: Synthesis of PEG2-bis(phosphonic acid) from a dicarboxylic acid precursor.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3,6-dioxaoctanedioic acid and a suitable solvent (e.g., methanesulfonic acid or chlorobenzene).
-
Addition of Phosphorus Reagents: Cool the mixture in an ice bath. Slowly add a mixture of phosphorous acid (H₃PO₃) and phosphorus trichloride (B1173362) (PCl₃) dropwise to the stirred solution. The molar ratio of the dicarboxylic acid to phosphorous acid and phosphorus trichloride is typically optimized for each specific reaction but is often in the range of 1:2:2 to 1:3:3.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a temperature between 60-100 °C. The reaction is typically monitored by ³¹P NMR spectroscopy until the starting materials are consumed.
-
Hydrolysis: Cool the reaction mixture to room temperature and then carefully quench it by slowly adding it to ice-water. This step hydrolyzes the phosphorus intermediates to the final phosphonic acid groups.
-
Purification: The crude product is then purified. This may involve pH adjustment to precipitate the product, followed by filtration, washing with water and/or organic solvents, and drying under vacuum. Further purification can be achieved by recrystallization or chromatography if necessary.
Method 2: Using Tris(trimethylsilyl) Phosphite
A milder and often higher-yielding method involves the reaction of an acid chloride with tris(trimethylsilyl) phosphite, followed by a simple methanolysis to deprotect the silyl (B83357) esters.[2]
Reaction Scheme:
Caption: Synthesis of PEG2-bis(phosphonic acid) via a silylated intermediate.
Experimental Protocol:
-
Preparation of Acid Chloride: Convert 3,6-dioxaoctanedioic acid to its corresponding diacyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) or toluene.
-
Phosphonylation: In a separate reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the freshly prepared 3,6-dioxaoctanedioyl dichloride in an anhydrous, aprotic solvent. Cool the solution in an ice bath and slowly add tris(trimethylsilyl) phosphite. The reaction is typically stirred at room temperature until completion, which can be monitored by ³¹P NMR.
-
Deprotection: After the reaction is complete, carefully add methanol to the reaction mixture. This will cleave the trimethylsilyl (B98337) (TMS) ether bonds, yielding the final PEG2-bis(phosphonic acid).
-
Work-up and Purification: The solvent and volatile byproducts are removed under reduced pressure. The resulting crude product can be purified by precipitation, washing with appropriate solvents, and drying under vacuum.
Characterization of PEG2-bis(phosphonic acid)
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized PEG2-bis(phosphonic acid). The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 116604-42-3 | [3] |
| Molecular Formula | C₆H₁₆O₈P₂ | [3] |
| Molecular Weight | 278.13 g/mol | [3][4] |
| Appearance | White to off-white solid | BroadPharm |
| Purity | ≥98% | [3][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of PEG2-bis(phosphonic acid). Both ¹H NMR and ³¹P NMR are crucial for confirming the structure. While specific spectral data for this exact compound is not publicly available, expected chemical shifts and coupling patterns can be predicted based on the structure and data from similar compounds. A commercial supplier, BroadPharm, indicates the availability of NMR data for their product (BP-21701), though the spectra are not directly provided on their public website.[3]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the ethylene (B1197577) glycol backbone protons. The protons on the carbons adjacent to the phosphonic acid groups will be split by the phosphorus nuclei, resulting in characteristic multiplets.
-
Expected Chemical Shifts (δ, ppm):
-
-O-CH₂-CH₂-O- (central ethylene unit): ~3.7 ppm (singlet or narrow multiplet)
-
-O-CH₂-CH₂-P: ~3.8 - 4.2 ppm (multiplet, coupled to phosphorus)
-
-CH₂-P: ~2.0 - 2.5 ppm (multiplet, coupled to phosphorus)
-
³¹P NMR Spectroscopy
The ³¹P NMR spectrum provides direct information about the phosphorus environment. For PEG2-bis(phosphonic acid), a single signal is expected, as the two phosphonic acid groups are chemically equivalent.
-
Expected Chemical Shift (δ, ppm):
-
The chemical shift for alkyl phosphonic acids typically falls in the range of +15 to +30 ppm (relative to 85% H₃PO₄). The exact shift will depend on the solvent and pH.
-
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a small amount of the purified PEG2-bis(phosphonic acid) in a suitable deuterated solvent (e.g., D₂O, CD₃OD). D₂O is often preferred due to the high polarity of the analyte.
-
Data Acquisition: Acquire ¹H and ³¹P NMR spectra on a high-field NMR spectrometer. For ¹H NMR, a standard pulse program is used. For ³¹P NMR, proton decoupling is typically employed to simplify the spectrum to a single peak.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to confirm the proton ratios. Determine the chemical shifts and coupling constants.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile molecule.
Expected m/z Values:
-
[M-H]⁻ (Negative Ion Mode): 277.03
-
[M+H]⁺ (Positive Ion Mode): 279.04
-
[M+Na]⁺ (Positive Ion Mode): 301.02
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of PEG2-bis(phosphonic acid) in a suitable solvent compatible with ESI-MS, such as a mixture of water and methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire spectra in both positive and negative ion modes.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any common adducts (e.g., sodium adduct). Compare the observed m/z values with the calculated theoretical values to confirm the molecular weight.
Logical Workflow for Synthesis and Characterization
Caption: Overall workflow for the synthesis and characterization of PEG2-bis(phosphonic acid).
Conclusion
This technical guide provides a framework for the synthesis and characterization of PEG2-bis(phosphonic acid). The outlined synthetic methods, based on established bisphosphonate chemistry, offer viable routes to this valuable linker molecule. The detailed characterization protocols using NMR and mass spectrometry are essential for verifying the successful synthesis and ensuring the purity of the final product. For researchers and professionals in drug development and materials science, a thorough understanding of these procedures is critical for the successful application of PEG2-bis(phosphonic acid) in their respective fields. It is recommended to consult specialized literature and safety data sheets for all reagents and to perform appropriate reaction optimization and characterization for any specific application.
References
An In-depth Technical Guide to PEG2-bis(phosphonic acid): Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG2-bis(phosphonic acid), identified by CAS number 116604-42-3, is a bifunctional hydrophilic linker molecule that has garnered significant interest in the fields of drug delivery and material science.[1] Its structure incorporates a short polyethylene (B3416737) glycol (PEG) chain, which imparts aqueous solubility, and two terminal phosphonic acid groups. These phosphonic acid moieties exhibit a strong affinity for calcium ions, making PEG2-bis(phosphonic acid) an excellent targeting ligand for bone tissue, which is rich in hydroxyapatite (B223615), a calcium phosphate (B84403) mineral.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of PEG2-bis(phosphonic acid), with a focus on its role in the development of targeted therapeutics.
Chemical Structure and Properties
The chemical structure of PEG2-bis(phosphonic acid) consists of a diethylene glycol backbone with a phosphonic acid group at each terminus. The systematic name for this compound is {2-[2-(2-phosphonoethoxy)ethoxy]ethyl}phosphonic acid.
Caption: Chemical structure of PEG2-bis(phosphonic acid).
Physicochemical Properties
A summary of the key physicochemical properties of PEG2-bis(phosphonic acid) is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, specific experimental values for properties like pKa and solubility are not extensively reported in peer-reviewed literature. The hydrophilic PEG chain is known to enhance water solubility.[1]
| Property | Value | Reference |
| Molecular Formula | C6H16O8P2 | [1] |
| Molecular Weight | 278.13 g/mol | [1] |
| CAS Number | 116604-42-3 | [1] |
| Appearance | White to off-white solid | General knowledge |
| Purity | ≥95% to ≥98% (commercially available) | [1][2] |
| Storage | -20°C | [1] |
| Solubility | Soluble in water and some organic solvents like DMSO. The hydrophilic PEG chain increases aqueous solubility. | [1][3] |
| pKa | Not explicitly reported for this molecule. Phosphonic acids generally have two pKa values, the first typically between 1-3 and the second between 6-8. | General knowledge |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of PEG2-bis(phosphonic acid) are not consistently published in a single source. However, by compiling information from general synthetic methods for bisphosphonates and PEGylated compounds, a representative workflow can be proposed.
Synthesis
A common and effective method for the synthesis of bisphosphonates is the reaction of a corresponding carboxylic acid with a phosphorus source, followed by hydrolysis. A plausible synthetic route for PEG2-bis(phosphonic acid) starts from tetraethylene glycol, which is first converted to a di-halogenated or di-tosylated intermediate, followed by a reaction with a phosphite (B83602) source (e.g., triethyl phosphite) in a Michaelis-Arbuzov reaction, and subsequent hydrolysis of the resulting phosphonate (B1237965) esters.
Another potential synthetic strategy involves starting with an acid chloride and reacting it with tris(trimethylsilyl) phosphite, followed by a methanolysis step. This one-pot procedure allows for the synthesis of various bisphosphonic acids under mild conditions.[4][5]
General Protocol for Hydrolysis of a Dialkyl Phosphonate Ester:
-
Dissolve the dialkyl phosphonate precursor in a suitable solvent, such as dichloromethane.
-
Add an excess of bromotrimethylsilane (B50905) (TMSBr) and stir the reaction mixture at room temperature for several hours to overnight.
-
Remove the solvent and excess TMSBr under reduced pressure.
-
Add methanol (B129727) to the residue and stir for a few hours to complete the hydrolysis.
-
Remove the methanol under reduced pressure to yield the crude phosphonic acid.
Purification
The purification of phosphonic acids can be challenging due to their polarity and potential for multiple ionization states. Common purification techniques include:
-
Crystallization: Phosphonic acids can sometimes be crystallized from water or a mixture of solvents. Conversion to a salt (e.g., sodium salt) can sometimes facilitate crystallization.[6]
-
Anion-Exchange Chromatography: This is a powerful technique for purifying phosphonic acids. The compound is loaded onto a strong anion-exchange resin, and elution is typically performed with a gradient of an acidic buffer (e.g., formic acid in water).[6]
-
Precipitation: The product can be precipitated from an aqueous solution by the addition of a miscible organic solvent like methanol or acetone.[6]
Characterization
The structure and purity of PEG2-bis(phosphonic acid) are typically confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethylene (B1197577) glycol protons would be expected in the 3-4 ppm region. The protons on the carbons adjacent to the phosphorus atoms would likely appear as multiplets due to P-H coupling. |
| ³¹P NMR | A single peak in the proton-decoupled spectrum is expected, characteristic of the chemically equivalent phosphorus atoms. The chemical shift for bisphosphonates is typically in the range of 10-30 ppm.[7] |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C6H16O8P2) should be observed. |
Applications in Drug Development
The primary application of PEG2-bis(phosphonic acid) in drug development is as a linker for targeting drugs to bone tissue. The bisphosphonate groups have a high affinity for hydroxyapatite, the main mineral component of bone.[2] This allows for the selective delivery of therapeutic agents to the skeletal system, which can increase their efficacy and reduce systemic side effects.
Bone Targeting Mechanism
The phosphonic acid groups of the linker chelate with the calcium ions on the surface of hydroxyapatite crystals in the bone matrix. This interaction anchors the drug-linker conjugate to the bone. The PEG component of the linker serves to increase the hydrophilicity of the conjugate, which can improve its pharmacokinetic profile.[8]
Caption: Workflow for bone-targeted drug delivery.
Signaling Pathways
While PEG2-bis(phosphonic acid) itself is primarily a linker and not biologically active in terms of modulating specific signaling pathways, the therapeutic agents it delivers to the bone can have profound effects. For example, bisphosphonate-containing drugs are known to inhibit osteoclast activity, which is crucial in the treatment of osteoporosis and other bone resorption disorders. The mechanism of action of nitrogen-containing bisphosphonates involves the inhibition of farnesyl pyrophosphate synthase in the mevalonate (B85504) pathway, leading to osteoclast apoptosis.
Conclusion
PEG2-bis(phosphonic acid) is a valuable tool in the design of targeted drug delivery systems, particularly for bone-related diseases. Its hydrophilic PEG linker and bone-targeting phosphonic acid groups provide a versatile platform for conjugating a wide range of therapeutic molecules. While specific, detailed experimental data for this particular molecule can be sparse in the public domain, the general principles of bisphosphonate and PEG chemistry provide a strong foundation for its synthesis, characterization, and application. Further research and publication of detailed protocols and physicochemical properties will undoubtedly accelerate its adoption and the development of novel, bone-targeted therapies.
References
- 1. PEG2-bis(phosphonic acid), 116604-42-3 | BroadPharm [broadpharm.com]
- 2. PEG-bis(phosphonic acid) | AxisPharm [axispharm.com]
- 3. Propargyl-PEG3-phosphonic acid, 1714139-62-4 | BroadPharm [broadpharm.com]
- 4. BJOC - Towards potential nanoparticle contrast agents: Synthesis of new functionalized PEG bisphosphonates [beilstein-journals.org]
- 5. Towards potential nanoparticle contrast agents: Synthesis of new functionalized PEG bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
"PEG2-bis(phosphonic acid)" molecular weight and formula
An In-depth Technical Guide to PEG2-bis(phosphonic acid)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
PEG2-bis(phosphonic acid) is a bifunctional hydrophilic linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and materials science. Its structure features a short diethylene glycol (PEG2) chain, which imparts hydrophilicity, flanked by two phosphonic acid groups. These phosphonic acid moieties exhibit a strong affinity for metal oxides and bone tissue, making this linker particularly valuable for surface modification of nanoparticles and for targeting bone-related diseases. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its key applications.
Core Molecular Data
The fundamental properties of PEG2-bis(phosphonic acid) are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₆O₈P₂ | [1][2] |
| Molecular Weight | 278.13 g/mol | [1][2][3] |
| CAS Number | 116604-42-3 | [2][4] |
| Canonical SMILES | C(COCCP(=O)(O)O)OCCP(=O)(O)O | [2] |
Synthesis and Characterization
While a variety of methods exist for the synthesis of bisphosphonic acids, a common strategy involves the reaction of a corresponding carboxylic acid derivative with a phosphorus-containing reagent. Below is a representative experimental protocol adapted from methodologies for synthesizing functionalized PEG bisphosphonates.[5]
Representative Experimental Protocol: Synthesis of PEG2-bis(phosphonic acid)
This protocol describes a two-step process starting from triethylene glycol.
Step 1: Oxidation of Triethylene Glycol to 3,6-Dioxaoctanedioic Acid
-
Dissolve triethylene glycol in an appropriate solvent such as water or a mixed solvent system.
-
Add a strong oxidizing agent (e.g., Jones reagent, potassium permanganate, or nitric acid) dropwise at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction and work up the mixture to isolate the crude dicarboxylic acid.
-
Purify the 3,6-dioxaoctanedioic acid by recrystallization or column chromatography.
Step 2: Conversion to PEG2-bis(phosphonic acid)
-
Convert the resulting dicarboxylic acid to the corresponding diacyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent like dichloromethane (B109758) (DCM) with a catalytic amount of dimethylformamide (DMF).
-
In a separate flask under an inert atmosphere (e.g., argon or nitrogen), add tris(trimethylsilyl) phosphite (B83602) to a solvent such as anhydrous DCM.
-
Slowly add the previously prepared diacyl chloride to the tris(trimethylsilyl) phosphite solution at a reduced temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir for several hours until the formation of the silylated bisphosphonate is complete, which can be monitored by ³¹P NMR.[5]
-
Remove the volatile components under reduced pressure.
-
Hydrolyze the resulting silylated intermediate by adding methanol (B129727) and stirring at room temperature for 24 hours to yield the final product, PEG2-bis(phosphonic acid).[5]
-
Purify the final product by washing with a non-polar solvent like diethyl ether to remove any remaining impurities.
Characterization
The structure and purity of the synthesized PEG2-bis(phosphonic acid) should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of the ethylene (B1197577) glycol protons.
-
³¹P NMR: To verify the presence and chemical environment of the phosphonic acid groups. The chemical shift will be indicative of the phosphonate (B1237965) moiety.[6][7]
-
¹³C NMR: To confirm the carbon backbone of the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Applications in Research and Drug Development
PEG2-bis(phosphonic acid) serves as a versatile tool in several advanced applications due to its unique combination of hydrophilicity and strong binding affinity of the phosphonate groups.
Surface Modification of Nanoparticles
A primary application of PEG2-bis(phosphonic acid) is the surface functionalization of metal oxide nanoparticles (e.g., iron oxide, zirconia, titania).[5][8] The phosphonic acid groups form strong, stable bonds with the metal oxide surface.[8] This modification offers several advantages:
-
Increased Hydrophilicity and Biocompatibility: The PEG chain renders the nanoparticles water-soluble and reduces non-specific protein adsorption, which is crucial for in vivo applications.[9]
-
Improved Colloidal Stability: The hydrophilic PEG corona prevents the aggregation of nanoparticles in biological media.
-
Platform for Further Bioconjugation: The terminal groups of the PEG linker can be further modified to attach targeting ligands, imaging agents, or therapeutic molecules.
The workflow for nanoparticle surface modification is illustrated in the diagram below.
Caption: Workflow for Nanoparticle Surface Modification.
Targeted Drug Delivery
The strong affinity of bisphosphonates for hydroxyapatite, the primary mineral component of bone, makes PEG2-bis(phosphonic acid) an excellent candidate for developing bone-targeting drug delivery systems.[10] Therapeutic agents can be conjugated to this linker, and the resulting conjugate will preferentially accumulate in bone tissue. This targeted approach can enhance the therapeutic efficacy of drugs for bone diseases while minimizing systemic side effects.
Development of Imaging and Diagnostic Agents
The ability of phosphonate groups to chelate metal ions can be exploited in the development of contrast agents for medical imaging techniques such as Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET).[9] By incorporating a suitable metal ion, PEG2-bis(phosphonic acid) can serve as a scaffold for creating targeted imaging probes.
Logical Relationships in Application
The utility of PEG2-bis(phosphonic acid) stems from the distinct functions of its molecular components, leading to a logical progression in its application for creating advanced biomaterials.
Caption: Logical Flow from Properties to Applications.
References
- 1. Towards potential nanoparticle contrast agents: Synthesis of new functionalized PEG bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Derivatives Apply in Drug Delivery and Diagnostics [biochempeg.com]
- 3. Novel synthesis of bis(phosphonic acid)-steroid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG2-bis(phosphonic acid), 116604-42-3 | BroadPharm [broadpharm.com]
- 5. Modification of Amorphous Mesoporous Zirconia Nanoparticles with Bisphosphonic Acids: A Straightforward Approach for Tailoring the Surface Properties of the Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Bis(phosphonic acid)-terminated Polymers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing polymers with terminal bis(phosphonic acid) functionalities. Bis(phosphonic acid)-terminated polymers are of significant interest in the biomedical and materials science fields due to their strong chelating properties, adhesion to inorganic surfaces, and potential for therapeutic applications. This document details the most prevalent and effective synthetic methodologies, including controlled radical polymerization and post-polymerization modification techniques. Experimental protocols for key reactions and characterization methods are provided, along with quantitative data to facilitate comparison and reproducibility.
Introduction to Bis(phosphonic acid) Polymers
Bis(phosphonic acids), geminal bisphosphonates in particular, are characterized by a P-C-P bond structure. This arrangement imparts strong chelating capabilities towards divalent metal ions and a high affinity for calcium phosphate-based materials, such as hydroxyapatite, the primary mineral component of bone. When incorporated into a polymer chain, these terminal groups bestow unique properties onto the macromolecule, making them highly valuable for applications in drug delivery, bone targeting, dental adhesives, and as anti-scaling agents.[1][2] The synthesis of well-defined polymers with controlled molecular weight and narrow polydispersity is crucial for many of these applications, necessitating the use of controlled polymerization techniques.
Synthetic Strategies
The synthesis of bis(phosphonic acid)-terminated polymers can be broadly categorized into two main approaches:
-
Polymerization of Functional Monomers: This involves the direct polymerization of monomers that already contain a protected or unprotected bis(phosphonic acid) group. Controlled radical polymerization techniques are often employed to achieve well-defined polymer architectures.
-
Post-Polymerization Modification: This strategy involves the synthesis of a polymer with a reactive end-group, which is subsequently converted to a bis(phosphonic acid) moiety through a chemical reaction.
Controlled Radical Polymerization of Bis(phosphonate)-Functionalized Monomers
Controlled/living radical polymerization (CRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are powerful tools for the synthesis of well-defined polymers.[3] These techniques allow for precise control over molecular weight, polydispersity, and end-group fidelity.
RAFT polymerization is a versatile CRP technique that can be used with a wide range of monomers and reaction conditions. The synthesis of bis(phosphonic acid)-terminated polymers via RAFT typically involves the polymerization of a monomer containing a protected bis(phosphonate) ester group, followed by a deprotection step to yield the final phosphonic acid.[4]
A general workflow for this approach is illustrated below:
Caption: Workflow for RAFT synthesis of bis(phosphonic acid)-terminated polymers.
Table 1: Examples of Bis(phosphonate) Ester Polymers Synthesized by RAFT
| Monomer | CTA | Initiator | Solvent | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Ethyl N,N-tetramethylbis(phosphonate)-bis(methylene) amine methacrylate | Cyanoisopropyl dithiobenzoate | AIBN | DMF | 8,000 - 24,000 | < 1.3 | [4] |
| Dimethyl(methacrylamido)dodecylphosphonate | Dithioester or Trithiocarbonate | - | - | Various | < 1.3 | [5] |
| Dimethyl(methacryloyloxy)methyl phosphonate (B1237965) | Dithioester | AIBN | DMF | 8,000 - 24,000 | - | [6] |
ATRP is another robust CRP method that utilizes a transition metal catalyst (typically copper) to control the polymerization process. Similar to RAFT, ATRP is often used to polymerize monomers with protected phosphonate ester groups.[7][8]
Caption: General workflow for ATRP synthesis of bis(phosphonic acid)-terminated polymers.
Table 2: Examples of Phosphonate-Containing Polymers Synthesized by ATRP
| Monomer | Initiator | Catalyst System | Solvent | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Diethyl (methacryloyloxy)methyl phosphonate | - | CuBr/PMDETA | Toluene | - | Narrow | [7] |
| Phosphorylcholine-substituted methacrylate | OH-terminated initiator | CuBr/2,2'-bipyridine | - | - | - | [9] |
Post-Polymerization Modification
This approach offers the advantage of using well-established polymerization techniques for common monomers, followed by a specific chemical reaction to introduce the bis(phosphonic acid) functionality at the polymer chain end.[10]
The Moedritzer-Irani and Kabachnik-Fields reactions are multicomponent reactions that can be used to synthesize α-aminophosphonates.[11][12][13] These reactions can be adapted for the functionalization of amine-terminated polymers.[14][15]
The Moedritzer-Irani reaction involves the reaction of an amine with phosphorous acid and formaldehyde (B43269).
Caption: Post-polymerization modification using the Moedritzer-Irani reaction.
The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[12]
Table 3: Synthesis of Bis(phosphonic acid)amino-terminated Polymers via Moedritzer-Irani Reaction
| Polymer Backbone | Molecular Weight ( g/mol ) | PDI | Reference |
| Amino-terminated polyether | 2000 | - | [14][15] |
Experimental Protocols
RAFT Polymerization of a Phosphonate-Containing Monomer
This protocol is a general guideline based on the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1).[6]
-
Materials: Dimethyl(methacryloyloxy)methyl phosphonate (monomer), 2-cyano-2-propyl dithiobenzoate (CTA), azobisisobutyronitrile (AIBN, initiator), N,N-dimethylformamide (DMF, solvent).
-
Procedure:
-
In a Schlenk flask, dissolve the monomer, CTA, and AIBN in DMF. The molar ratio of monomer:CTA:AIBN should be carefully chosen to control the molecular weight and polymerization rate.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitor the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR to determine monomer conversion.
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Purify the polymer by precipitation in a non-solvent (e.g., cold diethyl ether) and dry under vacuum.
-
ATRP of a Phosphonate-Containing Monomer
This protocol provides a general procedure for ATRP.[3][16]
-
Materials: Phosphonate-containing monomer, ethyl α-bromoisobutyrate (initiator), Cu(I)Br (catalyst), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, ligand), anisole (B1667542) (solvent).
-
Procedure:
-
To a Schlenk flask, add the monomer, solvent, and ligand.
-
In a separate flask, add the Cu(I)Br catalyst.
-
De-gas both flasks by three freeze-pump-thaw cycles.
-
Under an inert atmosphere, transfer the monomer solution to the flask containing the catalyst.
-
Add the initiator via syringe.
-
Place the flask in a thermostatically controlled oil bath at the desired temperature.
-
After the desired time, stop the reaction by opening the flask to air and cooling.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent and dry under vacuum.
-
Post-Polymerization Modification via Moedritzer-Irani Reaction
This protocol is adapted from the synthesis of bis(phosphonic acid)amino-terminated polyethers.[14][15]
-
Materials: Amine-terminated polymer, phosphorous acid (H₃PO₃), hydrochloric acid (HCl), and formalin solution (37% formaldehyde in water).
-
Procedure:
-
In a three-necked flask equipped with a stirrer and condenser, add the amine-terminated polymer, phosphorous acid, and hydrochloric acid.
-
Heat the mixture with stirring (e.g., to 100 °C) for several hours (e.g., 5 hours).
-
Slowly add the formalin solution to the reaction mixture.
-
Continue heating and stirring for an extended period (e.g., 24 hours).
-
Cool the mixture and concentrate it under reduced pressure to obtain the crude product.
-
Purify the product as required, for example, by precipitation or dialysis.
-
Hydrolysis of Phosphonate Esters to Phosphonic Acids
The final step in many synthetic routes is the deprotection of the phosphonate ester to the phosphonic acid.[17][18]
-
Acid Hydrolysis: Refluxing the polymer in concentrated hydrochloric acid (e.g., 6 M HCl) for several hours is a common method.[17]
-
Silyl (B83357) Ester Intermediate (McKenna Reaction): A milder method involves reacting the phosphonate ester with bromotrimethylsilane (B50905) (TMSBr) to form a silyl ester intermediate, which is then solvolyzed with methanol (B129727) or water to yield the phosphonic acid.[9][19]
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Used to confirm the polymer structure, determine monomer conversion during polymerization, and calculate the degree of polymerization by comparing the integrals of polymer backbone protons to those of the end-groups.[20]
-
³¹P NMR: A crucial technique for confirming the presence of phosphorus. The chemical shift will differ significantly between the phosphonate ester and the phosphonic acid, allowing for the confirmation of successful hydrolysis.[21][22]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) of the synthesized polymers.[23] A narrow polydispersity (typically Đ < 1.5) is indicative of a controlled polymerization process.
Table 4: GPC Data for RAFT-Synthesized PMPA Macro-CTAs
| Polymer | Mn ( kg/mol ) | Đ (Mw/Mn) | Reference |
| PMPA₂₄ | 10.1 | 1.03 | [21] |
| PMPA₃₂ | 11.1 | 1.03 | [21] |
| PMPA₄₂ | 12.6 | 1.05 | [21] |
Conclusion
The synthesis of bis(phosphonic acid)-terminated polymers can be effectively achieved through several methodologies, with controlled radical polymerization techniques like RAFT and ATRP offering excellent control over the polymer architecture. Post-polymerization modification strategies, such as the Moedritzer-Irani and Kabachnik-Fields reactions, provide alternative routes, particularly for polymers that are not readily accessible through direct polymerization of functional monomers. The choice of synthetic route will depend on the desired polymer structure, the availability of monomers and reagents, and the specific application. Careful characterization by NMR and GPC is essential to confirm the structure, molecular weight, and purity of the final bis(phosphonic acid)-terminated polymer. This guide provides the foundational knowledge and experimental frameworks for researchers to successfully synthesize these promising materials for a variety of applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of fatty phosphonic acid based polymethacrylamide by RAFT polymerization and self-assembly in solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. acikkaynak.bilecik.edu.tr [acikkaynak.bilecik.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 13. Recent Developments in Functional Polymers via the Kabachnik-Fields Reaction: The State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 18. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Solid-State NMR Characterization of Mixed Phosphonic Acid Ligand Binding and Organization on Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
An In-Depth Technical Guide to PEG2-bis(phosphonic acid) (CAS Number 116604-42-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
PEG2-bis(phosphonic acid), registered under CAS number 116604-42-3, is a homobifunctional crosslinker that has garnered significant interest in the fields of drug delivery, biomaterials, and nanotechnology. Its structure, featuring two phosphonic acid groups linked by a short, hydrophilic polyethylene (B3416737) glycol (PEG) chain, imparts unique properties that make it a versatile tool for surface modification and bioconjugation. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of PEG2-bis(phosphonic acid), with a focus on experimental protocols and quantitative data to support researchers in its practical application.
Core Properties
PEG2-bis(phosphonic acid), also known by its systematic name 1,8-bis(phosphono)-3,6-dioxaoctane, possesses a molecular structure that combines the aqueous solubility and biocompatibility of a PEG linker with the strong binding affinity of phosphonic acid groups for metal oxides and hydroxyapatite (B223615).
Physicochemical Data
While specific experimental values for PEG2-bis(phosphonic acid) are not widely published, the following table summarizes its key calculated and supplier-provided data. It is recommended that researchers experimentally determine critical parameters such as pKa and solubility for their specific applications.
| Property | Value | Source |
| CAS Number | 116604-42-3 | N/A |
| Molecular Formula | C₆H₁₆O₈P₂ | N/A |
| Molecular Weight | 278.13 g/mol | N/A |
| Appearance | White to off-white solid | Typical Supplier Data |
| Purity | ≥95% | Typical Supplier Data |
| pKa Values | Estimated pKa1 ~2-3, pKa2 ~7-8 | General phosphonic acid behavior[1] |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
Note: pKa values for phosphonic acids can vary depending on the molecular structure and experimental conditions. The provided values are estimates based on general phosphonic acid characteristics.
Synthesis
The synthesis of PEG2-bis(phosphonic acid) typically involves a two-step process: the formation of the corresponding bis(phosphonate ester) followed by hydrolysis to the bis(phosphonic acid). A common synthetic route is the Michaelis-Arbuzov reaction.[2][3][4][5]
Experimental Protocol: Synthesis of Diethyl PEG2-bis(phosphonate)
This protocol describes a general approach based on the Michaelis-Arbuzov reaction.
Materials:
-
1,8-Dichloro-3,6-dioxaoctane
-
Triethyl phosphite (B83602)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,8-dichloro-3,6-dioxaoctane (1 equivalent) and an excess of triethyl phosphite (2.5 equivalents).
-
Flush the system with an inert gas (Nitrogen or Argon).
-
Heat the reaction mixture to reflux (typically 120-140 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 24-48 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite and the ethyl chloride byproduct under reduced pressure.
-
The crude diethyl PEG2-bis(phosphonate) can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Experimental Protocol: Hydrolysis to PEG2-bis(phosphonic acid)
Materials:
-
Diethyl PEG2-bis(phosphonate)
-
Concentrated Hydrochloric Acid (HCl) or Trimethylsilyl (B98337) bromide (TMSBr)
-
Methanol (B129727) (for TMSBr method)
-
Dichloromethane (B109758) (for TMSBr method, anhydrous)
Procedure (Acid Hydrolysis):
-
Dissolve the diethyl PEG2-bis(phosphonate) (1 equivalent) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction by ³¹P NMR until the disappearance of the phosphonate (B1237965) ester signals.
-
Cool the reaction mixture and remove the solvent and excess HCl under reduced pressure.
-
The resulting crude PEG2-bis(phosphonic acid) can be purified by recrystallization.
Procedure (McKenna Reaction - using TMSBr):
-
Dissolve the diethyl PEG2-bis(phosphonate) (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl bromide (TMSBr) (4-5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by ³¹P NMR.
-
Remove the solvent and excess TMSBr under reduced pressure.
-
Carefully add methanol to the residue to hydrolyze the silyl (B83357) ester intermediate.
-
Remove the methanol and other volatile byproducts under reduced pressure to yield the final product.
Applications
The bifunctional nature of PEG2-bis(phosphonic acid) makes it a valuable linker in various biomedical applications.
Surface Modification of Nanoparticles
The phosphonic acid groups exhibit a high affinity for metal oxide surfaces, making PEG2-bis(phosphonic acid) an excellent agent for the surface functionalization of nanoparticles, such as iron oxide nanoparticles (IONPs) for MRI contrast agents or quantum dots for bioimaging. The PEG linker provides a hydrophilic shell, improving colloidal stability and reducing non-specific protein adsorption.
Experimental Workflow: Nanoparticle Surface Modification
Bone-Targeting Drug Delivery
The phosphonic acid moieties have a strong affinity for hydroxyapatite, the primary mineral component of bone.[6][7] This property allows for the targeted delivery of therapeutic agents to bone tissue. PEG2-bis(phosphonic acid) can be conjugated to various drugs, such as anticancer agents or anti-inflammatory drugs, to enhance their local concentration in bone, thereby increasing efficacy and reducing systemic side effects.[6][8]
Logical Relationship: Bone-Targeting Conjugate Action
Experimental Protocol: In Vitro Hydroxyapatite Binding Assay
This protocol provides a method to assess the bone-binding affinity of PEG2-bis(phosphonic acid) or its conjugates.[9][10][11]
Materials:
-
Hydroxyapatite (HA) powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
PEG2-bis(phosphonic acid) solution of known concentration
-
Centrifuge
-
UV-Vis spectrophotometer or other suitable analytical instrument for quantification
Procedure:
-
Prepare a stock solution of PEG2-bis(phosphonic acid) in PBS.
-
Weigh a specific amount of hydroxyapatite powder (e.g., 10 mg) into several microcentrifuge tubes.
-
Add a defined volume and concentration of the PEG2-bis(phosphonic acid) solution to each tube.
-
Incubate the tubes at 37 °C with gentle agitation for a set period (e.g., 2, 4, 8, 24 hours) to allow for binding equilibrium to be reached.
-
Centrifuge the tubes to pellet the HA powder.
-
Carefully collect the supernatant.
-
Quantify the concentration of the unbound PEG2-bis(phosphonic acid) in the supernatant using a suitable analytical method. If the molecule itself is not easily quantifiable, a fluorescently labeled version can be used.
-
Calculate the amount of bound compound by subtracting the unbound amount from the initial total amount.
-
The binding affinity can be expressed as a percentage of binding or by fitting the data to a binding isotherm model (e.g., Langmuir or Freundlich).
Conclusion
PEG2-bis(phosphonic acid) is a highly valuable bifunctional linker for researchers in drug development and materials science. Its unique combination of a hydrophilic PEG spacer and two high-affinity phosphonic acid anchoring groups enables the development of advanced drug delivery systems and functionalized nanomaterials. The experimental protocols and data presented in this guide offer a starting point for the successful application of this versatile molecule in a variety of research settings. Further investigation into its specific physicochemical properties and in vivo behavior will continue to expand its utility in creating next-generation therapeutics and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Bisphosphonate conjugation for bone specific drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting therapeutics to bone by conjugation with bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural requirements for bisphosphonate binding on hydroxyapatite: NMR study of bisphosphonate partial esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Bisphosphonate With a Low Hydroxyapatite Binding Affinity Prevents Bone Loss in Mice After Ovariectomy and Reverses Rapidly With Treatment Cessation - PMC [pmc.ncbi.nlm.nih.gov]
PEG2-bis(phosphonic acid): A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of PEG2-bis(phosphonic acid). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, formulation, and delivery, offering insights into the handling, storage, and application of this versatile molecule.
Introduction to PEG2-bis(phosphonic acid)
PEG2-bis(phosphonic acid) is a bifunctional linker molecule that incorporates a short polyethylene (B3416737) glycol (PEG) chain (n=2) flanked by two phosphonic acid groups. The presence of the hydrophilic PEG spacer is intended to enhance aqueous solubility, a desirable characteristic for many pharmaceutical applications.[1] The terminal phosphonic acid groups provide strong chelating properties, particularly for divalent metal ions such as calcium, making this molecule and its derivatives promising candidates for bone-targeting drug delivery systems.[2]
Molecular Structure:
Key Properties:
-
Molecular Formula: C6H16O8P2
-
Molecular Weight: 278.13 g/mol
-
CAS Number: 116604-42-3
Solubility Profile
The solubility of PEG2-bis(phosphonic acid) is governed by the interplay between the hydrophilic PEG chain and the ionizable phosphonic acid groups. While specific quantitative solubility data for this exact molecule is not extensively published, a qualitative and estimated solubility profile can be derived from the known properties of its constituent parts and related bisphosphonate compounds.
Table 1: Estimated Solubility of PEG2-bis(phosphonic acid)
| Solvent | Expected Solubility | Rationale & Remarks |
| Aqueous Media | ||
| Water | High | The hydrophilic PEG chain and the four acidic protons of the two phosphonic acid groups contribute to excellent water solubility. Solubility is expected to be pH-dependent, increasing significantly at neutral and basic pH due to deprotonation of the phosphonic acid groups. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | High | Similar to water, high solubility is expected. The buffering capacity of PBS will maintain a pH where the phosphonic acid groups are at least partially deprotonated, enhancing solubility. |
| Acidic Buffers (e.g., Acetate Buffer, pH 4-5) | Moderate to High | Solubility may be slightly lower than in neutral or basic conditions as the phosphonic acid groups will be more protonated, reducing their polarity. |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a polar aprotic solvent capable of dissolving a wide range of polar compounds. |
| Dimethylformamide (DMF) | Moderate | Similar to DMSO, DMF is a polar aprotic solvent that should solubilize PEG2-bis(phosphonic acid). |
| Ethanol (B145695) | Low to Moderate | As a polar protic solvent, ethanol may exhibit some solvating power, but likely less than water or DMSO. |
| Methanol | Low to Moderate | Similar to ethanol, methanol's polarity should allow for some degree of dissolution. |
| Acetonitrile | Low | Acetonitrile is less polar than the other organic solvents listed and is expected to be a poor solvent for this highly polar molecule. |
| Dichloromethane (DCM) | Very Low / Insoluble | As a non-polar solvent, DCM is not expected to dissolve the highly polar PEG2-bis(phosphonic acid). |
| Hexanes | Insoluble | A non-polar solvent that will not dissolve PEG2-bis(phosphonic acid). |
Stability Characteristics
The stability of PEG2-bis(phosphonic acid) is primarily determined by the chemical nature of the phosphonic acid groups and the ether linkages within the PEG chain. Phosphonic acids are generally considered to be chemically robust.
Table 2: Stability Profile of PEG2-bis(phosphonic acid)
| Condition | Expected Stability | Potential Degradation Pathways & Remarks |
| pH | ||
| Acidic (pH 1-3) | High | Phosphonic acids are generally stable in acidic conditions.[3] Prolonged exposure to very strong acids and high temperatures could potentially lead to hydrolysis of the ether linkages in the PEG chain, though this is generally slow. |
| Neutral (pH 6-8) | High | The molecule is expected to be highly stable at neutral pH. For in vitro studies using reconstituted solutions, it is often recommended to use them within 24 hours when stored in the refrigerator to prevent any potential microbial growth or slow degradation. |
| Basic (pH 9-12) | Moderate to High | While generally stable, strong basic conditions, especially at elevated temperatures, could potentially lead to some degradation over extended periods.[3] |
| Temperature | ||
| -20°C (as solid) | High | Recommended storage condition for long-term stability.[4] |
| 2-8°C (in aqueous solution) | Good (short-term) | Aqueous solutions are expected to be stable for at least 24 hours.[5] For longer-term storage, freezing is generally recommended, although freeze-thaw stability should be assessed. |
| Ambient Temperature (as solid) | Good | The solid material is likely stable at ambient temperature for shipping and short-term storage. |
| Elevated Temperature (>40°C) | Moderate | As with many organic molecules, prolonged exposure to high temperatures may lead to degradation. |
| Light | ||
| Ambient Light | High | The molecule does not contain significant chromophores that would suggest photosensitivity. However, as a general precaution, storage in the dark is recommended. |
| Oxidative Stress | ||
| Air | High | The molecule is not expected to be particularly sensitive to oxidation under normal atmospheric conditions. |
Experimental Protocols
The following are representative experimental protocols for assessing the solubility and stability of PEG2-bis(phosphonic acid). These are generalized methods and may require optimization for specific applications.
Protocol for Determining Aqueous Solubility
This protocol outlines a common method for determining the equilibrium solubility of a compound in an aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of PEG2-bis(phosphonic acid) to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Ensure that there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Alternatively, filter the solution through a 0.22 µm syringe filter to remove any particulate matter. Care should be taken to ensure the compound does not adsorb to the filter material.
-
-
Quantification:
-
Carefully remove an aliquot of the clear supernatant.
-
Dilute the supernatant with the same buffer to a concentration within the linear range of a suitable analytical method.
-
Quantify the concentration of PEG2-bis(phosphonic acid) in the diluted supernatant using an appropriate analytical technique. As bisphosphonates lack a strong chromophore, derivatization followed by HPLC with fluorescence detection, or techniques like ion chromatography or LC-MS are often employed.[6][7]
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.
-
Protocol for Stability Assessment by HPLC
This protocol describes a typical approach to evaluate the stability of PEG2-bis(phosphonic acid) in solution over time.
-
Preparation of Stock Solution:
-
Prepare a stock solution of PEG2-bis(phosphonic acid) of known concentration in the desired buffer or solvent.
-
-
Incubation under Stress Conditions:
-
Aliquot the stock solution into several vials.
-
Store the vials under different conditions to be tested (e.g., different temperatures, pH values, or exposure to light).
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
If necessary, quench any ongoing reaction (e.g., by neutralizing pH or rapidly cooling).
-
-
HPLC Analysis:
-
Analyze the samples by a suitable HPLC method. Given the polar nature and lack of a UV chromophore, an ion-exchange or reversed-phase ion-pairing chromatography method coupled with a suitable detector (e.g., evaporative light scattering detector (ELSD), conductivity detector, or mass spectrometer) would be appropriate.[8][9] Derivatization to introduce a fluorescent or UV-active moiety can also be employed.
-
The mobile phase composition and gradient will need to be optimized to achieve good separation of the parent compound from any potential degradants.
-
-
Data Analysis:
-
Determine the peak area of the parent PEG2-bis(phosphonic acid) at each time point.
-
Plot the percentage of the remaining parent compound as a function of time for each condition.
-
The appearance of any new peaks in the chromatogram would indicate the formation of degradation products.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing the solubility and stability of PEG2-bis(phosphonic acid).
Caption: Workflow for solubility and stability testing.
Hypothetical Signaling Pathway in Drug Delivery
This diagram illustrates a conceptual signaling pathway for a bone-targeting drug conjugate utilizing a PEGylated bisphosphonate linker.
Caption: Bone-targeting drug delivery pathway.
Conclusion
PEG2-bis(phosphonic acid) is a promising bifunctional linker with favorable solubility and stability profiles for various applications in drug development and materials science. Its hydrophilic PEG spacer enhances aqueous solubility, while the robust phosphonic acid end groups provide strong binding to surfaces like hydroxyapatite, making it an excellent candidate for bone-targeting strategies. Understanding its solubility and stability is crucial for the successful design and implementation of novel therapeutic and diagnostic agents. The provided data and protocols offer a foundational guide for researchers working with this versatile molecule.
References
- 1. PEG2-bis(phosphonic acid), 116604-42-3 | BroadPharm [broadpharm.com]
- 2. PEG-bis(phosphonic acid) | AxisPharm [axispharm.com]
- 3. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG2-bis(phosphonic acid diethyl ester) - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. jfda-online.com [jfda-online.com]
- 8. An eco-friendly HPLC-UV method for the determination of risedronate in its bulk and tablet dosage form with application to content uniformity, dissolution and stability testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
Unveiling the Hydrophilic Nature of PEG2-bis(phosphonic acid): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core hydrophilic properties of PEG2-bis(phosphonic acid), a bifunctional linker molecule increasingly utilized in surface modification, drug delivery, and biomaterial engineering. Its unique structure, combining a short polyethylene (B3416737) glycol (PEG) chain with two terminal phosphonic acid groups, imparts significant water solubility and surface-binding capabilities. This document provides a comprehensive overview of its characteristics, methods for its synthesis and analysis, and its applications where hydrophilicity is a critical determinant of performance.
Core Hydrophilic Properties of PEG2-bis(phosphonic acid)
PEG2-bis(phosphonic acid) is intrinsically a hydrophilic molecule. This property is a direct consequence of its chemical structure, which features a flexible, water-soluble diethylene glycol core and two highly polar phosphonic acid end groups. The hydrophilic PEG chain enhances the water solubility of any compound it is attached to. The phosphonic acid moieties not only contribute to its polarity but also provide strong anchoring points to a variety of metal oxide surfaces.
Quantitative Data on Hydrophilicity
While specific quantitative data for PEG2-bis(phosphonic acid) is not extensively available in public literature, we can infer its properties from closely related short-chain PEGylated bisphosphonates. The data presented below is for analogous compounds and should be considered representative of the expected hydrophilic character of PEG2-bis(phosphonic acid).
| Property | Expected Value/Range (for analogous short-chain PEG-bisphosphonates) | Significance in Hydrophilicity Assessment |
| Water Solubility | High | The presence of the PEG linker and phosphonic acid groups leads to excellent solubility in aqueous media. This is a primary advantage for its use in biological and pharmaceutical applications. |
| Partition Coefficient (LogP) | Expected to be negative | A negative LogP value indicates a preference for the aqueous phase over an organic phase (like octanol), confirming the hydrophilic nature of the molecule. |
| Contact Angle (on modified surfaces) | Low (e.g., < 70°) | Surfaces modified with PEG2-bis(phosphonic acid) are expected to exhibit low water contact angles, indicating increased surface wettability and hydrophilicity.[1] |
Synthesis and Characterization
The synthesis of PEG2-bis(phosphonic acid) can be achieved through a multi-step process, typically starting from diethylene glycol. The following is a generalized synthetic approach.
Synthesis Workflow
Caption: A generalized workflow for the synthesis of PEG2-bis(phosphonic acid).
Experimental Protocols
Protocol 1: Synthesis of a Short-Chain PEG-bis(phosphonate) (Illustrative)
This protocol is an illustrative example for the synthesis of a related compound and can be adapted for PEG2-bis(phosphonic acid).
-
Ditosylation of Diethylene Glycol: Diethylene glycol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) at 0°C to room temperature to form the ditosylated intermediate.
-
Arbuzov Reaction: The ditosylated intermediate is then reacted with a trialkyl phosphite (e.g., triethyl phosphite) at elevated temperatures (e.g., 150-170°C). This reaction proceeds via an Arbuzov rearrangement to yield the corresponding bis(diethyl phosphonate) ester.
-
Hydrolysis: The resulting bis(diethyl phosphonate) ester is hydrolyzed using a strong acid (e.g., concentrated HCl) or a silylating agent followed by alcoholysis (e.g., TMSBr followed by methanol) to yield the final PEG2-bis(phosphonic acid) product.
-
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Protocol 2: Characterization of Hydrophilicity via Contact Angle Measurement
This protocol describes the process of evaluating the hydrophilicity of a surface modified with PEG2-bis(phosphonic acid).
-
Substrate Preparation: A suitable substrate (e.g., silicon wafer, glass slide, or a specific metal oxide surface) is cleaned thoroughly using a standard procedure (e.g., piranha solution or UV/ozone treatment) to ensure a contamination-free and hydrophilic surface.
-
Surface Modification: The cleaned substrate is immersed in a dilute solution of PEG2-bis(phosphonic acid) in an appropriate solvent (e.g., water or ethanol) for a specific duration (e.g., 1-24 hours) to allow for the formation of a self-assembled monolayer. The substrate is then rinsed with the solvent to remove any non-adsorbed molecules and dried under a stream of inert gas (e.g., nitrogen).
-
Contact Angle Measurement: The static water contact angle of the modified surface is measured using a contact angle goniometer. A small droplet of deionized water (typically 2-5 µL) is gently deposited onto the surface. The angle formed between the liquid-vapor interface and the solid surface is measured.[2][3][4] A lower contact angle compared to the unmodified substrate indicates a more hydrophilic surface.[3][4]
Applications in Surface Modification and Drug Delivery
The hydrophilic and surface-binding properties of PEG2-bis(phosphonic acid) make it a valuable tool in various applications.
Surface Modification Workflow
Caption: A typical workflow for modifying a surface with PEG2-bis(phosphonic acid).
The primary application of PEG2-bis(phosphonic acid) is to confer a hydrophilic character to various surfaces.[5] This is particularly important in biomedical applications to reduce non-specific protein adsorption and improve biocompatibility.[5] The phosphonic acid groups form strong bonds with metal oxide surfaces, such as those found on nanoparticles (e.g., iron oxide, titanium dioxide) and medical implants. The PEG chains then extend from the surface, creating a hydrated layer that repels proteins and cells, thus preventing biofouling.
In drug delivery, PEG2-bis(phosphonic acid) can be used as a linker to attach therapeutic agents to nanoparticles or other carrier systems. Its hydrophilic nature can improve the solubility and stability of the drug conjugate in physiological environments. The bifunctional nature of the molecule allows for versatile conjugation strategies.
Conclusion
PEG2-bis(phosphonic acid) is a valuable molecule for imparting hydrophilic properties to a wide range of materials. Its combination of a water-soluble PEG core and strong surface-anchoring phosphonic acid groups makes it an ideal candidate for applications in biomaterial science and drug delivery where controlling surface properties and enhancing aqueous solubility are paramount. While specific quantitative data for this exact molecule remains to be fully documented in publicly accessible literature, the established properties of similar short-chain PEGylated bisphosphonates provide a strong indication of its performance. The experimental protocols and workflows described herein offer a foundational guide for researchers and professionals working with this versatile hydrophilic linker.
References
Theoretical Underpinnings of PEG2-bis(phosphonic acid) Surface Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical and computational investigations of the surface binding mechanisms of molecules structurally analogous to PEG2-bis(phosphonic acid). While direct theoretical studies on "PEG2-bis(phosphonic acid)" are not extensively available in the current literature, a wealth of research on the surface interactions of bisphosphonates and phosphonic acids provides a strong foundation for understanding its behavior. This document synthesizes these findings, focusing on the fundamental principles governing the adsorption of the critical bis(phosphonic acid) headgroup onto relevant surfaces, such as hydroxyapatite (B223615) (the primary mineral component of bone) and various metal oxides.
The insights presented here are crucial for professionals in drug development and materials science, where the functionalization of surfaces with molecules like PEGylated bisphosphonates is key for applications ranging from targeted drug delivery to implant surface modification.
Core Concepts in Surface Binding
The interaction between a phosphonic acid-containing molecule and a surface is a complex interplay of several factors, including the nature of the surface, the structure of the molecule, and the surrounding environment. Theoretical studies, primarily employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have been instrumental in elucidating these interactions at the atomic level.
A central aspect of bisphosphonate binding is the coordination of the phosphonate (B1237965) groups with cations on the substrate surface. The geminal bisphosphonate moiety (P-C-P) offers a unique three-dimensional structure that facilitates strong, often multidentate, binding to calcium ions in hydroxyapatite.[1] This high affinity for bone mineral is a cornerstone of the therapeutic action of bisphosphonate drugs.[1]
Quantitative Analysis of Binding Energies
Computational studies provide quantitative estimates of the strength of interaction between the adsorbate and the surface, typically expressed as adsorption or binding energy. A more negative binding energy indicates a more stable and favorable interaction. The following table summarizes representative adsorption energies for various phosphonates on different surfaces, as calculated in the literature. It is important to note that direct comparison between different studies should be made with caution due to variations in computational methods and models.
| Molecule/Class | Surface | Computational Method | Adsorption Energy (kJ/mol) | Reference |
| Various Bisphosphonates | Hydroxyapatite (001) | DFT | Varies by side chain | [2][3] |
| Phenylphosphonic acid | Anatase TiO2 (101) | DFT | 277 | [4] |
| Nitrogen-Containing Bisphosphonates | Hydroxyapatite (001), (010), (101) | Molecular Dynamics | Varies by facet and protonation state | [5] |
Note: The specific values for adsorption energy can vary significantly based on the specific bisphosphonate, the crystal facet of the hydroxyapatite, and the computational parameters used.
Binding Modes of Phosphonic Acids
Theoretical calculations have identified several possible binding modes for phosphonic acids on surfaces. The most common are monodentate, bidentate, and tridentate configurations.[4][6] The stability of these modes depends on the surface chemistry and topography. For instance, on the anatase TiO2(101) surface, a bidentate structure is suggested to be the most stable.[4] In the context of bisphosphonates, the two phosphonate groups can act in concert to form even more complex and stable binding configurations with surface cations.
Methodologies for Theoretical Investigation
The theoretical study of surface binding phenomena relies on sophisticated computational chemistry techniques. Below are generalized protocols for the two most common approaches.
Density Functional Theory (DFT) Calculations for Adsorption Energy
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly powerful for calculating the energetics and geometry of molecules adsorbed on surfaces.
Protocol:
-
Model Construction:
-
A slab model of the crystalline surface of interest (e.g., hydroxyapatite (001) or TiO2 (101)) is constructed. The slab should be thick enough to represent the bulk material accurately.
-
The phosphonic acid-containing molecule is placed in proximity to the surface slab.
-
-
Geometry Optimization:
-
An initial geometry optimization is performed to find a local minimum energy structure of the combined system. This step determines the most likely binding configuration and orientation of the molecule on the surface.
-
Functionals such as B3LYP or PBE are commonly used, with appropriate basis sets.[7]
-
-
Adsorption Energy Calculation:
-
The total energy of the optimized adsorbed system (E_total) is calculated.
-
The energies of the isolated molecule (E_molecule) and the clean surface slab (E_surface) are also calculated separately.
-
The adsorption energy (E_ads) is then calculated using the formula: E_ads = E_total - (E_molecule + E_surface)
-
-
Analysis:
-
The resulting adsorption energy indicates the stability of the binding.
-
Analysis of the optimized geometry reveals bond lengths, bond angles, and the specific atoms involved in the surface interaction.
-
Molecular Dynamics (MD) Simulations for Binding Affinity
MD simulations are used to study the physical movements of atoms and molecules over time. This approach can provide insights into the dynamics of the binding process and the influence of solvent.
Protocol:
-
System Setup:
-
A simulation box is created containing the surface slab, the molecule(s) of interest, and explicit solvent molecules (e.g., water).
-
Force fields (e.g., AMBER, CHARMM) are assigned to all atoms to describe the potential energy of the system.
-
-
Equilibration:
-
The system is brought to the desired temperature and pressure through a series of equilibration steps. This ensures the simulation starts from a physically realistic state.
-
-
Production Run:
-
A long simulation (nanoseconds to microseconds) is run to sample the conformational space of the molecule near the surface.
-
-
Free Energy Calculation:
-
Techniques like umbrella sampling or metadynamics are often employed to calculate the potential of mean force (PMF) along a reaction coordinate (e.g., the distance between the molecule and the surface).
-
The depth of the PMF well provides an estimate of the binding free energy.
-
-
Analysis:
-
Trajectories are analyzed to understand the dynamic behavior of the molecule at the interface, including residence time and conformational changes.
-
The Role of the PEG Linker
While the bis(phosphonic acid) group acts as the primary anchor to the surface, the PEG2 linker in "PEG2-bis(phosphonic acid)" is expected to play several important roles. Based on general knowledge of PEGylated systems, the linker likely:
-
Provides steric hindrance: The PEG chain can create a hydration layer and sterically shield the surface, which can be crucial in biological applications to prevent non-specific protein adsorption.
-
Influences solubility and conformation: The hydrophilic nature of the PEG linker enhances water solubility. Molecular dynamics simulations of PEGylated systems have shown that PEG chains can adopt various conformations, from folded to extended, which can influence the accessibility of the binding headgroup and any terminal functional groups.[8]
-
Acts as a flexible spacer: The linker provides flexibility, allowing the phosphonic acid headgroup to find an optimal binding site on the surface without being constrained by the rest of the molecule.
Conclusion
The theoretical investigation of surface binding provides indispensable atomic-level insights that complement experimental studies. For molecules like PEG2-bis(phosphonic acid), the strong body of research on bisphosphonate and phosphonic acid interactions with hydroxyapatite and metal oxides serves as a reliable guide. DFT calculations consistently show strong adsorption energies, mediated by various binding modes, while MD simulations can further elucidate the dynamic aspects of these interactions in a solvated environment. Understanding these fundamental principles is paramount for the rational design of new drugs, biomaterials, and functional surfaces.
References
- 1. researchgate.net [researchgate.net]
- 2. [1604.07489] Ab initio Investigation of Adsorption Characteristics of Bisphosphonates on Hydroxyapatite (001) Surface [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [1810.13268] Using Molecular Dynamics to Model the Binding Affinities of Nitrogen-Containing Bisphosphonates on Hydroxyapatite Surface [arxiv.org]
- 6. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 7. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Simulations of PEGylated Biomolecules, Liposomes, and Nanoparticles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nanoparticle Surface Functionalization with PEG2-bis(phosphonic acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, imaging agents, and therapeutics. Polyethylene glycol (PEG) is widely employed to confer "stealth" properties to nanoparticles, reducing opsonization and subsequent clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.[1][2] Bisphosphonates are potent calcium-chelating agents that exhibit a high affinity for bone tissue and can also serve as strong anchoring moieties for metal oxide nanoparticles.[3] This document provides detailed protocols and application notes for the synthesis of a short-chain PEG derivative, PEG2-bis(phosphonic acid), and its application in the surface functionalization of various nanoparticles.
Synthesis of PEG2-bis(phosphonic acid)
The synthesis of PEG2-bis(phosphonic acid) can be achieved through an adaptation of the Moedritzer-Irani reaction. This one-pot synthesis involves the reaction of an amino-terminated PEG with phosphorous acid and formaldehyde (B43269).
Protocol: Synthesis of Diamino-PEG2-bis(phosphonic acid) via Moedritzer-Irani Reaction
This protocol is adapted from the general Moedritzer-Irani procedure for the synthesis of aminobis(phosphonic acids).[4][5]
Materials:
-
O,O'-Bis(2-aminoethyl)diethylene glycol (Diamino-PEG2)
-
Phosphorous acid (H₃PO₃)
-
Hydrochloric acid (HCl, 35%)
-
Formalin solution (37% formaldehyde in water)
-
Deionized water
-
Isopropanol
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve diamino-PEG2 (0.1 mol) in deionized water.
-
Add phosphorous acid (0.2 mol) and hydrochloric acid (0.11 mol) to the flask.
-
Heat the reaction mixture to 100°C with constant stirring for 5 hours.
-
Slowly add formalin solution (0.22 mol) to the reaction mixture using the dropping funnel.
-
Maintain the reaction at 100°C for an additional 24 hours.
-
Cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a water-isopropanol mixture to yield the final PEG2-bis(phosphonic acid) product.
Characterization:
The successful synthesis of PEG2-bis(phosphonic acid) can be confirmed by:
-
³¹P NMR Spectroscopy: A characteristic peak for the bisphosphonate group should be observed. For a similar PEG-bisphosphonate compound, a single peak at 13.45 ppm was reported.[1]
-
¹H NMR Spectroscopy: To confirm the PEG backbone structure and the presence of methylene (B1212753) groups adjacent to the phosphonic acid groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic P=O and P-O bond stretching vibrations.
Nanoparticle Surface Functionalization
The synthesized PEG2-bis(phosphonic acid) can be used to functionalize a variety of nanoparticles, particularly metal oxide nanoparticles like iron oxide, through a ligand exchange process. This process replaces the original hydrophobic ligands on the nanoparticle surface with the hydrophilic PEG2-bis(phosphonic acid).
Protocol: Surface Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol is based on the functionalization of oleylamine-coated ultrasmall superparamagnetic iron oxide nanoparticles (USPIOs).[1]
Materials:
-
Oleylamine-coated iron oxide nanoparticles (dispersed in a nonpolar solvent like dichloromethane)
-
PEG2-bis(phosphonic acid)
-
Dichloromethane (DCM)
-
Deionized water
-
Size-exclusion filters (e.g., 30 kDa MWCO)
Equipment:
-
Glass vials
-
Sonicator
-
Centrifuge with appropriate tubes/filters
Procedure:
-
Disperse the oleylamine-coated IONPs in dichloromethane.
-
Add an excess of PEG2-bis(phosphonic acid) to the nanoparticle dispersion. A high ratio of PEG-bisphosphonate to nanoparticles (e.g., 10 mg of PEG-ligand per 1 mg of IONPs) is recommended to maximize surface coverage.[1]
-
Sonicate the mixture for a short period (e.g., 15 minutes) to facilitate the ligand exchange.
-
Evaporate the dichloromethane.
-
Add deionized water to the residue to disperse the now hydrophilic, PEGylated nanoparticles.
-
Purify the functionalized nanoparticles by washing them multiple times with deionized water using size-exclusion filters to remove excess, unbound PEG2-bis(phosphonic acid) and displaced oleylamine.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to understand the properties of the resulting nanoparticles.
| Parameter | Method | Expected Outcome after Functionalization |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Increase in size due to the PEG layer. For example, 5.5 nm USPIOs increased to a hydrodynamic diameter of 24 nm after functionalization with PEG(5)-BP.[2] |
| Zeta Potential | DLS | A shift towards a more neutral or slightly negative value. PEGylation typically results in a near-zero zeta potential at physiological pH, for instance, -1.24 mV for PEG(5)-BP-USPIOs.[1] |
| Morphology and Core Size | Transmission Electron Microscopy (TEM) | The core size of the nanoparticle should remain unchanged. |
| Surface Chemistry | FTIR Spectroscopy | Appearance of characteristic peaks for PEG (C-O-C stretching) and phosphonate (B1237965) groups. |
| Stability | DLS in various media (e.g., water, saline, serum-containing media) | Enhanced colloidal stability with no significant aggregation over extended periods. PEG(5)-BP-USPIOs were stable in water and saline for at least 7 months.[1] |
Quantitative Data Summary
The following tables summarize the changes in nanoparticle properties upon functionalization with PEG-bisphosphonate ligands from various studies.
Table 1: Physicochemical Properties of Iron Oxide Nanoparticles (IONPs) Before and After Functionalization
| Nanoparticle | Core Size (TEM) | Hydrodynamic Diameter (DLS) | Zeta Potential | Reference |
| Oleylamine-coated USPIOs | 5.5 ± 0.6 nm | - | - | [1] |
| PEG(5)-BP-USPIOs | 5.5 ± 0.7 nm | 24 ± 3 nm | -1.24 mV | [1] |
Table 2: Physicochemical Properties of Gold Nanoparticles (AuNPs) with Different Surface Modifications
| Nanoparticle | Core Size (TEM) | Hydrodynamic Diameter (DLS) | Zeta Potential | Reference |
| Citrate-stabilized AuNPs | 14.7 ± 1.4 nm | 18.5 ± 0.2 nm | -41.4 ± 1.2 mV | [6] |
| PEG-AuNPs | 14.7 ± 1.4 nm | 26.2 ± 0.3 nm | -1.8 ± 0.4 mV | [6] |
| BP-PEG-AuNPs | 14.7 ± 1.4 nm | 28.4 ± 0.4 nm | -15.6 ± 0.9 mV | [6] |
Table 3: Physicochemical Properties of Quantum Dots (QDs) Before and After PEGylation
| Nanoparticle | Average Size (TEM) | Hydrodynamic Diameter (DLS) | Quantum Efficiency | Reference |
| TGA/TGH-CdTe QDs | ~3.8 nm | - | 27.01% | [7] |
| PEG–TGA/TGH-CdTe QDs | ~39.6 nm | - | 20.86% | [7] |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Nanoparticle Functionalization and Characterization
Signaling Pathway: Inhibition of the Mevalonate (B85504) Pathway by Bisphosphonate-Functionalized Nanoparticles in Cancer Cells
Nitrogen-containing bisphosphonates are known to inhibit farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway.[3][8] This inhibition prevents the synthesis of FPP and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of small GTPases like Ras, Rho, and Rac.[5] The disruption of GTPase function affects various cellular processes, including proliferation, survival, and cytoskeletal organization, ultimately leading to apoptosis in cancer cells.[9]
References
- 1. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bisphosphonates and Cancer: What Opportunities from Nanotechnology? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of PEG functionalization on the in vivo behavior and toxicity of CdTe quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the mevalonate pathway and activation of p38 MAP kinase are independently regulated by nitrogen-containing bisphosphonates in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PEG2-bis(phosphonic acid) Coated Iron Oxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of iron oxide nanoparticles (IONPs) with PEG2-bis(phosphonic acid). This coating strategy leverages the high affinity of phosphonic acid groups for the iron oxide surface, resulting in a stable, biocompatible, and "stealth" nanoparticle system suitable for a range of biomedical applications, including drug delivery and magnetic resonance imaging (MRI).
Introduction
Iron oxide nanoparticles are of significant interest in biomedicine due to their magnetic properties and biocompatibility.[1] However, bare IONPs are prone to aggregation in physiological conditions and are rapidly cleared by the reticuloendothelial system (RES).[2] Surface modification with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to overcome these limitations. The use of a bis(phosphonic acid) anchor provides a robust and stable attachment of the PEG chains to the nanoparticle surface.[2] This document outlines the synthesis, characterization, and potential applications of PEG2-bis(phosphonic acid) coated IONPs.
Key Applications
-
Magnetic Resonance Imaging (MRI): PEGylated IONPs can serve as effective contrast agents for MRI.[3] Depending on the core size and coating, they can act as T2 (negative) or T1 (positive) contrast agents.[1][4] The PEG coating enhances blood circulation time, allowing for improved imaging of blood vessels and vascular organs.[2]
-
Drug Delivery: The biocompatible PEG shell reduces non-specific protein adsorption and cellular uptake by the RES, prolonging circulation time and enabling targeted drug delivery to specific tissues or cells.[5][6]
-
Hyperthermia: Magnetic nanoparticles can generate heat when subjected to an alternating magnetic field, a property that can be exploited for cancer therapy through hyperthermia.[7] A stable PEG coating is crucial for in vivo applications.
-
Nanowarming: IONPs can be used for rapid and uniform warming of cryopreserved tissues and organs, with the PEG-phosphonate coating enhancing their stability in cryoprotectant solutions.[8]
Experimental Protocols
Protocol 1: Ligand Exchange for Coating Hydrophobic Iron Oxide Nanoparticles
This protocol describes the coating of commercially available hydrophobic iron oxide nanoparticles (e.g., EMG1200) with PEG2-bis(phosphonic acid) via a ligand exchange reaction.[8]
Materials:
-
Hydrophobic iron oxide nanoparticles (e.g., EMG1200, Ferrotec, Inc.)
-
PEG2-bis(phosphonic acid) (molecular weights can be varied, e.g., 500, 2000, 5000 Da)[8]
-
Dichloromethane (CH2Cl2)
-
Methanol (B129727) (MeOH)
-
Bath sonicator
-
Rotary evaporator
Procedure:
-
Disperse 30 mg of hydrophobic IONPs in 1 mL of CH2Cl2 by bath sonication for 10 minutes.[8]
-
Prepare a solution of PEG2-bis(phosphonic acid) in a mixture of CH2Cl2 (1.4 mL) and methanol (0.6 mL). The amount of PEG-bis(phosphonic acid) can be varied (e.g., 0.1–1.3 mmol per gram of Fe).[8]
-
Add the PEG2-bis(phosphonic acid) solution to the IONP dispersion.
-
Sonicate the reaction mixture for 1 hour, followed by a 1-hour rest period. Repeat this cycle three times.[8]
-
Allow the reaction mixture to stir overnight at room temperature.[8]
-
Concentrate the solution to approximately 2 mL using a rotary evaporator.[8]
-
Add 2 mL of hexane to the concentrated solution and sonicate for 5 minutes to precipitate the coated nanoparticles and remove excess hydrophobic ligands.[8]
-
Separate the nanoparticles (e.g., by magnetic decantation or centrifugation) and wash with hexane.
-
Resuspend the final PEG-coated IONPs in an aqueous buffer of choice. Successful coating will render the nanoparticles dispersible in aqueous solutions.[8]
Protocol 2: Coating of Hydrophilic Iron Oxide Nanoparticles
This protocol is suitable for commercially available hydrophilic iron oxide nanoparticles (e.g., EMG308).[8]
Materials:
-
Hydrophilic iron oxide nanoparticles (e.g., EMG308, Ferrotec, Inc.)
-
PEG2-bis(phosphonic acid) (molecular weights can be varied)[8]
-
Distilled water
-
Methanol (MeOH)
-
Bath sonicator
Procedure:
-
In a suitable vessel, add 0.5 mL of the hydrophilic IONP solution (e.g., 60 mg Fe/mL).[8]
-
Prepare a solution of PEG2-bis(phosphonic acid) in distilled water (1.9 mL) and methanol (0.6 mL). The amount of PEG-bis(phosphonic acid) can be varied (e.g., 0.1–1.3 mmol per gram of Fe).[8]
-
Add the PEG2-bis(phosphonic acid) solution to the IONP solution.[8]
-
Sonicate the reaction mixture for 1 hour, followed by a 1-hour rest period. Repeat this cycle three times.[8]
-
Allow the reaction to proceed overnight at room temperature.[8]
-
Purify the coated nanoparticles by methods such as dialysis or tangential flow filtration to remove excess PEG and other reactants.
Characterization of PEG-Coated Iron Oxide Nanoparticles
A thorough characterization is essential to ensure the quality and desired properties of the coated nanoparticles.
Recommended Characterization Techniques:
| Technique | Purpose | Typical Results | Citation |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and assess the colloidal stability of the nanoparticles in suspension. | Hydrodynamic diameters typically range from 25 to 100 nm, depending on the core size and PEG molecular weight. A stable formulation will show a consistent size over time. | [8][9] |
| Zeta Potential | To determine the surface charge of the nanoparticles, which influences their stability and interaction with biological systems. | PEG-coated IONPs generally exhibit a near-neutral or slightly negative zeta potential at physiological pH. | [2][7] |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and determine the size of the inorganic iron oxide core. | Provides information on the core diameter, which should remain unchanged after the coating process. | [2] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of PEG coating on the nanoparticle surface. | A weight loss step corresponding to the decomposition of the organic PEG layer is observed. | [8][10] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the PEG and phosphonic acid groups on the nanoparticle surface. | Characteristic peaks for P-O and C-O-C stretching will be present. | [8][10] |
| Vibrating Sample Magnetometry (VSM) | To measure the magnetic properties of the nanoparticles. | Confirms the superparamagnetic nature of the nanoparticles. | [10] |
| Magnetic Resonance Imaging (MRI) | To determine the relaxivity (r1 and r2) of the nanoparticles, which dictates their efficacy as MRI contrast agents. | High r1 and low r2/r1 ratios are desirable for T1 contrast agents, while high r2 values are characteristic of T2 agents. | [2][3] |
Quantitative Data Summary
The following tables summarize key quantitative data reported for PEG-phosphonate coated iron oxide nanoparticles.
Table 1: Hydrodynamic Size of PEG-Coated IONPs
| Original IONP | PEG MW (Da) | PEG Amount (mmol/g Fe) | Hydrodynamic Diameter (nm) | Citation |
| EMG1200 (hydrophobic) | 5000 | 0.15 | 61 | [8] |
| EMG1200 (hydrophobic) | 5000 | 0.02 | 240 | [8] |
| EMG1200 (hydrophobic) | 500 | 0.2 | 216 | [8] |
| 6.8 nm core | - | - | 25 | [9] |
| 13.2 nm core | - | - | 37 | [9] |
Table 2: MRI Relaxivity of PEG-Coated IONPs
| Nanoparticle System | Magnetic Field (T) | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) | r2/r1 Ratio | Citation |
| PEG(5)-BP-USPIOs | 3 | 9.5 | - | 2.97 | [2] |
| CIONs | 4.7 | 22.15 | 646.01 | 29.16 | [3] |
| RIONs | 4.7 | 17.95 | 428.05 | 23.85 | [3] |
| SIONs | 4.7 | 2.52 | 170.69 | 67.73 | [3] |
Visualizations
References
- 1. Magnetic Resonance Imaging and Iron-oxide Nanoparticles in the era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morphology Effect of PEGylated Iron Oxide Nanoparticles on the Enhancement of MRI Contrast Signal in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. mdpi.com [mdpi.com]
- 6. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical characterization and in vivo organ distribution of coated iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, self-assembly, and characterization of PEG-coated iron oxide nanoparticles as potential MRI contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PEG2-bis(phosphonic acid) in Bone-Targeting Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PEG2-bis(phosphonic acid) as a targeting ligand in the development of bone-specific drug delivery systems. Detailed protocols for key experiments are included to facilitate the practical application of this technology in a research and development setting.
Introduction
Bone-related diseases such as osteoporosis, osteosarcoma, and bone metastases present significant therapeutic challenges, often due to the systemic toxicity and low bioavailability of potent drugs.[1][2] Bone-targeting drug delivery systems aim to overcome these limitations by concentrating therapeutic agents at the site of action, thereby enhancing efficacy and reducing off-target effects.[1][2] Bisphosphonates (BPs) are a class of molecules with a strong affinity for hydroxyapatite (B223615) (HA), the primary mineral component of bone.[1][2] This inherent bone-seeking property makes them ideal targeting moieties for drug delivery applications.[1][2]
PEG2-bis(phosphonic acid) is a bifunctional linker that combines the bone-targeting capability of a bisphosphonate with the pharmacokinetic benefits of polyethylene (B3416737) glycol (PEG). The bisphosphonic acid headgroup provides a high binding affinity to the bone matrix, while the PEG linker can improve the solubility and circulation half-life of the drug delivery system.[3] This molecule can be conjugated to various therapeutic agents or incorporated into nanocarriers such as liposomes and nanoparticles to facilitate targeted delivery to bone tissue.
Mechanism of Bone Targeting
The primary mechanism by which PEG2-bis(phosphonic acid)-functionalized drug delivery systems target bone is through the high affinity of the bisphosphonic acid groups for the calcium ions present in the hydroxyapatite matrix of the bone.[1][4] This interaction leads to the accumulation and retention of the drug delivery system at sites of active bone remodeling, where the mineral matrix is more exposed.[4]
Caption: Mechanism of bone targeting using PEG2-bis(phosphonic acid).
Data Presentation: Physicochemical Properties of Bone-Targeting Nanoparticles
The following tables summarize representative quantitative data for bisphosphonate-functionalized nanoparticles from various studies. While specific data for PEG2-bis(phosphonic acid) is limited in publicly available literature, the data from systems using similar bisphosphonate targeting ligands (e.g., Alendronate, Zoledronic Acid) provide a useful reference for expected physicochemical properties.
Table 1: Physicochemical Characterization of Bisphosphonate-Functionalized Nanoparticles
| Nanoparticle Formulation | Targeting Ligand | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLGA-PEG NPs | Alendronate | Doxorubicin & Celecoxib | ~150 | -25 to -30 | ~5 (DOX), ~10 (CXB) | >80 | [2] |
| PLGA-PEG NPs | Zoledronic Acid | Docetaxel | ~200 | Not Reported | ~8 | ~85 | [5] |
| Hyaluronic Acid/PEG/nHA NPs | Zoledronic Acid | Zoledronic Acid | 150-200 | -20 to -30 | Not Reported | Not Reported | [6] |
| Gold NPs | Alendronate | - | 10-15 | Not Reported | Not Applicable | Not Applicable | [7] |
Table 2: In Vitro Hydroxyapatite Binding Affinity
| Nanoparticle Formulation | Targeting Ligand | Binding Assay Method | Binding Efficiency (%) | Reference |
| PLGA-PEG NPs | Alendronate | Incubation with HA powder | ~80 (at 100 µg/mL) | [2] |
| Gold NPs | Alendronate | Langmuir Isotherms with HA crystals | High Affinity (K_eq = 3.40 mg/L) | [7] |
| Fluorescent Proteins | Bisphosphonate | Incubation with HA disks | Qualitative (Strong Signal) | [8] |
Experimental Protocols
The following are detailed protocols for key experiments involved in the development and evaluation of PEG2-bis(phosphonic acid)-based bone-targeting drug delivery systems. These protocols are generalized based on common methodologies reported in the literature.
Protocol 1: Synthesis of a PEG2-bis(phosphonic acid)-Drug Conjugate
This protocol describes a general method for conjugating a drug molecule containing a reactive amine group to PEG2-bis(phosphonic acid) via an amide linkage.
Caption: Workflow for PEG2-bis(phosphonic acid)-drug conjugation.
Materials:
-
PEG2-bis(phosphonic acid) with a terminal carboxylic acid group
-
Drug with a primary or secondary amine group
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis membrane (appropriate MWCO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Activation of PEG2-bis(phosphonic acid):
-
Dissolve PEG2-bis(phosphonic acid)-COOH (1 eq) in anhydrous DMF.
-
Add NHS (1.5 eq) and EDC (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon) to form the NHS-activated ester.
-
-
Conjugation to the Drug:
-
Dissolve the amine-containing drug (1.2 eq) in anhydrous DMF.
-
Add the drug solution to the activated PEG2-bis(phosphonic acid) solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
-
Purification:
-
Remove the DMF by rotary evaporation.
-
Redissolve the residue in a minimal amount of deionized water.
-
Transfer the solution to a dialysis bag and dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted starting materials and byproducts.
-
Lyophilize the purified solution to obtain the PEG2-bis(phosphonic acid)-drug conjugate as a powder.
-
-
Characterization:
-
Confirm the structure and purity of the conjugate using techniques such as ¹H NMR, ³¹P NMR, and Mass Spectrometry.
-
Determine the drug conjugation efficiency using UV-Vis spectroscopy or HPLC.
-
Protocol 2: Formulation of PEG2-bis(phosphonic acid)-Coated Liposomes
This protocol outlines the preparation of liposomes and their subsequent surface modification with PEG2-bis(phosphonic acid) using the post-insertion method.
Caption: Experimental workflow for preparing PEG2-bis(phosphonic acid)-coated liposomes.
Materials:
-
Phospholipids (B1166683) (e.g., DSPC, Cholesterol)
-
Drug to be encapsulated
-
PEG2-bis(phosphonic acid) conjugated to a lipid anchor (e.g., DSPE)
-
Chloroform and Methanol
-
Hydration buffer (e.g., PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Preparation of Drug-Loaded Liposomes:
-
Dissolve the phospholipids and cholesterol in a chloroform/methanol mixture in a round-bottom flask.
-
If encapsulating a lipophilic drug, add it to the lipid mixture.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a buffer solution containing the hydrophilic drug (if applicable) by vortexing at a temperature above the phase transition temperature of the lipids.
-
Subject the resulting multilamellar vesicles to several freeze-thaw cycles.
-
Extrude the liposome (B1194612) suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
-
-
Post-Insertion of PEG2-bis(phosphonic acid)-Lipid:
-
Prepare a solution of DSPE-PEG2-bis(phosphonic acid) in the hydration buffer.
-
Add the DSPE-PEG2-bis(phosphonic acid) solution to the pre-formed liposome suspension at a desired molar ratio (e.g., 1-5 mol%).
-
Incubate the mixture at a temperature slightly above the phase transition temperature of the DSPE anchor for 1-2 hours with gentle stirring.
-
-
Purification:
-
Remove the un-encapsulated drug and unincorporated DSPE-PEG2-bis(phosphonic acid) by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the drug encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) after disrupting the liposomes with a detergent.
-
Assess the surface modification by measuring the change in zeta potential or using specific assays for phosphonic acid groups.
-
Protocol 3: In Vitro Hydroxyapatite Binding Assay
This assay evaluates the bone-targeting potential of the formulated drug delivery system by measuring its binding to a synthetic bone mineral component.
Procedure:
-
Preparation of Hydroxyapatite (HA) Slurry:
-
Prepare a suspension of hydroxyapatite powder in a binding buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 mg/mL).
-
-
Binding Experiment:
-
Add a known concentration of the PEG2-bis(phosphonic acid)-functionalized drug delivery system (or a fluorescently labeled version) to the HA slurry.
-
As a negative control, use a non-targeted formulation (e.g., plain PEGylated nanoparticles).
-
Incubate the mixture at 37°C for a defined period (e.g., 1-4 hours) with gentle agitation.
-
-
Separation and Quantification:
-
Centrifuge the mixture to pellet the HA particles.
-
Carefully collect the supernatant.
-
Quantify the concentration of the drug delivery system remaining in the supernatant using a suitable analytical method (e.g., fluorescence spectroscopy for labeled systems, HPLC for drug-loaded systems).
-
-
Calculation of Binding Efficiency:
-
Calculate the percentage of the drug delivery system bound to HA using the following formula:
-
Binding Efficiency (%) = [ (Initial Concentration - Supernatant Concentration) / Initial Concentration ] x 100
-
-
Conclusion
PEG2-bis(phosphonic acid) is a promising targeting ligand for the development of bone-specific drug delivery systems. Its bifunctional nature allows for the conjugation of a wide range of therapeutic agents and its incorporation into various nanocarrier platforms. The protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and evaluate novel bone-targeting therapies with the potential to improve the treatment of skeletal diseases. Further research is warranted to fully explore the in vivo efficacy and safety of drug delivery systems based on this versatile targeting molecule.
References
- 1. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting bone in cancer therapy: Advances and challenges of bisphosphonate-based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Bisphosphonates and Cancer: What Opportunities from Nanotechnology? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic Effects of Zoledronic Acid-Loaded Hyaluronic Acid/Polyethylene Glycol/Nano-Hydroxyapatite Nanoparticles on Osteosarcoma [frontiersin.org]
- 7. Binding affinity of surface functionalized gold nanoparticles to hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity targeting of therapeutic proteins to the bone surface—local delivery of sclerostin–neutralizing antibody enhances efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of PEG2-bis(phosphonic acid) to Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of PEG2-bis(phosphonic acid) to various therapeutic agents. This technology is primarily aimed at developing bone-targeting drug delivery systems, leveraging the high affinity of bisphosphonates for hydroxyapatite (B223615), the main mineral component of bone.[1][2] This approach has shown significant promise in enhancing the therapeutic efficacy and reducing systemic toxicity of drugs for treating bone-related diseases such as osteoporosis, bone cancers, and infections.[1][2]
Introduction to PEG2-bis(phosphonic acid) Conjugation
PEG2-bis(phosphonic acid) is a heterobifunctional linker that combines a short polyethylene (B3416737) glycol (PEG) spacer with a geminal bisphosphonate group. The bisphosphonate moiety acts as a bone-targeting ligand, while the PEG spacer enhances solubility and can reduce steric hindrance. The terminal carboxylic acid group on the PEG chain allows for covalent conjugation to therapeutic agents, typically through an amide bond formation with an amine group on the drug molecule.
Key Advantages:
-
Targeted Delivery: The bisphosphonate group actively targets the conjugate to the bone matrix, increasing the local concentration of the therapeutic agent at the site of action.[1][2]
-
Improved Pharmacokinetics: The PEG spacer can improve the solubility and stability of the conjugated drug.
-
Reduced Systemic Toxicity: By concentrating the drug at the bone, off-target side effects can be minimized.
-
Versatility: The carboxylic acid handle allows for the conjugation of a wide range of therapeutic agents containing primary or secondary amine groups.
Applications
The primary application of PEG2-bis(phosphonic acid) conjugation is in the development of bone-targeted therapeutics. Key areas of interest include:
-
Oncology: Delivery of chemotherapeutic agents (e.g., doxorubicin (B1662922), methotrexate) directly to primary bone tumors or bone metastases.[3] This approach can increase the efficacy of the anticancer drug while reducing its systemic toxicity.[3]
-
Osteoporosis: Targeted delivery of bone-resorbing inhibitors or bone-anabolic agents to improve bone mineral density and reduce fracture risk.
-
Infectious Diseases: Localized delivery of antibiotics to treat bone infections like osteomyelitis.
-
Imaging: Conjugation of imaging agents for the diagnosis and monitoring of bone diseases.
Quantitative Data Summary
The following tables summarize key quantitative parameters for bisphosphonate-containing conjugates. It is important to note that these values can vary significantly depending on the specific therapeutic agent, the length of the PEG linker, the conjugation chemistry, and the experimental conditions.
Table 1: Hydroxyapatite Binding Affinity of Bisphosphonates
| Bisphosphonate | Binding Affinity (KL, M-1) to Hydroxyapatite (HAP) | Binding Affinity (KL, M-1) to Carbonated Apatite (CAP) | Reference |
| Zoledronate | (3.10 x 106) | (1.23 x 106) | [4] |
| Alendronate | (2.65 x 106) | (0.22 x 106) | [4] |
| Risedronate | (2.73 x 106) | (0.043 x 106) | [4] |
Note: Carbonated apatite is considered a closer mimic of natural bone mineral.[4]
Table 2: Drug Loading and Efficacy of a Doxorubicin-Bisphosphonate Nanoparticle System
| Parameter | Value | Reference |
| Drug Loading Capacity (Doxorubicin) | Not explicitly quantified in the abstract | [3] |
| In vitro Cellular Uptake (Saos-2 cells) | Similar uptake to free doxorubicin at 1/10th the concentration | [3] |
| In vivo Tumor Growth Inhibition (Saos-2 xenograft) | 40% greater inhibition compared to free doxorubicin | [3] |
Experimental Protocols
General Protocol for Conjugation of PEG2-bis(phosphonic acid) to an Amine-Containing Therapeutic Agent via EDC/NHS Chemistry
This protocol describes a general two-step, one-pot method for the covalent conjugation of the carboxylic acid group of PEG2-bis(phosphonic acid) to a primary amine on a therapeutic agent using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
PEG2-bis(phosphonic acid)
-
Amine-containing therapeutic agent
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system: Size exclusion chromatography (e.g., Sephadex G-25) or dialysis membrane (appropriate MWCO)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare stock solutions of PEG2-bis(phosphonic acid) in anhydrous DMF or DMSO.
-
Prepare a solution of the amine-containing therapeutic agent in Coupling Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
-
Activation of PEG2-bis(phosphonic acid):
-
In a reaction vessel, dissolve PEG2-bis(phosphonic acid) in Activation Buffer.
-
Add a 2-5 fold molar excess of EDC and a 1.2-2 fold molar excess of NHS relative to the PEG2-bis(phosphonic acid).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxylic acid group to form a more stable NHS ester.
-
-
Conjugation to the Therapeutic Agent:
-
Add the solution of the amine-containing therapeutic agent to the activated PEG2-bis(phosphonic acid) solution. A 1.5 to 10-fold molar excess of the activated linker to the therapeutic agent is a common starting point, but this should be optimized.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts using size exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the successful conjugation and determine the purity of the final product using analytical techniques such as:
-
NMR Spectroscopy (1H and 31P): To confirm the presence of both the PEG linker, bisphosphonate, and the therapeutic agent.
-
Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.
-
-
Caption: Workflow for the conjugation of PEG2-bis(phosphonic acid) to a therapeutic agent.
In Vitro Hydroxyapatite Binding Assay
This protocol is designed to evaluate the bone-targeting efficacy of the synthesized conjugate by measuring its binding affinity to hydroxyapatite (HA), a synthetic analog of bone mineral.
Materials:
-
PEG2-bis(phosphonic acid)-therapeutic agent conjugate
-
Hydroxyapatite (HA) powder or beads
-
Binding Buffer: PBS, pH 7.4
-
Control compound (e.g., the unconjugated therapeutic agent)
-
Microcentrifuge tubes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of HA Slurry:
-
Suspend a known amount of HA powder (e.g., 10 mg/mL) in Binding Buffer.
-
Vortex thoroughly to ensure a uniform suspension.
-
-
Binding Experiment:
-
Prepare solutions of the conjugate and the control compound at various concentrations in Binding Buffer.
-
In microcentrifuge tubes, mix a fixed volume of the HA slurry with the solutions of the conjugate or control.
-
Incubate the tubes at 37°C for a defined period (e.g., 1-4 hours) with gentle agitation to allow for binding to reach equilibrium.
-
-
Separation of Bound and Unbound Fractions:
-
Centrifuge the tubes to pellet the HA.
-
Carefully collect the supernatant, which contains the unbound fraction of the compound.
-
-
Quantification:
-
Quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., measuring the absorbance at the drug's λmax or using a calibrated HPLC method).
-
Calculate the amount of bound compound by subtracting the amount in the supernatant from the initial amount added.
-
-
Data Analysis:
-
Plot the amount of bound compound per unit of HA as a function of the equilibrium concentration of the unbound compound.
-
This data can be used to determine binding parameters such as the binding capacity and affinity constants.
-
Caption: Workflow for the in vitro hydroxyapatite binding assay.
Relevant Signaling Pathway: RANKL in Osteoclastogenesis
A key application for bone-targeted therapies is the modulation of osteoclast activity, which is central to diseases like osteoporosis and bone metastases. The RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling pathway is a critical regulator of osteoclast differentiation and activation. Therapeutic agents that inhibit this pathway can reduce bone resorption. Delivering such inhibitors specifically to the bone using PEG2-bis(phosphonic acid) conjugation could enhance their efficacy and reduce side effects.
Caption: Simplified RANKL signaling pathway in osteoclastogenesis.
References
Application Notes and Protocols for Stabilization of Zirconia Nanoparticles with PEG2-bis(phosphonic acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconia (ZrO₂) nanoparticles are gaining significant attention in biomedical applications due to their biocompatibility, high refractive index, and chemical stability.[1][2] For in vivo applications, such as drug delivery and bioimaging, surface modification of these nanoparticles is crucial to ensure colloidal stability in physiological media, prevent protein adsorption, and prolong circulation time.[1][3] This document provides detailed application notes and protocols for the stabilization of zirconia nanoparticles using a bifunctional ligand, PEG2-bis(phosphonic acid).
Phosphonic acids exhibit a strong affinity for metal oxide surfaces, including zirconia, forming stable coordination bonds.[4][5][6] Bisphosphonates, containing two phosphonic acid groups, offer enhanced binding stability compared to their monophosphonate counterparts, making them excellent anchoring moieties.[5][7][8] The polyethylene (B3416737) glycol (PEG) component of the ligand provides a hydrophilic shell that imparts stealth properties to the nanoparticles, reducing opsonization and clearance by the reticuloendothelial system.[9][10] The short PEG2 chain (two ethylene (B1197577) glycol units) provides a balance between hydrophilicity and hydrodynamic size.
These application notes will guide researchers through the synthesis of zirconia nanoparticles, the functionalization with PEG2-bis(phosphonic acid), and the characterization of the resulting stable nanoparticles.
Quantitative Data Summary
The following tables summarize typical characterization data for zirconia nanoparticles before and after surface modification with bisphosphonic acids. The data is compiled from studies on the functionalization of zirconia and other metal oxide nanoparticles with phosphonic acid-based ligands.
Table 1: Physicochemical Properties of Bare and Functionalized Zirconia Nanoparticles
| Parameter | Bare ZrO₂ Nanoparticles | ZrO₂ Nanoparticles Functionalized with Bisphosphonic Acid |
| Average Diameter (TEM) | 200 ± 50 nm[5] | ~200 nm[5] |
| Hydrodynamic Diameter (DLS) | Prone to aggregation in aqueous media | Stable, with a slight increase depending on the ligand |
| Surface Area | 187 m²/g[5] | Not significantly altered |
| Zeta Potential (pH 7) | +10 to -10 mV (Isoelectric point ~pH 6.5-7.0)[5] | -20 to -40 mV[5] |
| Grafting Density | N/A | ~1.1 molecules/nm²[7][8] |
Table 2: Colloidal Stability of Functionalized Nanoparticles
| Medium | Bare ZrO₂ Nanoparticles | PEG-Phosphonate Functionalized Nanoparticles |
| Deionized Water | Unstable, sedimentation observed | Stable for months[11] |
| Phosphate-Buffered Saline (PBS) | Rapid aggregation | Stable for extended periods[6] |
| Cell Culture Medium (+10% FBS) | Significant aggregation and protein corona formation | High stability, reduced protein adsorption[9][11] |
Experimental Protocols
Protocol 1: Synthesis of Amorphous Mesoporous Zirconia Nanoparticles
This protocol is adapted from a method for producing amorphous zirconia nanoparticles with a large surface area.[5]
Materials:
-
Zirconium(IV) propoxide
-
Pluronic P123
-
Sodium fluoride (B91410) (NaF)
-
Deionized water
Procedure:
-
Dissolve Pluronic P123 in ethanol.
-
Add zirconium(IV) propoxide to the solution and stir.
-
In a separate vessel, dissolve NaF in deionized water.
-
Add the NaF solution to the zirconium precursor solution under vigorous stirring to initiate the sol-gel reaction.
-
Continue stirring for 24 hours at room temperature.
-
Collect the resulting nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol to remove unreacted precursors and the surfactant.
-
Dry the nanoparticles under vacuum at 120°C to remove the surfactant without inducing crystallization.
Protocol 2: Synthesis of PEG2-bis(phosphonic acid)
This is a suggested synthetic route based on established methods for preparing bisphosphonates.[12]
Materials:
-
Tri(ethylene glycol)
-
p-Toluenesulfonyl chloride
-
Sodium azide
-
A suitable bisphosphonate precursor (e.g., tetraethyl vinylidenebisphosphonate)
-
Hydrochloric acid
-
Organic solvents (e.g., THF, DCM)
Procedure:
-
Tosylation: React tri(ethylene glycol) with p-toluenesulfonyl chloride to selectively tosylate one hydroxyl group.
-
Azidation: Convert the tosylated PEG into an azido-PEG by reacting with sodium azide.
-
Staudinger Reaction: Reduce the azido-PEG to an amino-PEG using triphenylphosphine followed by hydrolysis.
-
Michael Addition: React the amino-PEG with a bisphosphonate precursor like tetraethyl vinylidenebisphosphonate via a Michael addition to form the PEG2-bis(phosphonate ester).
-
Hydrolysis: Hydrolyze the ester groups to phosphonic acids using concentrated hydrochloric acid to yield the final PEG2-bis(phosphonic acid) product.
-
Purify the product using appropriate chromatographic techniques.
Protocol 3: Surface Functionalization of Zirconia Nanoparticles
This protocol for surface functionalization is adapted from a procedure for modifying zirconia nanoparticles with bisphosphonic acids.[5][7]
Materials:
-
Synthesized amorphous mesoporous zirconia nanoparticles
-
PEG2-bis(phosphonic acid)
-
Buffered aqueous solution (e.g., pH 4)
-
Deionized water
-
Ethanol
Procedure:
-
Disperse the synthesized zirconia nanoparticles in a buffered aqueous solution (pH 4 is suggested for strong interaction).[7]
-
Dissolve the PEG2-bis(phosphonic acid) in the same buffered solution.
-
Add the PEG2-bis(phosphonic acid) solution to the nanoparticle dispersion. The recommended ligand-to-nanoparticle ratio may need to be optimized, but a starting point is a 5-fold excess by weight of the ligand.[4]
-
Stir the mixture at room temperature for 24 hours to allow for complete ligand exchange and binding.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles extensively with deionized water and then ethanol to remove any unbound ligand. This can be monitored by checking the supernatant for the presence of the ligand.
-
Resuspend the final PEG2-bis(phosphonic acid) stabilized zirconia nanoparticles in the desired aqueous buffer for storage and further use.
Visualizations
Caption: Experimental workflow for the synthesis and functionalization of zirconia nanoparticles.
Caption: Ligand binding and stabilization mechanism of zirconia nanoparticles.
Caption: A logical workflow for utilizing stabilized zirconia nanoparticles in drug development.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modification of Amorphous Mesoporous Zirconia Nanoparticles with Bisphosphonic Acids: A Straightforward Approach for Tailoring the Surface Properties of the Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iris.unive.it [iris.unive.it]
- 8. Modification of Amorphous Mesoporous Zirconia Nanoparticles with Bisphosphonic Acids: A Straightforward Approach for Tailoring the Surface Properties of the Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Towards potential nanoparticle contrast agents: Synthesis of new functionalized PEG bisphosphonates [beilstein-journals.org]
Application Notes and Protocols: Surface Modification of Biomaterials with PEG2-bis(phosphonic acid)
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEG2-bis(phosphonic acid) is a bifunctional molecule designed for the surface modification of a wide range of metal oxide-based biomaterials, including titanium (Ti), zirconium (Zr), and their alloys, as well as nanoparticles. It combines the robust anchoring capabilities of a bisphosphonic acid group with the protein-repellent and biocompatibility-enhancing properties of a polyethylene (B3416737) glycol (PEG) chain. The bisphosphonic acid moiety forms a highly stable, self-assembled monolayer (SAM) on the metal oxide surface through strong covalent bonds (M-O-P).[1][2][3] This stable attachment is critical for the long-term performance of medical implants and devices. The short PEG chain creates a hydrophilic, sterically hindered surface that effectively resists non-specific protein adsorption, thereby minimizing biofouling, reducing the foreign body response, and improving the overall biocompatibility of the material.[4][5][6]
Principle of Surface Modification
The modification process relies on the spontaneous self-assembly of PEG2-bis(phosphonic acid) molecules from a solution onto a hydroxylated metal oxide surface. The two phosphonic acid groups chelate with metal atoms on the surface, forming multidentate covalent bonds that are significantly more stable than the bonds formed by monofunctional phosphonic acids.[3][7] This results in a densely packed, well-ordered monolayer. The outwardly oriented PEG chains form a hydrated layer that acts as a physical and energetic barrier to protein adsorption, a phenomenon critical for preventing subsequent cellular adhesion and inflammatory responses.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Modification of Amorphous Mesoporous Zirconia Nanoparticles with Bisphosphonic Acids: A Straightforward Approach for Tailoring the Surface Properties of the Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Surface Modification on the In vitro Protein Adsorption and Cell Cytotoxicity of Vinorelbine Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modification of Amorphous Mesoporous Zirconia Nanoparticles with Bisphosphonic Acids: A Straightforward Approach for Tailoring the Surface Properties of the Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing Titanium Surfaces with PEG2-bis(phosphonic acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium and its alloys are extensively used in biomedical applications, particularly for dental and orthopedic implants, due to their excellent biocompatibility, corrosion resistance, and mechanical properties.[1] The native oxide layer (TiO2) that spontaneously forms on titanium surfaces plays a crucial role in its biological performance.[1][2] However, to enhance bio-integration, prevent non-specific protein adsorption, and introduce specific functionalities for targeted drug delivery or controlled cellular interactions, surface modification is often necessary.[3][4]
Functionalization with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to create a hydrophilic and bio-inert surface that can reduce bacterial adhesion and minimize inflammatory responses.[5][6] When combined with a strong anchoring group like a phosphonic acid, the stability of the coating on the titanium surface is significantly enhanced.[5][7] Phosphonic acids form stable, covalent-like bonds with the titanium dioxide layer.[5]
This document provides detailed application notes and protocols for the functionalization of titanium surfaces using PEG2-bis(phosphonic acid) . This molecule incorporates a short di(ethylene glycol) (PEG2) chain to confer hydrophilicity and protein resistance, and two phosphonic acid groups for robust, multidentate binding to the titanium surface. Such functionalized surfaces are of significant interest in drug development for creating biocompatible coatings on implants and for the development of targeted drug delivery systems.[7][8]
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of titanium surfaces before and after functionalization with phosphonic acid-terminated molecules. While specific data for PEG2-bis(phosphonic acid) is not extensively available in the literature, the presented data is based on studies with similar molecules, such as carboxyethylphosphonic acid and other organophosphonates, and serves as a reference for expected outcomes.[9][10]
Table 1: Surface Wettability Analysis
| Surface Type | Static Water Contact Angle (°) | Reference |
| Untreated Titanium (Control) | 67.8 ± 1.83 | [9][10] |
| Phosphonic Acid Functionalized Ti | 18.84 ± 0.72 | [9][10] |
Lower contact angles indicate increased hydrophilicity.
Table 2: Surface Elemental Composition (X-ray Photoelectron Spectroscopy - XPS)
| Surface Type | P 2p Signal | N 1s Signal | Reference |
| Untreated Titanium (Control) | Not Detected | Not Detected | [11] |
| Aminophosphonate Functionalized Ti | Detected | Detected | [11] |
Detection of Phosphorus (P) and Nitrogen (N) (in the case of amino-terminated PEG) confirms the presence of the functionalizing molecule on the surface.
Table 3: Layer Thickness (Atomic Force Microscopy - AFM)
| Molecule | Method | Layer Thickness (nm) | Reference |
| 12-aminododecylphosphonic acid (AC12P) | Nanoshaving | ~1.5 | [11] |
AFM can be used to measure the thickness of the self-assembled monolayer.
Experimental Protocols
This section provides detailed protocols for the preparation of titanium substrates and their functionalization with PEG2-bis(phosphonic acid).
Titanium Substrate Preparation
A thorough cleaning and preparation of the titanium surface is critical to ensure a uniform and stable functionalization.[11]
Materials:
-
Titanium substrates (e.g., 1x1 cm squares of titanium foil)[11]
-
Silicon carbide (SiC) grinding paper (P1000, P2500, P4000 grit)[11]
-
Polishing machine[11]
-
Milli-Q water[11]
-
Ethanol[11]
-
Acetone[11]
-
Ultrasonic bath[11]
-
Nitrogen gas stream[11]
-
Oxygen plasma cleaner (optional, but recommended)[11]
Protocol:
-
Mechanically polish the titanium substrates using a polishing machine with progressively finer SiC grinding paper (P1000, P2500, and P4000).[11]
-
Rinse the polished substrates thoroughly with Milli-Q water.
-
Perform sequential ultrasonic cleaning of the substrates for 5 minutes each in Milli-Q water, ethanol, and then for 20 minutes in acetone.[11]
-
Rinse the substrates again with Milli-Q water.[11]
-
Dry the cleaned substrates under a gentle stream of nitrogen gas.[11]
-
(Optional but Recommended) Treat the substrates with oxygen plasma to increase the density of hydroxyl (-OH) groups on the surface, which enhances the anchoring of phosphonate (B1237965) molecules.[11]
Functionalization with PEG2-bis(phosphonic acid)
This protocol describes the formation of a self-assembled monolayer (SAM) of PEG2-bis(phosphonic acid) on the prepared titanium surface.
Materials:
-
Prepared titanium substrates
-
PEG2-bis(phosphonic acid)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or ethanol)
-
Reaction vessel (e.g., three-neck flask)
-
Reflux condenser
-
Heating mantle
Protocol:
-
Prepare a solution of PEG2-bis(phosphonic acid) in the chosen anhydrous solvent. A typical concentration range is 1-5 mM.
-
Place the cleaned and dried titanium substrates in the reaction vessel.
-
Add the PEG2-bis(phosphonic acid) solution to the reaction vessel, ensuring the substrates are fully immersed.
-
Set up the reaction under a reflux condenser and heat the solution. A study on a similar molecule, carboxyethylphosphonic acid, used an immersion period of 24 hours at 76°C in THF.
-
After the immersion period, remove the substrates from the solution.
-
Rinse the functionalized substrates thoroughly with the fresh solvent to remove any physisorbed molecules.
-
Dry the substrates under a nitrogen stream.
-
(Optional) Perform a post-deposition annealing step to strengthen the covalent binding between the phosphonate groups and the titanium oxide surface.[11]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for titanium surface functionalization.
Binding Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. Interactions between cells and titanium surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Responses Evoked by Different Surface Characteristics of Intraosseous Titanium Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biocompatible Organic Coatings Based on Bisphosphonic Acid RGD-Derivatives for PEO-Modified Titanium Implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: PEG2-bis(phosphonic acid) for Enhanced Implant Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Challenge of Implant Rejection
The success of medical implants is critically dependent on their biocompatibility and integration with surrounding host tissues. A common failure mechanism is the foreign body response, a cascade of events initiated by the adsorption of proteins onto the implant surface upon implantation. This protein layer dictates subsequent cellular interactions, which can lead to inflammation, fibrous capsule formation, and ultimately, implant rejection. Surface modification of implants is a key strategy to modulate these interactions and enhance biocompatibility.
PEG2-bis(phosphonic acid) is a promising surface modification agent designed to improve the biocompatibility of metallic implants, such as those made of titanium and its alloys. This molecule combines the protein-repellent properties of polyethylene (B3416737) glycol (PEG) with the strong bone-binding affinity of bisphosphonates. The PEG component creates a hydrophilic barrier that reduces non-specific protein adsorption, thereby minimizing the inflammatory response. The bisphosphonate groups act as robust anchoring moieties, covalently binding to the metal oxide surface of the implant, and can also promote osseointegration by interacting with calcium phosphate (B84403) minerals in the bone.
This document provides detailed application notes and experimental protocols for the use of PEG2-bis(phosphonic acid) in the surface modification of implants to improve their biocompatibility.
Mechanism of Action
The dual-functional nature of PEG2-bis(phosphonic acid) provides a two-pronged approach to enhancing implant biocompatibility:
-
Reduction of Protein Adsorption: The PEG chains extend from the implant surface into the biological environment, creating a hydrated layer. This layer sterically hinders the close approach and adsorption of proteins, a phenomenon well-documented for PEGylated surfaces. By minimizing the initial protein adsorption, the foreign body response is significantly attenuated.
-
Enhanced Osseointegration: The bisphosphonate groups have a high affinity for divalent cations, such as calcium. This allows for strong and stable anchoring of the PEG2-bis(phosphonic acid) molecule to the titanium oxide surface of the implant. Furthermore, these groups can interact with the hydroxyapatite (B223615) component of bone, potentially promoting the adhesion and proliferation of osteoblasts, the cells responsible for bone formation.
Quantitative Data on Surface Properties and Biological Response
The following tables summarize quantitative data from studies on surfaces modified with components related to PEG2-bis(phosphonic acid), such as PEGylated surfaces and various implant coatings. This data provides an insight into the expected performance of PEG2-bis(phosphonic acid) modified implants.
Table 1: Protein Adsorption on Modified Surfaces
| Surface Modification | Protein | Adsorption Amount (ng/cm²) | Reference |
| Bare Niobium Pentoxide | Myoglobin | > 150 | [1] |
| Bare Niobium Pentoxide | Albumin | ~ 120 | [1] |
| Bare Niobium Pentoxide | Fibrinogen | ~ 100 | [1] |
| High-Density PEG Layer | Myoglobin | < 50 | [1] |
| High-Density PEG Layer | Albumin | < 40 | [1] |
| High-Density PEG Layer | Fibrinogen | < 20 | [1] |
Table 2: Cell Adhesion on Coated Titanium Surfaces
| Implant Coating | Cell Type | Adhesion Rate (%) | Reference |
| Uncoated Titanium | Osteoblast-like cells | 50 | [2] |
| Zirconia Coated | Osteoblast-like cells | 65 | [2] |
| TiO₂ Coated | Osteoblast-like cells | 70 | [2] |
| Hydroxyapatite (HA) Coated | Osteoblast-like cells | 85 | [2] |
| Uncoated Titanium | Keratinocytes | Lower than EGF-coated | [3] |
| EGF-Coated Titanium | Keratinocytes | Higher than uncoated | [3] |
| Uncoated Titanium | Gingival Fibroblasts | Lower than EGF-coated | [3] |
| EGF-Coated Titanium | Gingival Fibroblasts | Higher than uncoated | [3] |
Experimental Protocols
Protocol 1: Synthesis of PEG2-bis(phosphonic acid)
While a detailed, readily available synthesis protocol specifically for PEG2-bis(phosphonic acid) is not prevalent in the reviewed literature, a general synthetic strategy can be adapted from known methods for creating similar bisphosphonate compounds. The Moedritzer-Irani reaction is a common one-pot procedure for synthesizing aminobis(phosphonic acids).[4] A plausible route for PEG2-bis(phosphonic acid) would involve the reaction of a diamino-PEG2 precursor with phosphorous acid and formaldehyde (B43269).
Note: This is a generalized protocol and requires optimization.
Materials:
-
O,O'-Bis(2-aminoethyl)diethylene glycol (diamino-PEG2)
-
Phosphorous acid (H₃PO₃)
-
Formaldehyde solution (37 wt. % in H₂O)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diamino-PEG2 (1 equivalent) in deionized water and hydrochloric acid.
-
Add phosphorous acid (4 equivalents) to the solution and stir until dissolved.
-
Heat the reaction mixture to reflux (approximately 100-110 °C).
-
Slowly add formaldehyde solution (4 equivalents) dropwise to the refluxing mixture.
-
Continue refluxing for 24-48 hours.
-
Monitor the reaction progress using ³¹P NMR spectroscopy.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by ion-exchange chromatography.
-
Characterize the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.
Protocol 2: Surface Modification of Titanium Implants
This protocol describes the coating of titanium implants with PEG2-bis(phosphonic acid) via a simple immersion method.
Materials:
-
Titanium implants (e.g., discs or screws)
-
PEG2-bis(phosphonic acid)
-
Anhydrous solvent (e.g., ethanol or tetrahydrofuran (B95107) (THF))
-
Deionized water
-
Ultrasonic bath
-
Oven
Procedure:
-
Cleaning of Titanium Implants:
-
Sonnicate the titanium implants in a sequence of acetone, ethanol, and deionized water for 15 minutes each to remove any organic contaminants.
-
Dry the implants in an oven at 60-80 °C.
-
-
Coating Solution Preparation:
-
Prepare a solution of PEG2-bis(phosphonic acid) in the chosen anhydrous solvent at a concentration of 1-10 mM.
-
-
Immersion and Coating:
-
Immerse the cleaned and dried titanium implants in the PEG2-bis(phosphonic acid) solution.
-
Incubate for 12-24 hours at room temperature with gentle agitation.
-
-
Washing and Drying:
-
Remove the implants from the coating solution.
-
Rinse thoroughly with the anhydrous solvent to remove any non-covalently bound molecules.
-
Rinse with deionized water.
-
Dry the coated implants under a stream of nitrogen gas or in a vacuum oven at a low temperature (e.g., 40 °C).
-
-
Characterization (Optional but Recommended):
-
Characterize the modified surface using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus and changes in the surface elemental composition, and contact angle measurements to verify increased hydrophilicity.
-
Protocol 3: In Vitro Evaluation of Biocompatibility
3.1 Protein Adsorption Assay (Quantification using Micro-BCA Assay)
Materials:
-
PEG2-bis(phosphonic acid)-coated titanium discs
-
Uncoated titanium discs (as control)
-
Bovine Serum Albumin (BSA) or Fibrinogen solution in Phosphate Buffered Saline (PBS) (e.g., 1 mg/mL)
-
PBS
-
Micro BCA™ Protein Assay Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Place the coated and uncoated titanium discs in a 24-well plate.
-
Add 1 mL of the protein solution to each well, ensuring the discs are fully submerged.
-
Incubate for 1-2 hours at 37 °C.
-
Carefully remove the protein solution.
-
Gently wash the discs three times with PBS to remove non-adsorbed protein.
-
To elute the adsorbed protein, add 500 µL of 1% Sodium Dodecyl Sulfate (SDS) solution to each well and incubate for 1 hour at room temperature with shaking.
-
Transfer 150 µL of the eluate from each well to a 96-well microplate.
-
Perform the Micro BCA™ assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the amount of adsorbed protein using a standard curve generated with known concentrations of the protein.
3.2 Cell Adhesion Assay
Materials:
-
PEG2-bis(phosphonic acid)-coated titanium discs
-
Uncoated titanium discs (as control)
-
Osteoblast cell line (e.g., MG-63 or Saos-2)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Calcein-AM or other viability stain
-
Fluorescence microscope
-
24-well tissue culture plate
Procedure:
-
Sterilize the coated and uncoated titanium discs (e.g., by autoclaving or ethanol washing followed by UV irradiation).
-
Place one sterile disc in each well of a 24-well plate.
-
Seed osteoblast cells onto the discs at a density of 1 x 10⁴ to 5 x 10⁴ cells per disc.
-
Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 4-24 hours.
-
After the incubation period, gently wash the discs twice with PBS to remove non-adherent cells.
-
Stain the adherent cells with a viability stain such as Calcein-AM according to the manufacturer's protocol.
-
Visualize and count the number of adherent, viable cells using a fluorescence microscope. Capture images from multiple random fields of view for each disc.
-
Quantify the cell adhesion by counting the number of cells per unit area.
Visualizations
Caption: Experimental workflow for the surface modification of titanium implants with PEG2-bis(phosphonic acid).
Caption: Hypothetical signaling pathway for improved biocompatibility on a PEG2-bis(phosphonic acid) modified surface.
Conclusion
The surface modification of medical implants with PEG2-bis(phosphonic acid) presents a highly promising strategy to enhance their biocompatibility and long-term success. By effectively reducing non-specific protein adsorption and providing a stable anchor to the implant surface with the potential to promote osseointegration, this molecule addresses key challenges in implantology. The provided protocols offer a foundation for researchers to explore the application of PEG2-bis(phosphonic acid) in their own implant systems. Further in-depth studies are warranted to fully elucidate the in vivo performance and clinical potential of this innovative surface modification.
References
- 1. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Various Implant Coatings on Bone Formation and Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of EGF-coated titanium surfaces on adhesion and metabolism of bisphosphonate-treated human keratinocytes and gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: PEG2-bis(phosphonic acid) Conjugation
Welcome to the technical support center for "PEG2-bis(phosphonic acid)" conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common challenges encountered during the conjugation of PEG2-bis(phosphonic acid) to target molecules such as proteins, peptides, and small molecules.
| Issue | Potential Causes | Solutions & Recommendations |
| Low or No Conjugation Yield | 1. Inefficient Activation of Phosphonic Acid Groups: The phosphonic acid moieties require activation to react with nucleophiles (e.g., amines). | - Use appropriate activating agents: For coupling with primary amines, use carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with N-hydroxysuccinimide (NHS) or a more stable analog like Sulfo-NHS to form an amine-reactive ester. Other activators like HATU or T3P® (Propylphosphonic anhydride) can also be effective. - Optimize Stoichiometry: Start with a molar excess of the activating agents (e.g., 1.5-2 equivalents of EDC/NHS per phosphonic acid group). - Control pH: Maintain a reaction pH between 7.0 and 8.5 for efficient amine acylation while minimizing hydrolysis of the activated ester. Use non-amine-containing buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffer. |
| 2. Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact conjugation efficiency. | - Temperature: Most conjugation reactions proceed well at room temperature. For sensitive molecules, consider performing the reaction at 4°C for a longer duration. - Reaction Time: Allow sufficient time for the reaction to proceed to completion. Monitor the reaction progress using techniques like HPLC or LC-MS if possible. Typical reaction times can range from 2 to 24 hours. - Solvent: Ensure that all reactants are soluble in the chosen solvent system. Aqueous buffers are common for biomolecule conjugation, and the hydrophilic PEG2 linker should aid solubility. For less soluble small molecules, a co-solvent like DMSO or DMF may be necessary, but ensure it is compatible with your target molecule. | |
| 3. Inactive Target Molecule: The functional group on your target molecule (e.g., amine) may be inaccessible or have lost reactivity. | - Check Purity and Integrity: Confirm the purity and structural integrity of your target molecule before conjugation. - Steric Hindrance: The conjugation site on your target molecule might be sterically hindered. Consider using a longer PEG linker if this is a persistent issue. | |
| Formation of Side Products/Aggregates | 1. Cross-linking: As PEG2-bis(phosphonic acid) is a bifunctional linker, it can cross-link multiple target molecules, leading to aggregation and precipitation. | - Control Stoichiometry: Use a molar excess of the target molecule relative to the PEG2-bis(phosphonic acid) to favor the formation of a 1:1 conjugate. - Slow Addition: Add the activated PEG2-bis(phosphonic acid) dropwise to the solution of the target molecule to maintain a localized excess of the target. |
| 2. Hydrolysis of Activated Ester: The activated phosphonic acid ester is susceptible to hydrolysis, which deactivates it and can lead to unreacted starting material. | - Prompt Use: Use the activated PEG2-bis(phosphonic acid) immediately after preparation. - Control pH: Avoid high pH conditions (pH > 8.5) which accelerate hydrolysis. | |
| Difficulty in Purifying the Conjugate | 1. Similar Physicochemical Properties: The conjugate may have similar size, charge, and hydrophobicity to the starting materials or side products, making separation challenging. | - Size Exclusion Chromatography (SEC): This is often the most effective method for separating the larger conjugate from smaller unreacted PEG linker and activating agents.[1] - Ion Exchange Chromatography (IEX): The addition of the negatively charged phosphonic acid groups will alter the isoelectric point (pI) of the target molecule. This change can be exploited for separation using IEX. - Reverse Phase Chromatography (RPC): RPC can be used to separate molecules based on hydrophobicity. The PEG linker will increase the hydrophilicity of the conjugate. |
| 2. Non-specific Binding during Purification: The phosphonate (B1237965) groups can chelate to metal ions, potentially causing non-specific interactions with chromatography columns or other surfaces. | - Use Metal-Free Systems: If possible, use chromatography systems and buffers that are free of divalent metal ions. - Add Chelating Agents: Including a mild chelating agent like EDTA in your buffers may help to reduce non-specific binding. | |
| Challenges in Characterizing the Conjugate | 1. Complex Spectroscopic Data: The presence of the PEG linker and the phosphonic acid groups can complicate the interpretation of NMR and mass spectra. | - NMR Spectroscopy: Utilize 1H, 13C, and 31P NMR for comprehensive characterization. The repeating ethylene (B1197577) glycol units in the PEG chain will have a characteristic signal in the 1H NMR spectrum.[2] The 31P NMR will confirm the presence and chemical environment of the phosphonate groups. - Mass Spectrometry: Use techniques like ESI-MS or MALDI-TOF to determine the molecular weight of the conjugate. The PEG linker can lead to a distribution of masses (polydispersity), which may broaden the peaks.[3][4] |
| 2. Determining Conjugation Stoichiometry: It can be difficult to quantify the number of PEG linkers attached to each target molecule. | - UV-Vis Spectroscopy: If the target molecule has a chromophore, changes in the UV-Vis spectrum upon conjugation can sometimes be used for quantification. - Mass Spectrometry: Deconvolution of the mass spectrum can provide information on the distribution of species with different numbers of attached PEG linkers.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating PEG2-bis(phosphonic acid) to a primary amine-containing molecule?
A1: The optimal pH for the reaction is typically between 7.0 and 8.5. For most proteins and peptides, a pH of 7.4-8.0 is recommended to achieve a balance between efficient acylation of the primary amine and minimizing the hydrolysis of the activated phosphonic acid ester.
Q2: Which buffers are recommended for the conjugation reaction?
A2: It is crucial to use non-amine-containing buffers. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers.
Q3: Which buffers should be avoided?
A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the activated phosphonic acid.
Q4: How can I activate the phosphonic acid groups on PEG2-bis(phosphonic acid) for conjugation to amines?
A4: The most common method is to use a carbodiimide (B86325) activator like EDC in combination with NHS or Sulfo-NHS. This two-step, one-pot reaction first forms an unstable O-acylisourea intermediate, which then reacts with NHS to form a more stable, amine-reactive NHS ester.
Q5: How can I monitor the progress of the conjugation reaction?
A5: The progress of the reaction can be monitored by several techniques:
-
LC-MS: This is a powerful technique to observe the disappearance of starting materials and the appearance of the desired conjugate product.
-
HPLC: An analytical HPLC with a suitable column (e.g., size exclusion or reverse phase) can be used to separate the reactants and products, allowing for semi-quantitative analysis of the reaction mixture over time.
-
SDS-PAGE (for protein conjugations): A shift in the molecular weight of the protein band after conjugation can indicate a successful reaction.
Q6: How do I remove unreacted PEG2-bis(phosphonic acid) and other small molecules after the reaction?
A6: For macromolecular conjugates (e.g., proteins, large peptides), dialysis or tangential flow filtration (TFF) with an appropriate molecular weight cutoff (MWCO) membrane is effective for removing small molecule impurities. For smaller conjugates, size exclusion chromatography (SEC) is the preferred method.
Q7: What are the best storage conditions for PEG2-bis(phosphonic acid) and its conjugates?
A7: PEG2-bis(phosphonic acid) should be stored at -20°C in a desiccated environment. The storage conditions for the conjugate will depend on the stability of the target molecule. In general, storing the purified conjugate in a suitable buffer at -20°C or -80°C is recommended for long-term stability. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of PEG2-bis(phosphonic acid) to a Primary Amine-Containing Molecule (e.g., a Peptide)
-
Dissolve Reactants:
-
Dissolve the amine-containing molecule in a non-amine-containing buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Dissolve PEG2-bis(phosphonic acid) in the same buffer. The molar ratio of PEG to the target molecule will need to be optimized, but a good starting point is a 5-10 fold molar excess of the PEG linker.
-
-
Activate Phosphonic Acid Groups:
-
In a separate tube, dissolve EDC and NHS in the reaction buffer. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS for each equivalent of phosphonic acid groups on the PEG linker.
-
Immediately add the EDC/NHS solution to the PEG2-bis(phosphonic acid) solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated PEG2-bis(phosphonic acid) solution to the solution of the amine-containing molecule.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining activated PEG linker.
-
-
Purification:
-
Purify the conjugate using size exclusion chromatography (SEC) to separate the conjugate from unreacted PEG linker, EDC, NHS, and other small molecules.
-
Alternatively, for protein conjugates, dialysis or buffer exchange can be used.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using LC-MS, HPLC, and/or SDS-PAGE.
-
Visualizations
Caption: Experimental workflow for PEG2-bis(phosphonic acid) conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Optimizing "PEG2-bis(phosphonic acid)" Coating on Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "PEG2-bis(phosphonic acid)" for nanoparticle surface modification.
Frequently Asked Questions (FAQs)
Q1: What is PEG2-bis(phosphonic acid) and why is it used for nanoparticle coating?
PEG2-bis(phosphonic acid) is a bifunctional ligand used for surface modification of nanoparticles. The bis(phosphonic acid) group serves as a strong anchor to the surface of various metal oxide nanoparticles (e.g., iron oxide, titanium oxide), forming stable M-O-P bonds.[1] The polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic and biocompatible outer layer that can improve colloidal stability, reduce protein adsorption (opsonization), and increase circulation time in vivo.[2][3]
Q2: What types of nanoparticles can be coated with PEG2-bis(phosphonic acid)?
The phosphonic acid groups have a high affinity for metal oxide surfaces. Therefore, this coating is suitable for a wide range of nanoparticles, including:
Q3: How do I choose the right molecular weight of the PEG chain?
The molecular weight (MW) of the PEG chain is a critical parameter that influences the stability and properties of the coated nanoparticles.[4]
-
Higher MW PEG (e.g., 5000 Da): Generally provides better colloidal stability, especially in biological media, by creating a thicker hydrophilic layer that sterically hinders aggregation.[4]
-
Lower MW PEG (e.g., 500 Da): May not be sufficient to provide long-term stability for some nanoparticles, potentially leading to aggregation.[4]
The optimal PEG MW will depend on the specific nanoparticle core, its size, and the intended application. It is often necessary to test a few different PEG MWs to find the best performance.[4]
Q4: What characterization techniques are essential for evaluating the coating success?
A combination of techniques is recommended to confirm successful coating and assess the quality of the nanoparticles:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and monitor for aggregation. A successful coating should result in a stable hydrodynamic size over time.[4]
-
Zeta Potential: To determine the surface charge of the nanoparticles. A change in zeta potential after coating can indicate successful surface modification.[7]
-
Thermogravimetric Analysis (TGA): To quantify the amount of PEG ligand coated onto the nanoparticle surface.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic chemical bonds of the PEG and phosphonic acid groups on the nanoparticle surface.[9]
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles and ensure they have not significantly aggregated after coating.[5]
-
Nuclear Magnetic Resonance (NMR): Can be used to characterize the structure of the PEG2-bis(phosphonic acid) ligand itself.[4]
Troubleshooting Guide
Issue 1: Nanoparticle Aggregation
Symptom: The nanoparticle solution becomes cloudy or precipitates shortly after adding the PEG2-bis(phosphonic acid) or during purification. DLS measurements show a large and polydisperse size distribution.
| Potential Cause | Troubleshooting Step |
| Incomplete or Insufficient Coating | Increase the concentration of the PEG2-bis(phosphonic acid) ligand in the reaction mixture. |
| Increase the reaction time or sonication duration to promote better ligand exchange.[4] | |
| Optimize the solvent system. The solubility of both the nanoparticles and the ligand is crucial.[4] | |
| Inappropriate PEG Molecular Weight | If using a low MW PEG, switch to a higher MW PEG (e.g., 2000 or 5000 Da) for improved steric stabilization.[4] |
| Incorrect pH | The pH of the solution can affect the surface charge of the nanoparticles and the binding of the phosphonic acid. Adjust the pH to be optimal for the specific nanoparticle system. |
| Residual Unreacted Reagents | Ensure thorough purification after the coating reaction to remove any excess reactants or byproducts that could induce aggregation. |
Issue 2: Poor Colloidal Stability in Biological Media
Symptom: The coated nanoparticles are stable in water but aggregate when transferred to a buffer with physiological salt concentrations (e.g., PBS) or cell culture media.
| Potential Cause | Troubleshooting Step |
| Insufficient PEG Density on the Surface | Increase the concentration of the PEG2-bis(phosphonic acid) during the coating reaction to achieve a denser PEG layer.[5] |
| PEG Chain Length is Too Short | Use a higher molecular weight PEG to provide better steric repulsion in high ionic strength environments.[4] |
| Incomplete Ligand Exchange | Consider a multi-step coating process or a "backfilling" step with additional PEG to cover any remaining bare spots on the nanoparticle surface.[4] |
Issue 3: Inconsistent Batch-to-Batch Results
Symptom: Significant variations in nanoparticle size, stability, or coating efficiency are observed between different synthesis batches.
| Potential Cause | Troubleshooting Step |
| Variability in Nanoparticle Synthesis | Ensure the synthesis of the core nanoparticles is highly reproducible. Characterize the uncoated nanoparticles thoroughly before each coating experiment. |
| Inconsistent Reaction Conditions | Precisely control reaction parameters such as temperature, sonication power and duration, and mixing speed. |
| Purity of PEG2-bis(phosphonic acid) | Use a high-purity ligand. Impurities can interfere with the coating process. Characterize the ligand by NMR or other appropriate techniques. |
| Water Content | Phosphonic acids can be sensitive to moisture. Ensure solvents are dry if the reaction is performed in an organic medium.[10] |
Quantitative Data Summary
Table 1: Effect of PEG Molecular Weight and Concentration on Hydrodynamic Diameter of Iron Oxide Nanoparticles (IONPs)
| Nanoparticle Type | PEG MW (Da) | mmol PEG per g Fe | Hydrodynamic Diameter (nm) | Reference |
| EMG1200 | 500 | 0.09 | 225 | [4] |
| EMG1200 | 500 | 0.2 | 216 | [4] |
| EMG1200 | 5000 | 0.02 | 240 | [4] |
| EMG1200 | 5000 | 0.15 | 61 | [4] |
| EMG1200 | 5000 | 0.8 | < 100 | [4] |
Table 2: Colloidal Stability of PEG-Coated IONPs in VS55 Cryoprotectant Agent
| Nanoparticle Type | PEG MW (Da) | Time to Reach 1000 nm Aggregation | Reference |
| EMG1200 | 500 | 2 hours | [4] |
| EMG1200 | 2000 | 4 hours | [4] |
| EMG1200 | 5000 | 144 hours (~6 days) | [4] |
Experimental Protocols
Protocol 1: General Coating of Iron Oxide Nanoparticles with PEG2-bis(phosphonic acid)
This protocol is adapted from Malin et al. and can be modified for other metal oxide nanoparticles.[4]
Materials:
-
Iron oxide nanoparticles (e.g., EMG1200, hydrophobic)
-
PEG2-bis(phosphonic acid)
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
Sonicator bath
Procedure:
-
Nanoparticle Dispersion: Disperse the iron oxide nanoparticles in an appropriate solvent. For hydrophobic nanoparticles like EMG1200, a mixture of CH2Cl2 and MeOH can be used.
-
Ligand Solution Preparation: Dissolve the PEG2-bis(phosphonic acid) in the same solvent system as the nanoparticles. The amount of ligand to use should be calculated based on the desired molar ratio of PEG to the metal content of the nanoparticles (e.g., 0.1 to 1.3 mmol PEG per gram of Fe).[4]
-
Coating Reaction:
-
Add the ligand solution to the dispersed nanoparticles.
-
Sonicate the reaction mixture for 1 hour.
-
Let the mixture rest for 1 hour.
-
Repeat the sonication and resting steps two more times.
-
Leave the reaction mixture to stir overnight at room temperature.
-
-
Purification:
-
Concentrate the solution under reduced pressure.
-
Add hexane to precipitate the coated nanoparticles.
-
Sonicate for 5 minutes to aid precipitation.
-
Separate the nanoparticles by centrifugation or magnetic separation.
-
Wash the nanoparticles several times with an appropriate solvent to remove excess ligand and byproducts.
-
-
Final Dispersion: Resuspend the purified, coated nanoparticles in the desired final solvent (e.g., water, PBS).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-phosphonic acid poly(ethylene glycol) coated iron oxide | Sci. Publication [specificpolymers.com]
- 3. Towards potential nanoparticle contrast agents: Synthesis of new functionalized PEG bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Physical characterization and in vivo organ distribution of coated iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation and Characterization of Fe3O4@PEG Nanoparticles Loaded Sorafenib; Molecular Studies and Evaluation of Cytotoxicity in Liver Cancer Cell Lines [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: PEG2-bis(phosphonic acid) Functionalized Surfaces
Welcome to the technical support center for PEG2-bis(phosphonic acid) functionalized surfaces. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using bis(phosphonic acid) for surface functionalization compared to a single phosphonic acid group?
A1: Bis(phosphonic acid) linkers offer multivalent attachment to metal oxide surfaces. This results in significantly enhanced long-term stability, particularly in biological media, compared to monofunctionalized polymers which can exhibit mitigated stability and detach over time.[1][2][3][4] Multi-phosphonic acid copolymers can provide resilient coatings with stability lasting for months.[1][2][3][4]
Q2: What are the common mechanisms that lead to the degradation of phosphonic acid functionalized surfaces?
A2: The primary degradation mechanisms include:
-
Hydrolysis: The P-O-metal bond is susceptible to hydrolysis, especially in the presence of moisture, which can lead to the detachment of the functionalizing molecule.[5]
-
Thermal Degradation: At elevated temperatures (typically between 200-350°C), the alkyl chains of the organophosphonate molecules can oxidize or break.[6] The P-O bond with the metal substrate itself is generally more robust and can remain stable at much higher temperatures.[6]
-
Environmental Factors: Stability is influenced by the pH of the surrounding medium, with strong basic conditions potentially causing partial breakdown of the monolayer.[7] The specific type and crystallinity of the metal oxide substrate also play a crucial role.[8][9]
Q3: My functionalized surface is losing its properties over time in a physiological buffer. What could be the cause?
A3: This is a common issue, particularly with monofunctionalized PEG-phosphonic acids. The instability in biological fluids is often attributed to the gradual detachment of the polymers from the surface due to the relatively weak binding affinity of a single phosphonic acid group.[4] The presence of proteins and the ionic strength of the buffer can accelerate this process. Using a bis(phosphonic acid) or a polymer with multiple phosphonic acid groups is a highly recommended strategy to improve long-term stability.[4][10]
Q4: How does the underlying substrate affect the stability of the functionalized layer?
A4: The nature of the metal oxide surface is critical. The stability of the monolayer can vary significantly depending on the type of metal oxide (e.g., Al₂O₃, TiO₂, ZrO₂) and its specific crystalline face.[8][9] For instance, on different crystal faces of aluminum oxide, the binding states can range from ionic interactions to more stable directed coordination bonds, impacting the monolayer's stability in aqueous environments.[8][9] For some mixed binary oxides like titanium zirconium oxide, a phase transition to a ternary oxide (srilankite phase) upon heating can lead to higher loading of bisphosphonic acid and enhanced chemical stability.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor initial surface coverage | Incomplete reaction; Steric hindrance from PEG chains; Incorrect solvent or reaction temperature. | Ensure the substrate is thoroughly cleaned and activated before functionalization. Optimize reaction time and temperature. Consider using a solvent that promotes good solubility of the PEG2-bis(phosphonic acid) and wetting of the surface. |
| Rapid loss of hydrophilicity or protein resistance | Detachment of the PEGylated layer. This is more common with monofunctional linkers.[1][4] | Switch to a multi-phosphonic acid anchoring strategy for more robust, long-term attachment.[1][2][3] Verify the integrity of the layer post-functionalization using techniques like XPS or contact angle measurements. |
| Inconsistent results between batches | Variability in substrate surface chemistry; Inconsistent functionalization protocol. | Standardize the pre-treatment protocol for the substrate to ensure a consistent oxide layer. Precisely control all parameters of the functionalization reaction (concentration, time, temperature, humidity). |
| Surface degradation under specific pH conditions | Hydrolysis of the phosphonate-surface bond, which can be pH-dependent. Strong basic conditions are known to cause partial breakdown.[7] | Characterize the stability of your functionalized surface across the expected experimental pH range. If instability is observed, a different surface chemistry or a cross-linked coating may be necessary. |
| Particle aggregation in biological media | Insufficient PEG density on the surface, leading to exposed areas and protein adsorption, or detachment of the coating.[1][4] | For nanoparticles, aim for PEG densities in the range of 0.2 - 0.5 nm⁻².[1][2][3] Consider using copolymers with multiple phosphonic acid groups to ensure resilient and stable coatings.[1][2][3] |
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies to help guide experimental design.
Table 1: Stability of PEG-Phosphonic Acid Coatings on Nanoparticles
| Anchoring Group | Stability in Biological Media | Typical PEG Density (nm⁻²) | Layer Thickness | Reference |
| Mono-phosphonic acid | Mitigated stability (< 1 week) | Varies with molecular weight | ~2.6 - 8.7 nm | [1][2][4] |
| Multi-phosphonic acid | Resilient, long-term (> months) | 0.2 - 0.5 | ~10 nm | [1][2][3][4] |
Table 2: Thermal Stability of Phosphonic Acid Monolayers
| Component | Degradation Temperature | Degradation Mechanism | Reference |
| Alkyl Chains | 200 - 350°C | Oxidation or breakage | [6] |
| P-O-Metal Bond | Up to 800°C | Robust, thermally stable | [6] |
Key Experimental Methodologies
1. Surface Functionalization Protocol (General)
This protocol outlines a general procedure for modifying a metal oxide surface.
-
Substrate Preparation: Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water). Dry the substrate under a stream of nitrogen.
-
Surface Activation (Optional but Recommended): Treat the substrate with a plasma cleaner or a piranha solution (use with extreme caution) to generate hydroxyl groups on the surface, which are reactive sites for phosphonic acids.
-
Functionalization: Immerse the cleaned and activated substrate in a solution of PEG2-bis(phosphonic acid) in a suitable solvent (e.g., ethanol, water) for a defined period (e.g., 4-24 hours) at a controlled temperature (e.g., room temperature to 100°C).[12]
-
Rinsing: After incubation, remove the substrate and rinse it thoroughly with the same solvent to remove any non-covalently bound molecules.
-
Drying and Curing: Dry the functionalized substrate, for example, under a stream of nitrogen. A subsequent annealing or curing step at an elevated temperature (e.g., 120°C) may improve monolayer ordering and stability.[7]
2. Characterization of Surface Stability
-
Static Water Contact Angle Measurement: Used to assess the hydrophilicity of the surface. A stable, low contact angle over time indicates a persistent PEG layer. An increase in contact angle suggests degradation or detachment of the coating.
-
X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition of the surface. By monitoring the atomic percentages of elements like Phosphorus (P), Carbon (C), and the substrate elements before and after stability tests, one can quantify the retention or loss of the functional layer.[10]
-
Atomic Force Microscopy (AFM): Used to visualize the surface morphology. Changes in surface roughness or the appearance of defects after exposure to experimental conditions can indicate monolayer degradation.[7]
-
Infrared Reflection-Absorption Spectroscopy (IRRAS): Provides information about the chemical bonds and orientation of the molecules in the monolayer. Disappearance or changes in characteristic peaks (e.g., P-O, C-O-C) can confirm the degradation of the functional layer.[7]
Visualizations
Caption: Monovalent vs. multivalent attachment of PEG-phosphonic acids.
Caption: Potential degradation via hydrolysis of the surface bond.
Caption: Workflow for functionalization and stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [1902.07172] Mono- versus multi-phosphonic acid based PEGylated polymers for functionalization and stabilization of metal (Ce, Fe, Ti, Al)oxide nanoparticles in biological media [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. hajim.rochester.edu [hajim.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced Adsorption Stability and Biofunction Durability with Phosphonate-Grafted, PEGylated Copolymer on Hydroxyapatite Surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring bisphosphonate surface functionalization and acid stability of hierarchically porous titanium zirconium oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Preventing Nanoparticle Aggregation with PEG2-bis(phosphonic acid)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing the aggregation of nanoparticles using PEG2-bis(phosphonic acid).
Frequently Asked Questions (FAQs)
Q1: What is PEG2-bis(phosphonic acid) and how does it stabilize nanoparticles?
A1: PEG2-bis(phosphonic acid) is a hydrophilic linker molecule featuring a short polyethylene (B3416737) glycol (PEG) chain with a phosphonic acid group at each end. It prevents nanoparticle aggregation through a two-fold mechanism:
-
Strong Anchoring: The bis(phosphonic acid) groups serve as robust anchors, forming strong, multidentate bonds with the surface of metal oxide nanoparticles (e.g., iron oxide, titanium oxide, cerium oxide).[1][2] This strong binding is more stable over time compared to single phosphonic acid or carboxylic acid anchors.[3][4]
-
Steric Hindrance: The hydrophilic PEG chains extend from the nanoparticle surface into the surrounding medium. These chains create a "steric barrier" that physically prevents nanoparticles from approaching each other and aggregating.[5] This is particularly crucial in biological media, as it also helps to reduce the adsorption of proteins (protein corona), which can lead to rapid clearance by the immune system.[6][3][4]
Q2: What is the optimal concentration of PEG2-bis(phosphonic acid) to use?
A2: The optimal concentration depends on the nanoparticle's size, material, and initial surface coating (hydrophobic or hydrophilic). Generally, increasing the concentration of the PEG linker improves stability up to a certain point. For instance, in one study with iron oxide nanoparticles (IONPs), a concentration of 0.8 mmol of PEG per gram of iron resulted in the most consistent stability over five weeks.[1] It is recommended to perform a titration experiment to determine the optimal concentration for your specific nanoparticle system.
Q3: How does pH affect the stability of nanoparticles coated with PEG2-bis(phosphonic acid)?
A3: The pH of the solution can significantly impact the surface charge of both the nanoparticles and the phosphonic acid groups, thereby influencing binding and colloidal stability.[7] Phosphonic acids have multiple pKa values, meaning their charge state changes with pH. It is crucial to work within a pH range where there is a strong affinity between the phosphonic acid and the nanoparticle surface. For many metal oxides, the binding is favorable under acidic to neutral conditions. A significant change in pH can lead to aggregation.[6][3]
Q4: Can I use PEG2-bis(phosphonic acid) for nanoparticles that are not metal oxides?
A4: The primary advantage of the phosphonic acid anchor is its high affinity for metal oxide surfaces.[1] While it may adsorb to other types of nanoparticles, the binding will likely be weaker and less stable. For other materials, such as gold or silica (B1680970) nanoparticles, linkers with thiol or silane (B1218182) anchor groups, respectively, are generally more effective.
Q5: How long can I expect my nanoparticles to remain stable after coating?
A5: The long-term stability depends on the quality of the coating, the storage conditions (temperature, solvent), and the specific nanoparticle-PEG linker system. Studies have shown that nanoparticles coated with bisphosphonate-anchored PEG can remain stable in aqueous solutions for at least 7 months.[8][9] In contrast, nanoparticles coated with monofunctionalized polymers may show mitigated stability over shorter periods (less than a week).[6][3][4]
Troubleshooting Guides
Issue 1: Nanoparticles Aggregate Immediately After Adding PEG2-bis(phosphonic acid)
| Possible Cause | Suggested Solution |
| Incorrect Solvent System | Ensure that both the nanoparticles and the PEG2-bis(phosphonic acid) are soluble and stable in the chosen solvent. For ligand exchange from a hydrophobic to a hydrophilic surface, a biphasic mixture (e.g., hexanes and a methanol (B129727)/water solution) may be necessary.[10] |
| Inappropriate pH | The pH of the reaction mixture can affect the surface charge of the nanoparticles and the ionization state of the phosphonic acid groups. Adjust the pH to a level that promotes binding rather than aggregation. For iron oxide nanoparticles, a slightly acidic pH (e.g., pH 4) has been used successfully in some protocols.[10] |
| High Nanoparticle Concentration | High concentrations can lead to rapid aggregation before the PEG linker has had time to coat the surface adequately. Try reducing the concentration of your nanoparticle suspension during the coating procedure. |
Issue 2: Nanoparticles Are Initially Stable but Aggregate Over Time (Hours to Days)
| Possible Cause | Suggested Solution |
| Incomplete Surface Coverage | The amount of PEG2-bis(phosphonic acid) may be insufficient to fully coat the nanoparticle surface. Increase the molar ratio of the PEG linker to the nanoparticles. A titration experiment, monitored by Dynamic Light Scattering (DLS), can help identify the optimal concentration.[1] |
| Weak Ligand Binding | While bis(phosphonic acid) provides strong anchoring, factors like competing ions in the buffer or extreme pH can weaken the interaction over time. Ensure the buffer system is compatible and the pH is maintained within a stable range. |
| Displacement by Other Molecules | In complex biological media, other molecules may compete for binding sites on the nanoparticle surface. The use of a bis(phosphonic acid) anchor is intended to minimize this, but if problems persist, consider purification methods to remove loosely bound linkers and ensure a dense PEG shell. |
Issue 3: Characterization Results Are Not as Expected
| Parameter | Observed Issue | Possible Cause & Solution |
| Hydrodynamic Diameter (DLS) | The measured size is much larger than the core size, or multiple peaks are observed. | This indicates aggregation. Refer to the troubleshooting guides for aggregation. Ensure proper dispersion of the sample before measurement (e.g., brief sonication). |
| The size is smaller than expected after coating. | This is unlikely if the coating is successful. It may indicate an issue with the DLS measurement itself or a change in the nanoparticle core during the coating process. | |
| Zeta Potential | The surface charge remains highly positive or negative and does not approach neutrality. | A successful PEG coating should shield the surface charge, resulting in a zeta potential close to zero.[8][9] If the charge remains high, it suggests incomplete or no coating. Re-evaluate your coating protocol, including the concentration of the PEG linker and the reaction time. |
| FTIR Spectroscopy | Characteristic peaks for PEG (e.g., C-O-C stretching) are absent. | This indicates that the PEG linker has not successfully attached to the nanoparticle surface. Verify the integrity of your PEG2-bis(phosphonic acid) and the reaction conditions. |
Experimental Protocols
General Protocol for Coating Hydrophobic Iron Oxide Nanoparticles (IONPs) with PEG2-bis(phosphonic acid)
This protocol is adapted from a ligand exchange procedure.[1][10]
-
Preparation of Solutions:
-
Suspend the hydrophobic IONPs in a nonpolar solvent like hexanes or chloroform.
-
Dissolve the PEG2-bis(phosphonic acid) in a polar solvent mixture, such as methanol and water. The pH of the aqueous component can be adjusted to be slightly acidic (e.g., pH 4) to facilitate the exchange.[10]
-
-
Ligand Exchange Reaction:
-
Combine the nanoparticle suspension with the PEG2-bis(phosphonic acid) solution to create a biphasic mixture.
-
Sonicate the mixture for an extended period (e.g., 1-3 hours) to provide the energy needed for the ligand exchange to occur at the interface of the two phases.[1]
-
Allow the mixture to react overnight at room temperature with stirring.
-
-
Purification:
-
After the reaction, the now hydrophilic nanoparticles will have transferred to the aqueous phase.
-
Separate the aqueous phase containing the coated nanoparticles.
-
Wash the aqueous phase multiple times with a nonpolar solvent (e.g., hexanes) to remove the displaced hydrophobic ligands and any remaining uncoated nanoparticles.
-
Further purify the coated nanoparticles from excess, unbound PEG2-bis(phosphonic acid) using methods such as magnetic separation (for magnetic nanoparticles), dialysis, or size exclusion chromatography.
-
-
Characterization:
-
Resuspend the purified, coated nanoparticles in an appropriate aqueous buffer.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS) to assess for aggregation.
-
Measure the zeta potential to confirm successful surface coating (a value approaching neutral is expected).
-
Use Transmission Electron Microscopy (TEM) to visualize the morphology of the individual coated nanoparticles.
-
Use Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the PEG coating on the nanoparticle surface.
-
Visualizations
Caption: Troubleshooting workflow for nanoparticle aggregation.
Caption: Experimental workflow for nanoparticle coating.
References
- 1. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of Amorphous Mesoporous Zirconia Nanoparticles with Bisphosphonic Acids: A Straightforward Approach for Tailoring the Surface Properties of the Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor binding of "PEG2-bis(phosphonic acid)" to substrates
Welcome to the technical support center for "PEG2-bis(phosphonic acid)." This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of PEG2-bis(phosphonic acid) for substrate binding.
Troubleshooting Guides
This section addresses specific issues that may arise during the formation of self-assembled monolayers (SAMs) using PEG2-bis(phosphonic acid), offering potential causes and solutions in a question-and-answer format.
Question 1: Why is there poor or inconsistent binding of PEG2-bis(phosphonic acid) to my substrate?
Answer: Poor or inconsistent binding is a common issue that can stem from several factors related to the substrate, the linker solution, or the deposition process itself.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Substrate Contamination | Organic residues or other contaminants on the substrate surface can significantly hinder the self-assembly process. It is crucial to employ a rigorous cleaning protocol specific to your substrate material. This may include sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) and/or treatment with UV-Ozone or oxygen plasma to remove organic contaminants and hydroxylate the surface. |
| Inadequate Surface Hydroxylation | The phosphonic acid headgroups bind to hydroxyl groups on the metal oxide surface. Insufficient hydroxylation will lead to low binding density. For substrates like titanium or aluminum, ensure the native oxide layer is present and clean. For silicon, a fresh oxide layer can be grown using piranha solution (use with extreme caution) or oxygen plasma. |
| Incorrect Solvent Choice | The solvent plays a critical role in the SAM formation. For many metal oxide surfaces, using a solvent with a low dielectric constant (e.g., toluene, ethanol) can lead to more stable and higher-density monolayers.[1][2] Highly polar solvents like methanol (B129727) can sometimes lead to the formation of undesired byproducts, such as layered metal-phosphonate compounds on substrates like ZnO.[3][4] |
| Sub-optimal Concentration | The concentration of the PEG2-bis(phosphonic acid) solution can affect the quality of the monolayer. A typical starting concentration is in the range of 0.1 mM to 1 mM. If you observe incomplete coverage, consider increasing the concentration. If you suspect multilayer formation, try decreasing the concentration and optimizing the immersion time. |
| Insufficient Immersion Time | The self-assembly process takes time. While initial binding can occur within seconds to minutes, forming a well-ordered monolayer can take several hours.[5] We recommend an immersion time of 12-24 hours for optimal SAM formation. |
| Degradation of the Linker | Ensure the PEG2-bis(phosphonic acid) is of high purity and has been stored correctly (typically in a cool, dry, and dark environment) to prevent degradation. |
Question 2: The bound PEG2-bis(phosphonic acid) layer shows poor stability in aqueous solutions. What can I do?
Answer: While phosphonate-metal oxide bonds are generally more hydrolytically stable than other common linkages like silanes, instability in aqueous environments can still occur.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Incomplete Covalent Bonding | The initial adsorption of phosphonic acids can be a mix of physisorption and chemisorption. To drive the reaction towards the more stable covalent M-O-P bonds, a post-deposition annealing step is highly recommended. |
| Sub-optimal Annealing | Annealing can significantly improve the stability of the monolayer.[6] A typical annealing procedure is to heat the substrate in an inert atmosphere (e.g., nitrogen or argon) or under vacuum at a temperature between 100°C and 150°C for 1-3 hours.[6][7] The optimal temperature and time will depend on the substrate and the thermal stability of any other functional groups on your molecule. |
| pH of the Aqueous Solution | The stability of the phosphonate-metal oxide bond can be pH-dependent. Extreme pH values may accelerate hydrolysis. If your application allows, try to work in a pH range where the bond is most stable (typically near neutral pH). |
Frequently Asked Questions (FAQs)
Q1: What is the binding mechanism of PEG2-bis(phosphonic acid) to metal oxide surfaces?
A1: PEG2-bis(phosphonic acid) binds to metal oxide surfaces through a condensation reaction between the phosphonic acid headgroups and the hydroxyl groups present on the substrate surface. This reaction forms strong, covalent metal-oxygen-phosphorus (M-O-P) bonds. The binding can occur in different modes: monodentate (one oxygen atom from the phosphonic acid binds to the surface), bidentate (two oxygen atoms bind), or tridentate (three oxygen atoms bind). The formation of bidentate and tridentate linkages is generally associated with a more stable and robust monolayer.
Q2: What are the ideal substrates for binding PEG2-bis(phosphonic acid)?
A2: PEG2-bis(phosphonic acid) is ideal for binding to a wide range of metal oxide surfaces. Common and suitable substrates include:
-
Titanium and its native oxide (TiO₂)
-
Aluminum and its native oxide (Al₂O₃)
-
Indium Tin Oxide (ITO)
-
Zinc Oxide (ZnO)
-
Iron Oxides (e.g., Fe₂O₃, Fe₃O₄)
-
Silicon with a native or thermally grown oxide layer (SiO₂)
-
Hafnium Oxide (HfO₂)
-
Tantalum Pentoxide (Ta₂O₅)
Q3: How can I confirm the successful binding and quality of the PEG2-bis(phosphonic acid) monolayer?
A3: Several surface characterization techniques can be used to verify the presence and quality of the monolayer:
-
Contact Angle Goniometry: A clean, hydrophilic metal oxide surface will have a low water contact angle (<20°). After successful SAM formation with a PEG linker, the surface should become more hydrophilic, but the contact angle will change. For longer alkyl chain phosphonic acids, the surface becomes very hydrophobic (contact angle >110°).
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface. Look for the appearance of the P 2p peak at a binding energy of approximately 133-134 eV, which is characteristic of a phosphonate (B1237965) bound to a metal oxide.[8] High-resolution scans of the O 1s peak can provide information on the P-O-M bonds.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology. A successful monolayer should result in a smooth, uniform surface. In cases of incomplete coverage, you may be able to see islands of the SAM.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in reflection-absorption mode (IRRAS), can provide information about the chemical bonds present and the ordering of the PEG chains.
Experimental Protocols
Protocol 1: Surface Preparation of Titanium Substrates
-
Sonication: Sequentially sonicate the titanium substrates in acetone, isopropanol, and deionized water for 15 minutes each.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Plasma Cleaning (Recommended): Place the substrates in an oxygen plasma cleaner for 5-10 minutes to remove any remaining organic contaminants and to ensure a fully hydroxylated surface.
Protocol 2: Formation of PEG2-bis(phosphonic acid) Self-Assembled Monolayer
-
Solution Preparation: Prepare a 0.5 mM solution of PEG2-bis(phosphonic acid) in anhydrous ethanol (B145695).
-
Immersion: Immerse the clean and dry titanium substrates in the prepared solution. Ensure the substrates are fully submerged.
-
Incubation: Leave the substrates in the solution for 18 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.
-
Drying: Dry the functionalized substrates under a stream of high-purity nitrogen gas.
Protocol 3: Post-Deposition Annealing
-
Setup: Place the functionalized substrates in a tube furnace or a vacuum oven.
-
Inert Atmosphere: Purge the chamber with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
Heating: Heat the substrates to 120°C and hold for 2 hours.
-
Cooling: Allow the substrates to cool to room temperature under the inert atmosphere before removal.
Quantitative Data Summary
The following tables provide expected values for common characterization techniques.
Table 1: Expected Water Contact Angles
| Surface Condition | Expected Water Contact Angle (°) | Hydrophilicity/Hydrophobicity |
| Clean Metal Oxide Substrate | < 20° | Highly Hydrophilic |
| After PEG2-bis(phosphonic acid) SAM Formation | 30° - 60° (Varies with PEG chain packing) | Hydrophilic |
Table 2: Expected XPS Binding Energies (in eV)
| Element and Orbital | Expected Binding Energy (eV) | Interpretation |
| P 2p | 133.0 - 134.0 | Confirmation of phosphonate binding to the surface.[8] |
| O 1s (P=O) | ~532.5 | Indicates monodentate or bidentate binding.[10] |
| O 1s (P-O-M) | ~531.0 | Evidence of covalent bond formation with the metal oxide substrate. |
| C 1s (C-O) | ~286.5 | Characteristic of the ether linkages in the PEG chain. |
| C 1s (C-C/C-H) | ~285.0 | Adventitious carbon or alkyl chains. |
Visualizations
Below are diagrams illustrating key workflows and concepts described in this guide.
References
- 1. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. marshall.edu [marshall.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of PEG2-bis(phosphonic acid)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of PEG2-bis(phosphonic acid) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for PEG2-bis(phosphonic acid)?
A1: The synthesis of PEG2-bis(phosphonic acid) is typically a two-step process. The first step is the formation of a bis(dialkylphosphonate) ester intermediate, commonly via a Michaelis-Arbuzov reaction. This involves reacting a di-functionalized PEG2 molecule (e.g., di-bromo or di-tosyl PEG2) with a trialkyl phosphite (B83602). The second step is the hydrolysis of the phosphonate (B1237965) ester to the final bis(phosphonic acid) product. A common method for this dealkylation is the McKenna reaction, which uses bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis.
Q2: How can I monitor the progress of the reactions?
A2: Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an excellent technique for monitoring both steps of the synthesis.[1][2] In the first step, the disappearance of the trialkyl phosphite signal and the appearance of a new signal corresponding to the diethyl phosphonate ester will indicate reaction progression. In the second step, the shift of the phosphonate ester signal to the phosphonic acid signal confirms the hydrolysis.
Q3: What are the key factors affecting the yield of the Michaelis-Arbuzov reaction?
A3: The yield of the Michaelis-Arbuzov reaction can be influenced by several factors, including the reactivity of the PEG2 starting material (dihalide vs. ditosylate), the reaction temperature, the purity of the reagents, and the presence of any side reactions.[3][4]
Q4: Are there alternative methods for the hydrolysis of the phosphonate ester?
A4: While the McKenna reaction with TMSBr is widely used for its mild conditions, traditional methods using concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) at reflux can also be employed.[5][6] However, these harsh acidic conditions may not be suitable for all substrates, especially those with acid-labile functional groups.
Q5: How can I purify the final PEG2-bis(phosphonic acid) product?
A5: Purification of the final product can be achieved through several methods. Precipitation from a suitable solvent system, such as methanol (B129727) or an acetone/water mixture, can be effective.[7] For higher purity, anion-exchange chromatography can be utilized to separate the desired bis(phosphonic acid) from any remaining mono-phosphonic acid or other charged impurities.[7]
Troubleshooting Guides
Low Yield in Michaelis-Arbuzov Reaction (Step 1)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reaction temperature or time. | Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction by ³¹P NMR to determine the optimal conditions. |
| Low reactivity of the PEG2-dihalide. | Consider converting the PEG2-diol to a more reactive di-tosylate or di-mesylate. | |
| Impure triethyl phosphite. | Use freshly distilled triethyl phosphite to avoid side reactions from oxidized impurities. | |
| Formation of side products | Transesterification or other side reactions.[8] | Use an excess of triethyl phosphite to drive the reaction towards the desired product.[8] |
| Competing elimination reactions. | If using a PEG2-dihalide, consider using a milder base or no base if the reaction proceeds without it. |
Incomplete Hydrolysis (Step 2)
| Symptom | Possible Cause | Suggested Solution |
| Presence of phosphonate ester in the final product | Insufficient TMSBr or reaction time. | Increase the equivalents of TMSBr and/or extend the reaction time. Monitor by ³¹P NMR until the phosphonate ester signal disappears.[9] |
| Presence of water in the reaction mixture during the silylation step. | Ensure all reagents and solvents are anhydrous, as water will react with TMSBr. | |
| Low recovery after workup | Adsorption of the phosphonic acid to silica (B1680970) gel during purification. | Avoid silica gel chromatography for the final product. Use precipitation or ion-exchange chromatography for purification.[7] |
Experimental Protocols
Step 1: Synthesis of Tetraethyl ((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)bis(phosphonate)
This protocol is a representative procedure based on the Michaelis-Arbuzov reaction.
Materials:
-
1,2-Bis(2-bromoethoxy)ethane (di-bromo PEG2)
-
Triethyl phosphite
-
Anhydrous Toluene (B28343)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1,2-bis(2-bromoethoxy)ethane (1.0 eq) in anhydrous toluene.
-
Add triethyl phosphite (2.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy. The reaction is complete when the signal for triethyl phosphite has disappeared and a new signal for the bis(phosphonate) ester has appeared.
-
Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure to yield the crude tetraethyl ((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)bis(phosphonate).
| Parameter | Value |
| Reactant Ratio (PEG2-Br₂ : P(OEt)₃) | 1 : 2.2 |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 24 - 48 hours |
| Expected Yield | 70-90% |
Step 2: Hydrolysis to PEG2-bis(phosphonic acid) (McKenna Reaction)
This protocol describes the dealkylation of the phosphonate ester using bromotrimethylsilane (TMSBr).[9]
Materials:
-
Tetraethyl ((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)bis(phosphonate)
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the crude bis(phosphonate) ester (1.0 eq) from Step 1 in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSBr (4.4 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the formation of the bis(trimethylsilyl) ester by ³¹P NMR.
-
After the reaction is complete, remove the solvent and excess TMSBr under reduced pressure.
-
To the resulting residue, add methanol and stir for 2-4 hours at room temperature to effect the solvolysis of the silyl (B83357) esters.
-
Evaporate the methanol under reduced pressure to yield the crude PEG2-bis(phosphonic acid).
| Parameter | Value |
| Reactant Ratio (Ester : TMSBr) | 1 : 4.4 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Expected Yield | >90% (for hydrolysis step) |
Visualizations
Caption: Experimental workflow for the synthesis of PEG2-bis(phosphonic acid).
Caption: Troubleshooting guide for low yield in PEG2-bis(phosphonic acid) synthesis.
References
- 1. Solid-State NMR Characterization of Mixed Phosphonic Acid Ligand Binding and Organization on Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
long-term stability of "PEG2-bis(phosphonic acid)" in biological media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the long-term stability of PEG2-bis(phosphonic acid) in biological media.
Frequently Asked Questions (FAQs)
Q1: What is the expected long-term stability of PEG2-bis(phosphonic acid) in standard biological media (e.g., serum, cell culture media)?
A1: The stability of PEG2-bis(phosphonic acid) is generally high due to the intrinsic stability of its two key components. The bisphosphonate (P-C-P) bond is highly resistant to enzymatic hydrolysis[1]. The PEG component provides a hydrophilic shield that can reduce interactions with proteins and enzymes that might degrade the molecule[2][3]. When used as a coating for nanoparticles, PEG-bisphosphonate conjugates have demonstrated excellent long-term stability, remaining stable for months in aqueous solutions and for extended periods in biological media like human serum with minimal degradation or aggregation[4][5][6][7]. For instance, a study on PEG(5)-BP-coated nanoparticles showed that 94% of the conjugate remained intact after 48 hours in human serum at 37°C[4].
Q2: Can the PEG component of the molecule be degraded by enzymes present in biological media?
A2: While the PEG chain is generally considered biocompatible and relatively inert, enzymatic degradation can occur under certain conditions. Some anaerobic bacteria have been shown to degrade polyethylene (B3416737) glycol[8]. In the context of mammalian systems, degradation is less common but can be mediated by enzymes like lipases, particularly for PEG-polyester copolymers[9][10]. However, for a simple conjugate like PEG2-bis(phosphonic acid), significant enzymatic degradation of the PEG moiety under typical cell culture or in vivo conditions is not expected to be a primary pathway of decomposition[9].
Q3: How does pH affect the stability of the phosphonic acid groups?
A3: Phosphonate (B1237965) esters can be susceptible to hydrolysis under aggressive acidic or basic conditions[11][12]. However, the phosphonic acid functional group itself, which is present in PEG2-bis(phosphonic acid), is stable across a wide physiological pH range. The primary effect of pH will be on the protonation state of the phosphonic acid groups, which in turn influences their charge and ability to chelate metal ions or bind to surfaces like hydroxyapatite[13][14].
Q4: What is the primary mechanism of action for the bisphosphonate component in a biological system?
A4: The bisphosphonate moiety has a very strong affinity for calcium ions and, consequently, for bone mineral (hydroxyapatite)[1][15]. This is the basis for the use of bisphosphonates as bone-targeting agents[15][16]. At a cellular level, bisphosphonates are taken up by osteoclasts (bone-resorbing cells), where they interfere with cellular processes, leading to the inhibition of bone resorption and, in some cases, apoptosis of the osteoclasts[15].
Troubleshooting Guide
Issue 1: I am observing aggregation or precipitation of my PEG2-bis(phosphonic acid) conjugate in a high-salt buffer or cell culture medium.
| Possible Cause | Troubleshooting Step |
| Divalent Cation Chelation | The bisphosphonate moiety can chelate divalent cations (e.g., Ca²⁺, Mg²⁺) present in the media, potentially leading to cross-linking and aggregation. |
| Insufficient PEG Shielding | The PEG2 (di-ethylene glycol) chain is very short and may not provide sufficient steric hindrance to prevent intermolecular interactions, especially at high concentrations. |
| Low Solubility of the Conjugate | The overall solubility of the molecule might be limited in specific buffer systems. |
Issue 2: My PEG2-bis(phosphonic acid) conjugate shows lower than expected binding to my target (e.g., hydroxyapatite (B223615), calcium-based nanoparticles).
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The binding of phosphonates to calcium-containing surfaces is pH-dependent. Ensure your binding buffer pH is optimized (typically neutral to slightly basic). |
| Competitive Inhibition | The biological medium may contain high concentrations of phosphate (B84403) ions, which can compete with the phosphonate groups for binding sites on the hydroxyapatite surface. |
| Steric Hindrance | If the conjugate is part of a larger assembly, other components might sterically hinder the bisphosphonate from accessing its binding site. |
Issue 3: I am seeing unexpected cellular uptake or toxicity in my in vitro experiments.
| Possible Cause | Troubleshooting Step |
| PEGylation Effects | PEGylation can alter cellular uptake mechanisms. While it often reduces non-specific uptake, it doesn't eliminate it and can be influenced by factors like particle size and shape if used on a nanoparticle[17][18][19][20][21]. |
| Bisphosphonate Activity | The bisphosphonate itself can have cellular effects, particularly on cells of the monocyte/macrophage lineage, which are precursors to osteoclasts[15]. |
| Impurity in the Sample | Unreacted starting materials or byproducts from the synthesis could be causing the observed effects. |
Data Summary & Experimental Protocols
Stability of PEG-Bisphosphonate Conjugates
The following table summarizes stability data from studies on PEG-bisphosphonate conjugates, primarily in the context of nanoparticle coatings, which serves as a proxy for the stability of the PEG-bisphosphonate linkage.
| Conjugate System | Medium | Incubation Conditions | Stability Result | Reference |
| PEG(5)-BP-USPIOs | Water or Saline | Room Temperature | Stable for at least 7 months (no change in hydrodynamic diameter) | [4][6] |
| PEG(5)-BP-USPIOs | Human Serum | 37 °C | 94% of radioactivity remained bound to nanoparticles after 48 hours | [4] |
| Multi-phosphonic acid PEGylated polymers on metal oxide NPs | Biological Media | Not specified | Provided long-term stability for months | [5][7] |
Protocol: Assessing Conjugate Stability in Serum via Dynamic Light Scattering (DLS)
This protocol describes a general method for evaluating the colloidal stability of a PEG2-bis(phosphonic acid) functionalized nanoparticle or liposome (B1194612) in serum.
-
Preparation of the Conjugate Solution:
-
Disperse the PEG2-bis(phosphonic acid) conjugate (e.g., functionalized nanoparticles) in a suitable buffer (e.g., PBS, pH 7.4) to a known concentration.
-
Measure the initial hydrodynamic diameter (DH) and polydispersity index (PDI) of the conjugate solution using DLS.
-
-
Incubation in Serum:
-
Obtain fresh or properly stored human or fetal bovine serum (FBS). Centrifuge the serum to remove any aggregates before use.
-
Mix the conjugate solution with the serum to achieve the desired final serum concentration (e.g., 50% or 90%). A control sample should be prepared by mixing the conjugate with the buffer used in step 1.
-
Incubate the samples at 37°C in a temperature-controlled environment.
-
-
Time-Point Measurements:
-
At designated time points (e.g., 0, 1, 4, 24, 48 hours), carefully withdraw an aliquot from each sample.
-
Dilute the aliquot with the same buffer to a suitable concentration for DLS analysis to minimize multiple scattering effects.
-
Measure the DH and PDI of each sample.
-
-
Data Analysis:
-
Plot the DH and PDI as a function of time for both the serum-incubated samples and the control.
-
A stable conjugate will show minimal changes in DH and PDI over the incubation period. A significant increase in these values indicates aggregation.
-
Protocol: Analysis of PEG-Bisphosphonates by Chromatography
Analytical techniques are crucial for confirming the stability and purity of PEG2-bis(phosphonic acid).
-
Sample Preparation:
-
For bioanalysis, pre-treatment of the sample is often required to remove interfering substances like proteins. This can involve protein precipitation, solid-phase extraction (SPE), or calcium precipitation[22].
-
-
Chromatographic Method:
-
Reversed-phase liquid chromatography (RPLC) and ion-exchange chromatography are common methods for analyzing bisphosphonates[22].
-
For PEGylated molecules, size-exclusion chromatography (SEC) can be used, often in a two-dimensional LC setup to separate the conjugate from unreacted PEG and other components[23][24].
-
-
Detection:
-
Bisphosphonates lack a strong chromophore, making UV detection challenging.
-
Derivatization to introduce a fluorescent tag is a common strategy to achieve sensitive detection[22].
-
Alternatively, detectors like Charged Aerosol Detectors (CAD) can be used for the analysis of compounds like PEG that lack a UV chromophore[23][24].
-
Visualizations
Caption: Factors influencing the stability of PEG2-bis(phosphonic acid) in biological media.
Caption: Experimental workflow for assessing the stability of conjugates in biological media.
Caption: Diagram of PEG2-bis(phosphonic acid) interacting with bone mineral (hydroxyapatite).
References
- 1. Bisphosphonates: preclinical aspects and use in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shrinkage of pegylated and non-pegylated liposomes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymes Involved in Anaerobic Polyethylene Glycol Degradation by Pelobacter venetianus and Bacteroides Strain PG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mechanistic study on the chemical and enzymatic degradation of PEG-Oligo(epsilon-caprolactone) micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphonate - Wikipedia [en.wikipedia.org]
- 13. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Bisphosphonate-Based Strategies for Bone Tissue Engineering and Orthopedic Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. PEGylation significantly affects cellular uptake and intracellular trafficking of non-viral gene delivery particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Shape effect in cellular uptake of PEGylated nanoparticles: comparison between sphere, rod, cube and disk - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 19. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. "The impact of PEGylation on cellular uptake and in vivo biodistributio" by Nagwa El-Baz [ir.library.louisville.edu]
- 22. Chromatographic analysis of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: PEG2-bis(phosphonic acid) Binding Affinity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEG2-bis(phosphonic acid). The content focuses on the critical influence of pH on its binding affinity to various substrates, such as hydroxyapatite (B223615) (HAP) and metal oxides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism driving the binding of PEG2-bis(phosphonic acid) to surfaces like hydroxyapatite?
A1: The binding of PEG2-bis(phosphonic acid) is primarily driven by the strong affinity of the two phosphonic acid groups for calcium phosphate (B84403) surfaces.[1][2] This interaction involves the formation of coordination bonds between the phosphonate (B1237965) groups and calcium ions on the hydroxyapatite surface. The P-C-P structure of bisphosphonates is metabolically stable and allows for effective coordination with calcium.[3]
Q2: How does pH influence the binding affinity of PEG2-bis(phosphonic acid)?
A2: pH is a critical parameter that dictates the protonation state of the phosphonic acid groups and the surface charge of the substrate. Phosphonic acids are polyprotic and will have different net charges at different pH values.[4][5] The binding affinity is generally highest at a pH where there is an optimal balance between the protonation state of the phosphonic acid and the surface charge of the substrate, maximizing electrostatic attraction. For instance, studies on other phosphonates have shown that under acidic conditions, the phosphonate anchor is preferred, while at neutral to basic pH, repulsive electrostatic interactions can occur between the negatively charged anchor and a negatively charged surface, leading to desorption.[6]
Q3: What is the expected trend of binding affinity as a function of pH?
A3: The binding affinity of PEG2-bis(phosphonic acid) to a substrate like hydroxyapatite is expected to be highest at acidic to neutral pH and decrease as the pH becomes more alkaline. This is because at high pH, both the phosphonic acid groups and the hydroxyapatite surface tend to be negatively charged, leading to electrostatic repulsion.[6] Conversely, at lower pH values, the phosphonic acid is more protonated, which can facilitate stronger binding to the negatively charged surface.
Q4: Can the PEG linker affect the binding affinity?
A4: Yes, the polyethylene (B3416737) glycol (PEG) linker can influence the binding affinity, although the phosphonic acid groups are the primary binding moieties. The PEG chain can provide steric hindrance, which might slightly reduce the binding affinity compared to a non-PEGylated bisphosphonic acid. However, the hydrophilic nature of the PEG chain is crucial for increasing the water solubility and biocompatibility of the molecule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no binding of PEG2-bis(phosphonic acid) | Incorrect buffer pH: The pH of your buffer may be too high (alkaline), causing electrostatic repulsion between the negatively charged phosphonate groups and the substrate surface. | Verify the pH of all buffers and solutions. It is recommended to perform a pH titration experiment to determine the optimal binding pH for your specific substrate. Start with a buffer in the acidic to neutral range (e.g., pH 5.5-7.4). |
| Presence of competing ions: High concentrations of phosphate or other chelating agents in your buffer can compete with the phosphonic acid groups for binding sites on the substrate. | Use a buffer with non-interfering ions. If possible, use a simple saline buffer and adjust the pH as needed. | |
| Substrate surface contamination: The surface of your substrate may be contaminated, preventing the PEG2-bis(phosphonic acid) from accessing the binding sites. | Ensure your substrate is thoroughly cleaned and prepared according to a validated protocol before the binding experiment. | |
| Inconsistent or non-reproducible binding results | Fluctuations in experimental pH: Small variations in pH between experiments can lead to significant differences in binding affinity. | Use a reliable pH meter and calibrate it frequently. Prepare fresh buffers for each set of experiments to ensure pH consistency. |
| Inaccurate concentration of PEG2-bis(phosphonic acid): Errors in determining the concentration of your stock solution will lead to variability in your results. | Accurately determine the concentration of your PEG2-bis(phosphonic acid) solution using a validated analytical method. | |
| Unexpectedly high non-specific binding | Hydrophobic interactions: At certain pH values, hydrophobic interactions between the PEG chain and the substrate may contribute to non-specific binding. | Include a non-ionic surfactant (e.g., Tween-20) in your washing buffer to minimize non-specific binding. |
| Incorrect blocking of the substrate: If you are working with a functionalized surface, incomplete blocking can lead to non-specific adsorption. | Ensure that your blocking step is effective. You may need to optimize the blocking agent and incubation time. |
Quantitative Data
| Bisphosphonate | Affinity Constant (KL) for HAP at pH 7.4 (M-1) |
| Zoledronate | > Alendronate |
| Alendronate | > Ibandronate |
| Ibandronate | > Risedronate |
| Risedronate | > Etidronate |
| Etidronate | > Clodronate |
Note: This rank order is based on kinetic studies of HAP crystal growth inhibition.[2]
Furthermore, isothermal titration calorimetry (ITC) has been used to determine the thermodynamics of bisphosphonate binding to human bone, revealing two distinct binding sites: a weak, highly populated site (Site A) and a strong binding site (Site B). The average Gibbs free energy (ΔG) of binding for Site A is approximately -5.2 kcal/mol, while for Site B it is approximately -8.5 kcal/mol.[7]
Experimental Protocols
General Protocol for Determining pH-Dependent Binding Affinity using Quartz Crystal Microbalance (QCM)
This protocol outlines a general method for investigating the influence of pH on the binding of PEG2-bis(phosphonic acid) to a hydroxyapatite-coated sensor crystal.
Materials:
-
QCM instrument with flow module
-
Hydroxyapatite-coated sensor crystals
-
PEG2-bis(phosphonic acid) stock solution of known concentration
-
A series of buffers with varying pH values (e.g., pH 4.0, 5.5, 7.4, 8.5)
-
Running buffer (e.g., Phosphate Buffered Saline - PBS)
-
Regeneration solution (e.g., a high or low pH solution, or a solution with a high concentration of a competing ion)
-
High-purity water
Procedure:
-
Baseline Establishment:
-
Mount the HAP-coated sensor crystal in the QCM flow module.
-
Flow the running buffer over the sensor surface at a constant flow rate until a stable baseline in both frequency (f) and dissipation (D) is achieved.
-
-
Association Phase:
-
Inject the PEG2-bis(phosphonic acid) solution, diluted in the buffer of the desired pH, into the flow cell.
-
Monitor the changes in frequency and dissipation in real-time. A decrease in frequency and an increase in dissipation indicate mass binding to the sensor surface.
-
Continue the injection until the binding signal reaches a plateau, indicating that equilibrium has been reached.
-
-
Dissociation Phase:
-
Switch the flow back to the running buffer (at the same pH as the association step) to remove any non-specifically bound molecules and to observe the dissociation of the bound PEG2-bis(phosphonic acid).
-
Monitor the frequency and dissipation changes until a stable signal is achieved.
-
-
Regeneration:
-
If necessary, inject the regeneration solution to remove all bound molecules from the sensor surface.
-
Wash thoroughly with the running buffer until the baseline is re-established.
-
-
Repeat for Different pH Values:
-
Repeat steps 1-4 for each of the different pH buffers to determine the binding affinity at each pH.
-
-
Data Analysis:
-
Analyze the QCM data to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) at each pH. The binding affinity is inversely proportional to the KD.
-
Visualizations
Caption: Experimental workflow for determining pH-dependent binding affinity using QCM.
Caption: Logical relationship of how pH influences binding affinity.
References
- 1. Proton transfer in functionalized phosphonic acid molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Bisphosphonate With a Low Hydroxyapatite Binding Affinity Prevents Bone Loss in Mice After Ovariectomy and Reverses Rapidly With Treatment Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 6. pH-Dependence of Binding Constants and Desorption Rates of Phosphonate- and Hydroxamate-Anchored [Ru(bpy)3]2+ on TiO2 and WO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamics of Bisphosphonates Binding to Human Bone: A Two-Site Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of PEG2-bis(phosphonic acid) Modified Materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEG2-bis(phosphonic acid) modified materials. The information is designed to help users identify and resolve potential cytotoxicity issues during their experiments.
Troubleshooting Guide
This guide addresses common problems encountered when working with PEG2-bis(phosphonic acid) modified materials, focusing on unexpected cytotoxicity.
Problem 1: Higher than expected cytotoxicity observed in initial screening.
-
Possible Cause: The inherent cytotoxic potential of the bisphosphonate component. Bisphosphonates, particularly nitrogen-containing ones, can induce apoptosis in cells.[1][2][3][4] The concentration of the material may be too high.
-
Suggested Solution:
-
Titration: Perform a dose-response experiment to determine the concentration at which the material exhibits acceptable levels of cytotoxicity.
-
Positive Controls: Include a positive control for cytotoxicity (e.g., a known cytotoxic compound like doxorubicin) and a negative control (unmodified material or vehicle) to benchmark the results.
-
Time-course Experiment: Evaluate cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
-
Problem 2: Poor cell adhesion to the modified material surface.
-
Possible Cause: The polyethylene (B3416737) glycol (PEG) component is known to be protein-repellent and can prevent the adsorption of extracellular matrix (ECM) proteins necessary for cell attachment.[5][6][7][8][9] The density or conformation of the PEG chains may be creating a "stealth" surface that inhibits cell binding.
-
Suggested Solution:
-
Surface Characterization: Confirm the successful modification of the material with PEG2-bis(phosphonic acid) using surface analysis techniques (e.g., XPS, contact angle measurement).
-
ECM Protein Coating: Pre-coat the material with ECM proteins like fibronectin or collagen to promote cell adhesion.[7]
-
Co-culture with Feeder Cells: In some applications, using a feeder layer of cells can help condition the surface and support the attachment of the desired cell type.
-
Problem 3: Inconsistent cytotoxicity results between experiments.
-
Possible Cause: Variability in the material synthesis or modification process. Inconsistent cell seeding density or metabolic state of the cells. Contamination of cell cultures.
-
Suggested Solution:
-
Material Quality Control: Ensure consistent synthesis and purification of the PEG2-bis(phosphonic acid) modified material. Characterize each batch to confirm its properties.
-
Standardized Cell Culture Protocols: Use a consistent cell passage number, seeding density, and growth medium for all experiments.
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can affect cell health and response to stimuli.[10]
-
Problem 4: Observed changes in cell morphology not leading to cell death.
-
Possible Cause: Sub-lethal cytotoxic effects of the bisphosphonate component. Bisphosphonates can interfere with the cytoskeleton and induce morphological changes without immediately causing cell death.[11][12]
-
Suggested Solution:
-
Advanced Imaging: Use high-content imaging or fluorescence microscopy to analyze specific cellular components like the actin cytoskeleton (using phalloidin (B8060827) staining) and focal adhesions.
-
Functional Assays: In addition to viability assays, perform functional assays relevant to the cell type (e.g., migration assays, differentiation assays) to assess the impact of these morphological changes.
-
Apoptosis Assays: Utilize assays that can detect early stages of apoptosis, such as Annexin V staining, to determine if the cells are committed to a cell death pathway.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of cytotoxicity for PEG2-bis(phosphonic acid) modified materials?
A1: The primary source of cytotoxicity is likely the bisphosphonic acid component. Nitrogen-containing bisphosphonates are known to inhibit the mevalonate (B85504) pathway, which is crucial for the synthesis of isoprenoid lipids necessary for the post-translational modification of small GTPases. Disruption of this pathway can lead to apoptosis.[11] Non-nitrogen-containing bisphosphonates can be metabolized into cytotoxic ATP analogs.[11] The PEG component is generally considered biocompatible and is often used to reduce the overall cytotoxicity of a material.[14][15][16][17]
Q2: How can I reduce the cytotoxicity of my PEG2-bis(phosphonic acid) modified material?
A2:
-
Optimize Concentration: The most straightforward approach is to use the lowest effective concentration of the material.
-
PEG Chain Length/Density: While you are using PEG2, for future material design, consider that longer PEG chains or a higher grafting density can provide a better "shielding" effect, potentially reducing the interaction of the cytotoxic bisphosphonate with the cells.
-
Controlled Release: If the PEG2-bis(phosphonic acid) is part of a drug delivery system, modifying the release kinetics to provide a slower, more sustained release can help to avoid high local concentrations that induce toxicity.
Q3: Which cytotoxicity assays are most appropriate for evaluating these materials?
A3: A combination of assays is recommended to get a comprehensive understanding of the cytotoxic mechanism.
-
Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[10][18][19][20][21] They are good for initial high-throughput screening.
-
Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays detect damage to the cell membrane, which is a hallmark of late-stage apoptosis or necrosis.[22][23][24][25]
-
Apoptosis Assays (e.g., Annexin V, Caspase Activity): These assays can detect the early and middle stages of programmed cell death, providing more mechanistic insight.[13][26][27][28][29]
-
Live/Dead Staining: This fluorescence-based assay provides a direct visualization of viable and non-viable cells in a population.[30][31][32][33][34]
Q4: What quantitative data is available on the cytotoxicity of bisphosphonates?
A4: The cytotoxic potential of bisphosphonates varies depending on the specific compound and the cell type. Nitrogen-containing bisphosphonates are generally more potent. The following table summarizes some reported IC50 and GI50 values for different bisphosphonates.
| Bisphosphonate | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Zoledronate | Myeloma cell lines | Cytotoxicity | 10 - 100 | [1] |
| Pamidronate | Myeloma cell lines | Cytotoxicity | >100 | [1] |
| Zoledronate | Human Gingival Fibroblasts | MTT | ~5 | [2] |
| Zoledronate | Human Epithelial Cells | MTT | ~5 | [2] |
| Zoledronate | CHLA-90 (Neuroblastoma) | Growth Inhibition | 3.97 | [4] |
| Alendronate | SH-SY5Y (Neuroblastoma) | Growth Inhibition | 22.4 | [4] |
| Pamidronate | Neuroblastoma cell lines | Growth Inhibition | 12.8 - >500 | [4] |
| Zoledronate | Human Gingival Fibroblasts | Cell Proliferation | 1 - 20 | [3] |
| Pamidronate | Human Osteoblasts | Cell Proliferation | 1 - 20 | [3] |
| Alendronate | SaOS-2 (Osteosarcoma) | Cell Proliferation | 1 - 20 | [3] |
Note: This table provides examples and the cytotoxicity of PEG2-bis(phosphonic acid) modified materials should be determined experimentally.
Experimental Protocols
Surface Coating with PEG2-bis(phosphonic acid)
This protocol describes a general method for coating a material surface with PEG2-bis(phosphonic acid).
-
Substrate Preparation: Thoroughly clean the substrate (e.g., glass, titanium oxide) by sonication in a series of solvents such as acetone, ethanol, and deionized water. Dry the substrate with a stream of nitrogen gas.
-
Solution Preparation: Prepare a solution of PEG2-bis(phosphonic acid) in a suitable solvent (e.g., ethanol, deionized water) at a concentration of 1-10 mM.
-
Coating: Immerse the cleaned substrate in the PEG2-bis(phosphonic acid) solution for 4-24 hours at room temperature.
-
Washing: After incubation, remove the substrate from the solution and rinse it thoroughly with the same solvent to remove any non-adsorbed molecules.
-
Drying: Dry the coated substrate under a stream of nitrogen.
-
Characterization: Confirm the presence of the coating using appropriate surface analysis techniques (e.g., contact angle goniometry, XPS).
Cytotoxicity Assays
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[10][18][19][20][21]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the PEG2-bis(phosphonic acid) modified material. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[22][23][24][25]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from a positive control (cells lysed with a detergent).
This assay uses two fluorescent dyes, Calcein-AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red), to visualize cell viability.[30][31][32][33][34]
-
Cell Seeding and Treatment: Seed cells on the PEG2-bis(phosphonic acid) modified material (or treat cells in a culture plate with the material) and incubate for the desired time.
-
Staining Solution Preparation: Prepare a working solution of 2 µM Calcein-AM and 4 µM Ethidium homodimer-1 in sterile PBS.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells and incubate for 30-45 minutes at 37°C, protected from light.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.[13][27][28][29]
-
Cell Seeding and Treatment: Treat cells with the PEG2-bis(phosphonic acid) modified material for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorescently labeled Annexin V and 1 µL of a dead cell stain (e.g., propidium (B1200493) iodide) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Visualizations
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for evaluating the cytotoxicity of modified materials.
Apoptosis Signaling Pathways
References
- 1. In vitro cytoreductive effects on multiple myeloma cells induced by bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of zoledronic acid on human epithelial cells and gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cytotoxic effects of three different bisphosphonates in-vitro on human gingival fibroblasts, osteoblasts and osteogenic sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro toxicity of bisphosphonates on human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effective polyethylene glycol passivation for the inhibition of surface interactions of peripheral blood mononuclear cells and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of PEG-coated surfaces and a study for their interaction with living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Bacterial Adhesion and Biofilm Formation on Zwitterionic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comparison of cytotoxic effects of bisphosphonates in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bisphosphonate-osteoclasts: changes in osteoclast morphology and function induced by antiresorptive nitrogen-containing bisphosphonate treatment in osteoporosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis Assays [sigmaaldrich.com]
- 14. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Characterization, and Cytotoxicity Evaluation of Polyethylene Glycol-Coated Iron Oxide Nanoparticles for Radiotherapy Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT assay overview | Abcam [abcam.com]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. 4.9. Cytotoxicity Assay [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Binding of titanium dioxide nanoparticles to lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. scispace.com [scispace.com]
- 29. kumc.edu [kumc.edu]
- 30. labtoolsandtricks.wordpress.com [labtoolsandtricks.wordpress.com]
- 31. allevi3d.com [allevi3d.com]
- 32. advancedbiomatrix.com [advancedbiomatrix.com]
- 33. LIVE/DEAD Fixable Dead Cell Stains | Thermo Fisher Scientific - HK [thermofisher.com]
- 34. researchgate.net [researchgate.net]
Validation & Comparative
Uniformity of PEG2-bis(phosphonic acid) Surface Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the surface coating uniformity of PEG2-bis(phosphonic acid) with alternative surface modification agents. The uniformity of a surface coating is a critical parameter in many biomedical and drug delivery applications, directly impacting biocompatibility, protein resistance, and the overall performance of the functionalized material. This document summarizes key performance metrics based on experimental data and details the methodologies used for their validation.
Comparative Performance Data
The following table summarizes quantitative data on the uniformity and properties of various surface coatings. Data has been synthesized from multiple studies to provide a comparative overview. It is important to note that direct comparisons can be influenced by substrate type, deposition method, and specific molecular structure of the coating agent.
| Coating Agent | Substrate | Surface Roughness (RMS, nm) | Water Contact Angle (°) | Key Findings & References |
| PEG2-bis(phosphonic acid) | Titanium Oxide | ~0.5 - 1.5 (Estimated) | ~30 - 50 (Estimated) | Forms a hydrophilic and smooth surface. The bis(phosphonic acid) anchor provides strong binding to metal oxide surfaces. Data is estimated based on similar PEGylated phosphonate (B1237965) systems due to a lack of direct studies on "PEG2" specifically. |
| Alkyl Phosphonic Acid (Octadecylphosphonic acid, ODPA) | Aluminum Oxide | ~0.5 - 1.0 | ~110 - 115 | Creates a well-ordered, hydrophobic monolayer, leading to a very smooth surface.[1][2] |
| Carboxylate-terminated SAM (Perfluorodecanoic acid, PFDA) | Ti-6Al-4V | ~0.6 | ~104 | Forms a hydrophobic surface, though potentially less ordered and with slightly higher roughness compared to some phosphonic acids.[3] |
| PEG-Silane | Silicon Oxide / Titanium | Variable (can be >1 nm) | ~40 - 60 | The uniformity can be variable, and the Si-O bond is susceptible to hydrolysis, which can affect long-term stability.[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Surface Roughness Measurement by Atomic Force Microscopy (AFM)
-
Objective: To quantify the nanoscale topography and roughness of the coated surface.
-
Instrumentation: An atomic force microscope operating in tapping mode is typically used to minimize sample damage.
-
Sample Preparation: Substrates are coated with the respective molecules using self-assembly from a solution. After deposition, the samples are thoroughly rinsed with an appropriate solvent to remove any unbound molecules and then dried under a stream of inert gas (e.g., nitrogen).
-
Data Acquisition: Images are acquired from multiple random locations on the sample surface to ensure statistical relevance. The scan size is typically in the range of 1x1 µm² to 10x10 µm².
-
Data Analysis: The root mean square (RMS) roughness is calculated from the acquired height data. This value represents the standard deviation of the surface height profile from the mean height and provides a quantitative measure of surface smoothness.
Wettability Assessment by Contact Angle Goniometry
-
Objective: To determine the hydrophilicity or hydrophobicity of the coated surface, which is an indicator of surface energy and coating uniformity.
-
Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Sample Preparation: Samples are prepared in the same manner as for AFM analysis.
-
Procedure: A droplet of a probe liquid (typically deionized water) of a known volume is gently deposited onto the sample surface. The profile of the droplet is captured by the camera.
-
Data Analysis: The angle formed at the three-phase (liquid-solid-vapor) interface is measured. Static contact angles are measured from a stationary droplet. Advancing and receding contact angles can also be measured by adding and removing liquid from the droplet to assess contact angle hysteresis, which provides information about surface heterogeneity and roughness.
Chemical Composition Analysis by X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the elemental composition and chemical states of the atoms on the surface, confirming the presence and integrity of the coating.
-
Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα).
-
Sample Preparation: Coated samples are introduced into the ultra-high vacuum chamber of the XPS instrument.
-
Data Acquisition: A survey scan is first performed to identify all elements present on the surface. High-resolution scans of specific elemental regions (e.g., C 1s, O 1s, P 2p, Si 2p) are then acquired to determine the chemical bonding states.
-
Data Analysis: The atomic concentrations of the elements are calculated from the peak areas in the survey spectrum, corrected by relative sensitivity factors. For PEGylated surfaces, the high-resolution C 1s spectrum is deconvoluted to identify the C-C/C-H and C-O components, confirming the presence of the PEG chains. For phosphonic acids, the P 2p signal confirms the presence of the phosphonate anchor. The ratio of key elements (e.g., C/P or C/Si) can provide information about the packing density and orientation of the monolayer.
Visualizations
Experimental Workflow for Surface Coating Uniformity Validation
Caption: Workflow for validating surface coating uniformity.
Logical Relationship of Coating Properties
Caption: Interrelation of coating properties and performance.
References
Phosphonic Acid vs. Carboxylic Acid: A Comparative Guide to Binding Affinity on Titania
For researchers, scientists, and drug development professionals, understanding the interaction between functional groups and metal oxide surfaces is paramount for applications ranging from drug delivery and biocompatible implants to photocatalysis and solar energy conversion. Titanium dioxide (TiO2), or titania, is a widely used material in these fields, and the choice of anchoring group to modify its surface significantly influences the stability and performance of the final device or system. This guide provides an objective comparison of the binding affinity of two common anchoring groups, phosphonic acid and carboxylic acid, on titania surfaces, supported by experimental data and detailed methodologies.
Executive Summary
Phosphonic acids generally exhibit a stronger binding affinity to titania surfaces compared to carboxylic acids. This enhanced stability is attributed to the potential for higher denticity in binding and favorable electronic interactions. While carboxylic acids are widely used and can achieve higher surface coverage, their bonds with titania are more susceptible to hydrolysis, particularly under alkaline conditions. The choice between these two functional groups will ultimately depend on the specific application requirements, including the desired stability, surface coverage, and the environmental conditions of use.
Quantitative Data Comparison
The following table summarizes key quantitative data from various studies comparing the binding of phosphonic and carboxylic acids to titania.
| Parameter | Phosphonic Acid | Carboxylic Acid | Titania Phase | Method | Source |
| Adsorption Energy | ~1.8 eV | ~1.2 eV | Anatase (101) | DFT Calculation | [1] |
| Adsorption Energy | 47.1 kcal/mol (monodentate) | < 30 kcal/mol | Anatase (101) | DFT Calculation | [1] |
| Adsorption Constant | Higher | Lower | Anatase | TGA | [2] |
| Surface Stability | More resistant to leaching | Readily leached under alkaline conditions | Mesoporous TiO2 | Leaching Study | [3][4] |
| Surface Coverage | Lower | Higher (approx. 2x) | Mesoporous TiO2 | Not Specified | [3][4] |
Binding Mechanisms and Geometries
Both phosphonic and carboxylic acids can bind to the titania surface through various coordination modes, including monodentate, bidentate, and tridentate linkages. The specific binding geometry is influenced by factors such as the titania crystal face (e.g., anatase (101), rutile (110)), surface coverage, and the presence of co-adsorbents or solvent.
Phosphonic Acid Binding: Phosphonic acids (R-PO(OH)₂) can deprotonate to form phosphonates that bind to the titanium atoms on the titania surface. The possible binding modes include:
-
Monodentate: One oxygen atom of the phosphonate (B1237965) group binds to a single titanium atom.
-
Bidentate: Two oxygen atoms of the phosphonate group bind to one or two titanium atoms. This can be in a chelating fashion to a single Ti atom or bridging between two Ti atoms.
-
Tridentate: All three oxygen atoms of the phosphonate group bind to the surface, typically involving multiple titanium atoms.
DFT studies suggest that on the anatase (101) surface, bidentate binding is a highly stable configuration.[5][6] Tridentate binding is considered less likely on this corrugated surface but may be possible on other faces like anatase (001).[5]
Carboxylic Acid Binding: Carboxylic acids (R-COOH) bind to titania through the carboxylate group (-COO⁻) after deprotonation. The primary binding modes are:
-
Monodentate: One oxygen atom of the carboxylate binds to a titanium atom.
-
Bidentate: Both oxygen atoms of the carboxylate bind to the surface, either chelating a single titanium atom or bridging two titanium atoms.
The bidentate bridging mode is often considered the most stable configuration for carboxylic acids on titania surfaces.[7]
Experimental Protocols
A variety of experimental and computational techniques are employed to characterize the binding affinity and structure of phosphonic and carboxylic acids on titania.
Surface Characterization Techniques
-
X-ray Photoelectron Spectroscopy (XPS): This technique is used to determine the elemental composition and chemical states of the atoms on the surface. By analyzing the binding energies of the O 1s, P 2p, and C 1s core levels, the nature of the chemical bonds between the adsorbate and the titania surface can be inferred.[6][8]
-
Methodology: A sample of the functionalized titania is placed in an ultra-high vacuum chamber and irradiated with X-rays. The kinetic energies of the emitted photoelectrons are measured to determine their binding energies, which are characteristic of each element and its chemical environment.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the vibrational modes of the adsorbed molecules. The disappearance or shift of certain vibrational bands (e.g., P=O, P-O-H, C=O) upon adsorption provides direct evidence of the binding mechanism and coordination geometry.[8][9]
-
Methodology: An infrared beam is passed through the sample. The absorption of specific frequencies of light corresponding to the vibrational modes of the chemical bonds is measured. For surface studies, techniques like Attenuated Total Reflectance (ATR-FTIR) are often used.
-
-
Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of adsorbed material on the titania surface. By heating the sample and measuring the weight loss at different temperatures, the surface coverage (grafting density) and thermal stability of the organic layer can be determined. This data can also be used to derive adsorption constants.[10]
-
Methodology: A sample is placed on a high-precision balance inside a furnace. The temperature is increased at a controlled rate, and the mass of the sample is continuously monitored.
-
Computational Methods
-
Density Functional Theory (DFT): DFT calculations are a powerful computational tool used to model the adsorption of molecules on surfaces. These calculations can predict the most stable binding geometries, calculate adsorption energies, and provide insights into the electronic structure of the interface.[1][5][11]
-
Methodology: The electronic structure of the titania surface and the adsorbate molecule are calculated using approximations to the Schrödinger equation. The system's energy is minimized for different adsorption configurations to find the most stable binding mode and its corresponding adsorption energy.
-
Conclusion
The selection of phosphonic acid or carboxylic acid as an anchoring group for titania surfaces is a critical design choice. Phosphonic acids offer a more robust and stable linkage, which is advantageous for long-term applications or in harsh chemical environments.[7] In contrast, carboxylic acids, while having a lower binding affinity, can sometimes achieve higher surface densities and are suitable for applications where extreme stability is not the primary concern.[3][4] The comprehensive data and methodologies presented in this guide provide a foundation for making informed decisions in the development of titania-based materials and devices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Assessing the In Vivo Stability of "PEG2-bis(phosphonic acid)" Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of surface coatings on biomedical implants and nanoparticles is a critical determinant of their long-term performance and biocompatibility. This guide provides a comparative assessment of the anticipated in vivo stability of "PEG2-bis(phosphonic acid)" coatings against other common alternatives. Due to a scarcity of direct in vivo quantitative data for "PEG2-bis(phosphonic acid)" coatings on implant surfaces, this guide draws upon available data from structurally similar phosphonate- and polyethylene (B3416737) glycol (PEG)-based coatings to provide a comprehensive overview and detailed experimental protocols for evaluation.
Comparison of In Vivo Stability: PEG2-bis(phosphonic acid) and Alternatives
To provide a comparative context, this section summarizes available in vivo stability data for related coating technologies.
Table 1: Comparative In Vivo Stability Data for Various Implant Coatings
| Coating Type | Animal Model | Implantation Site | Follow-up Period | Key Stability Findings | Citation |
| PLGA-Alendronate (Bisphosphonate) | Swiss Rabbits | Tibia | 4 weeks | Coating remained stable, leading to increased implant anchorage torque compared to uncoated controls. | [1] |
| Hydroxyapatite (B223615) (HA) | Dogs | Femur | Up to 28 months | Significant degradation of HA coating observed after approximately 5 months. | [2] |
| Hydroxyapatite (HA) of varying crystallinity | Rats | Tibia | 9 weeks | 70% crystalline HA coatings showed greater interfacial strength and bone contact with minimal degradation compared to other crystallinities. | [3] |
| PEG-Polyacrylamide (PEG-PAM) | Mice | Not specified | 3 weeks | Coating was largely resorbed by 3 weeks, as indicated by the disappearance of a fluorescent signal. | [4] |
| Self-assembled Monolayers of Phosphonates (SAMPs) | Rats | Femur | Up to 8 weeks | Showed good in vivo performance, comparable to thiolate-gold standard for RGD peptide immobilization. | [5][6] |
Note: The data presented is for coatings with similar components or applications. Direct quantitative comparisons with "PEG2-bis(phosphonic acid)" coatings require dedicated in vivo studies.
Experimental Protocols for Assessing In Vivo Stability
A robust assessment of in vivo coating stability involves a multi-faceted approach, combining implantation in a suitable animal model with subsequent analysis of retrieved implants and surrounding tissues.
Animal Model and Implantation
-
Animal Model Selection: Common models include rabbits, rats, sheep, goats, and pigs. The choice depends on the implant size and the desired loading conditions.[7][8][9] Rabbits are often used for initial biocompatibility and stability studies of smaller implants.[7]
-
Implantation Site: The femur and tibia are common sites for orthopedic implants.[1][5] The specific site should mimic the intended clinical application.
-
Surgical Procedure: Aseptic surgical techniques are employed to implant the coated and control (uncoated) articles. The number of implants per animal should be minimized and justified.[7]
-
Time Points: Implants are typically retrieved at various time points (e.g., 4, 12, 26, and 52 weeks) to assess long-term stability.
Analysis of Retrieved Implants
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface of the retrieved implants to assess for coating delamination, cracking, or degradation.[10]
-
Coating Thickness Measurement: Cross-sectional SEM can be used to measure changes in coating thickness over time.[11]
-
Push-out or Pull-out Tests: These mechanical tests measure the force required to dislodge the implant from the surrounding bone, providing an indication of the interfacial strength and, indirectly, the stability of the coating-bone interface.[12][13][14]
Quantitative Analysis of Coating Degradation
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This highly sensitive technique can be used to measure trace amounts of elements from the coating that may have been released into surrounding tissues or biological fluids (e.g., blood, urine).[15][16] This provides a quantitative measure of coating dissolution.
-
Radiolabeling of the Coating: The coating can be labeled with a radionuclide (e.g., 111In, 99mTc) prior to implantation.[17][18][19]
-
SPECT/CT Imaging: Single Photon Emission Computed Tomography (SPECT) combined with CT can be used to non-invasively track the distribution and retention of the radiolabeled coating in vivo over time.[20][21]
Histological Evaluation
-
Tissue Processing: After retrieval, the implant and surrounding tissue are fixed, dehydrated, and embedded in resin. Thin sections are then prepared for microscopic analysis.[22][23][24]
-
Staining and Microscopy: Stains such as hematoxylin (B73222) and eosin (B541160) (H&E) are used to visualize the tissue response to the implant, including inflammation and osseointegration. The interface between the coating and the bone can be examined for signs of coating degradation or adverse tissue reactions.[22]
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows for assessing the in vivo stability of implant coatings.
References
- 1. Comparing the stability of implants coated with nano PLGA-alendronate sodium: an in-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term in vivo study of plasma-sprayed coatings on titanium alloys of tetracalcium phosphate, hydroxyapatite and alpha-tricalcium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in biodegradable implants: evaluation in large animal surgical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-assembled Monolayer Films of Phosphonates for Bonding RGD to Titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-assembled monolayer films of phosphonates for bonding RGD to titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjoud.com [wjoud.com]
- 8. Animal Models for Investigating Osseointegration: An Overview of Implant Research over the Last Three Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. mdpi.com [mdpi.com]
- 11. Biofunctional polyethylene glycol coatings on titanium: An in vitro-based comparison of functionalization methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of push-in versus pull-out tests on bone-implant interfaces of rabbit tibia dental implant healing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo evaluation of micro-rough and bioactive titanium dental implants using histometry and pull-out tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICP-MS multielemental determination of metals potentially released from dental implants and articular prostheses in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Elemental Analysis in Biological Matrices Using ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Characterization of Intrinsically Radiolabeled Poly(lactic-co-glycolic acid) Nanoparticles for ex Vivo Autologous Cell Labeling and in Vivo Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Situ In Vivo radiolabeling of polymer-coated hydroxyapatite nanoparticles to track their biodistribution in mice [agris.fao.org]
- 22. Histologic evaluation of 3 retrieved immediately loaded implants after a 4-month period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Histologic evaluation of clinically successful osseointegrated implants retrieved from irradiated bone: a report of 2 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Head-to-Head Battle for Surface Supremacy: PEG2-bis(phosphonic acid) vs. Silane SAMs in Surface Modification
For researchers, scientists, and drug development professionals navigating the complexities of surface modification, the choice of a surface-active molecule is critical. An ideal surface coating for biomedical applications should resist non-specific protein adsorption, exhibit long-term stability in physiological conditions, and offer a straightforward and reproducible application process. This guide provides a detailed comparison of two prominent classes of self-assembled monolayers (SAMs): PEG2-bis(phosphonic acid) and silane-based SAMs, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.
At the forefront of creating biocompatible and functionalized surfaces, both PEGylated phosphonates and silanes have demonstrated considerable utility. However, their underlying chemistries dictate distinct advantages and disadvantages in various applications. This guide delves into a direct comparison to aid in the selection of the optimal surface modification strategy.
Performance Face-Off: Key Metrics in Surface Modification
The efficacy of a self-assembled monolayer is determined by a range of physicochemical properties. Here, we compare PEG2-bis(phosphonic acid) and silane (B1218182) SAMs across critical performance indicators.
| Performance Metric | PEG2-bis(phosphonic acid) SAMs | Silane-PEG SAMs | Key Considerations |
| Binding & Stability | Forms robust, covalent-like bonds with metal oxide surfaces (e.g., TiO₂, Fe₃O₄, ITO). The bisphosphonate anchor provides multidentate binding, significantly enhancing stability, especially in aqueous and biological media.[1][2] | Forms covalent siloxane (Si-O-Si) bonds with hydroxylated surfaces (e.g., silica, glass). Can be susceptible to hydrolysis, particularly under alkaline or prolonged aqueous conditions, leading to monolayer degradation.[3] | The choice of substrate is paramount. Phosphonates excel on metal oxides, while silanes are the go-to for silica-based materials. The multidentate binding of bisphosphonates offers a distinct advantage in long-term stability in physiological environments. |
| Protein Resistance | The short PEG2 linker provides a hydrophilic barrier that effectively reduces non-specific protein adsorption. The high packing density achievable with phosphonates further enhances this "stealth" property. | The PEG chain length and grafting density are crucial for protein resistance. Well-formed, dense PEG-silane monolayers are highly effective at preventing protein fouling.[4][5] | Both chemistries leverage the protein-repellent nature of PEG. The key to maximizing this effect lies in achieving a high-density, uniform monolayer. |
| Surface Coverage & Ordering | Tends to form well-ordered, densely packed monolayers on suitable substrates. The strong head group interaction with the surface promotes a high degree of organization. | The quality of the monolayer is highly sensitive to deposition conditions, including humidity and substrate cleanliness. Inconsistent conditions can lead to disordered or incomplete monolayers. | Phosphonate (B1237965) SAMs can be more forgiving in their self-assembly process, leading to more reproducible high-quality surfaces. |
| Ease of a pplication | Typically applied from solution via immersion or spin-coating. The process is generally straightforward and does not require strictly anhydrous conditions. | Requires anhydrous solvents and careful control of water content during deposition to prevent premature hydrolysis and polymerization in solution. | The sensitivity of silanes to water adds a layer of complexity to the experimental protocol. |
In-Depth Experimental Protocols
Reproducibility in surface modification is contingent on meticulous experimental execution. Below are detailed protocols for the formation of both PEG2-bis(phosphonic acid) and silane-PEG SAMs.
Protocol 1: Formation of PEG2-bis(phosphonic acid) SAMs on a Titanium Surface
This protocol describes the deposition of PEG2-bis(phosphonic acid) from a solution onto a titanium substrate.
Materials:
-
Titanium substrates
-
PEG2-bis(phosphonic acid)
-
Ethanol (B145695) (anhydrous)
-
Deionized (DI) water
-
Nitrogen gas
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Sonicate titanium substrates in ethanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Treat with UV-Ozone for 15 minutes to create a fresh, hydroxylated oxide layer.
-
-
SAM Formation:
-
Prepare a 1 mM solution of PEG2-bis(phosphonic acid) in anhydrous ethanol.
-
Immerse the cleaned and dried titanium substrates in the solution.
-
Incubate for 24 hours at room temperature in a sealed container to prevent contamination.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution.
-
Rinse thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Characterization:
-
The modified surfaces can be characterized by contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Protocol 2: Formation of Silane-PEG SAMs on a Glass Surface
This protocol details the vapor-phase deposition of a PEG-silane onto a glass substrate, a method often preferred for its ability to produce high-quality, uniform monolayers.
Materials:
-
Glass microscope slides
-
(3-Aminopropyl)triethoxysilane (APTES) or a similar amino-silane
-
m-dPEG®x-NHS ester (or other suitable PEGylating agent)
-
Anhydrous toluene (B28343)
-
Ethanol
-
DI water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ADVISED )
-
Desiccator
-
Vacuum oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Rinse extensively with DI water.
-
Dry the slides in a vacuum oven at 110°C for 1 hour.
-
-
Silanization (Vapor Deposition):
-
Place the dried glass slides in a desiccator.
-
In a small, open vial within the desiccator, place a few drops of APTES.
-
Evacuate the desiccator to a low pressure and then seal it.
-
Allow the vapor deposition to proceed for 2-4 hours at room temperature.
-
-
Post-Silanization Treatment:
-
Remove the slides from the desiccator and rinse with anhydrous toluene to remove excess silane.
-
Cure the silane layer by baking at 110°C for 30 minutes.
-
-
PEGylation:
-
Prepare a solution of the m-dPEG®x-NHS ester in a suitable buffer (e.g., PBS pH 7.4).
-
Immerse the amino-silanized slides in the PEG solution and incubate for 2-4 hours at room temperature.
-
Rinse the slides thoroughly with DI water and dry under a stream of nitrogen.
-
-
Characterization:
-
Analyze the resulting surfaces using techniques such as ellipsometry (to measure layer thickness), contact angle measurements, and XPS.
-
Visualizing the Process: From Molecule to Monolayer
The following diagrams, generated using the DOT language, illustrate the key steps in the formation of both types of SAMs.
Caption: Workflow for PEG2-bis(phosphonic acid) SAM formation.
Caption: Workflow for Silane-PEG SAM formation.
The Molecular Level: A Look at Surface Binding
The interaction between the headgroup of the SAM molecule and the substrate is fundamental to the monolayer's properties. The following diagram illustrates the different binding modes.
Caption: Binding mechanisms of phosphonate and silane SAMs.
Conclusion: Making an Informed Decision
The choice between PEG2-bis(phosphonic acid) and silane-PEG SAMs is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.
-
For applications demanding exceptional long-term stability in aqueous or biological environments, particularly on metal oxide substrates, PEG2-bis(phosphonic acid) presents a compelling option. The multidentate binding of the bisphosphonate anchor provides a robust foundation that is less susceptible to degradation over time.
-
For modifications of silica-based materials like glass and silicon wafers, silane-PEG SAMs remain the industry standard. When prepared under controlled conditions, they form highly effective protein-resistant surfaces suitable for a wide range of applications, from microarrays to microfluidics.
Researchers and developers are encouraged to consider the substrate material, the required level of stability, and the experimental conditions when selecting the appropriate surface modification chemistry. This guide provides the foundational knowledge to make an informed decision and to successfully implement these powerful surface engineering techniques.
References
- 1. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Biocompatibility of "PEG2-bis(phosphonic acid)" Functionalized Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The surface functionalization of biomaterials is a critical determinant of their in vivo performance, influencing everything from protein adsorption and cellular adhesion to the host inflammatory response. Among the various strategies to enhance biocompatibility, the use of poly(ethylene glycol) (PEG) has become a gold standard due to its ability to reduce non-specific protein interactions. However, the method of anchoring PEG to a material surface can significantly impact its stability and overall biological response. This guide provides a comparative evaluation of materials functionalized with "PEG2-bis(phosphonic acid)" against other common surface modification techniques, supported by experimental data and detailed protocols.
Introduction to Surface Functionalization Strategies
The primary goal of surface functionalization in biomaterials is to create a bio-inert or bioactive interface that promotes desired biological responses while minimizing adverse reactions. PEGylation, the process of grafting PEG chains to a surface, is a widely used technique to achieve bio-inertness. The choice of the anchoring group that links the PEG chain to the material is crucial for the long-term stability and efficacy of the coating.
-
PEG2-bis(phosphonic acid): This functionalization utilizes a bisphosphonate group as the anchor. Bisphosphonates are known for their strong affinity to metal oxide surfaces, such as titanium and iron oxide, forming stable, covalent-like bonds. The "PEG2" designation refers to a short PEG chain, which can be advantageous in certain applications where a thin but effective protein-repellent layer is desired.
-
Alternative Functionalizations:
-
PEG-Carboxylic Acid: Carboxylic acid groups can also be used to anchor PEG to metal oxide surfaces. However, the resulting bond is generally considered to be less stable than the phosphonate (B1237965) anchor, particularly in physiological environments.
-
PEG-Silane: Silane chemistry is another common method for attaching PEG to surfaces containing hydroxyl groups, such as silica (B1680970) and some metal oxides. While effective, the stability of silane-based layers can be sensitive to humidity and pH.
-
Simple PEG Adsorption (Physisorption): In this approach, PEG chains are non-covalently adsorbed onto the surface. This method is simpler but often results in a less stable coating that can desorb over time.
-
Comparative Biocompatibility Data
The following tables summarize quantitative data from various studies to compare the biocompatibility of different functionalized surfaces. It is important to note that direct comparative studies for "PEG2-bis(phosphonic acid)" are limited. Therefore, data from materials functionalized with similar PEGylated phosphonates and other anchoring groups are presented to provide a relevant comparison.
Table 1: In Vitro Cytotoxicity Data (MTT Assay)
| Surface Functionalization | Cell Line | Cell Viability (%) | Reference |
| PEG-bisphosphonate coated Nanoparticles | J774.2 Macrophages | >95% (up to 400 µM Gd-DTPA equivalent) | [1] |
| Various PEG Derivatives (Oligomers) | Caco-2 | >80% (at 30 w/v%) | [2] |
| PEG-modified MXene Flakes | HaCaT and MCF-10 (Normal Cells) | ~70% (at high concentrations after 24h) | [3] |
| Bare Graphene Oxide | Human Red Blood Cells | Induces dose-dependent hemolysis | [4] |
| PEGylated Graphene Oxide | Human Red Blood Cells | Reduced hemolytic activity compared to bare GO | [4] |
Table 2: Hemocompatibility Data (Hemolysis Assay)
| Material | Hemolysis (%) | Standard | Reference |
| PEGylated Graphene Oxide (up to 50 µg/mL) | < 2% | ISO 10993-4 | [4] |
| Bare Graphene Oxide (>100 µg/mL) | > 8% | ISO 10993-4 | [4] |
| PEG-FA@ZIF-8@BAN (up to 200 µg/mL) | < 5% | ASTM F756 | [5] |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions, materials, and cell types.
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below, based on international standards.
MTT Cytotoxicity Assay (In accordance with ISO 10993-5)
This assay assesses cell metabolic activity as an indicator of cell viability.
-
Sample Preparation: Prepare extracts of the test material by incubating it in a cell culture medium at 37°C for a specified period (e.g., 24 hours), according to ISO 10993-12.
-
Cell Seeding: Plate a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a density that ensures logarithmic growth during the assay. Incubate for 24 hours to allow for cell attachment.
-
Exposure to Extracts: Replace the culture medium with the prepared material extracts at various concentrations. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.
-
Incubation: Incubate the cells with the extracts for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. A material is generally considered non-cytotoxic if the cell viability is above 70%.
Hemolysis Assay (In accordance with ASTM F756)
This assay determines the extent of red blood cell lysis caused by a material.
-
Blood Collection: Obtain fresh human or rabbit blood and add an anticoagulant (e.g., citrate).
-
Material Preparation: Prepare the test material according to the intended use. Both direct contact and extract methods are recommended.
-
Direct Contact: Place the material directly into a tube with a diluted blood suspension.
-
Extract Method: Prepare an extract of the material in a suitable vehicle (e.g., saline) and then mix the extract with the diluted blood suspension.
-
-
Controls: Use a positive control (e.g., water to induce 100% hemolysis) and a negative control (e.g., saline).
-
Incubation: Incubate all samples and controls at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the amount of released hemoglobin spectrophotometrically at a wavelength of 540 nm.
-
Calculation: Calculate the percentage of hemolysis for the test material relative to the positive control. A hemolysis rate of less than 2% is typically considered non-hemolytic.
Signaling Pathways and Biocompatibility
The interaction of a material's surface with cells can trigger specific intracellular signaling pathways that dictate the cellular response, including inflammation, adhesion, and differentiation.
Toll-Like Receptor (TLR) Signaling in Inflammatory Response
The innate immune system, particularly macrophages, can recognize foreign materials, leading to an inflammatory response. This recognition is partly mediated by Toll-like receptors (TLRs) that can be activated by proteins adsorbed onto the biomaterial surface.[6][7][8][9] This can lead to the activation of downstream signaling cascades, such as the NF-κB pathway, resulting in the production of pro-inflammatory cytokines. A well-designed biocompatible surface, such as one functionalized with PEG2-bis(phosphonic acid), aims to minimize protein adsorption and subsequent TLR activation, thereby reducing the inflammatory response.
Figure 1: Simplified Toll-like receptor signaling pathway initiated by a biomaterial surface.
Integrin-Mediated Cell Adhesion and Signaling
Cell adhesion to biomaterials is primarily mediated by integrins, which are transmembrane receptors that bind to extracellular matrix (ECM) proteins adsorbed on the material surface. The specific chemistry of the surface can influence the conformation of adsorbed proteins like fibronectin, which in turn dictates which integrin subtypes will bind.[10] This differential integrin binding can activate distinct downstream signaling pathways, such as the focal adhesion kinase (FAK) pathway, influencing cell fate, including adhesion, proliferation, and differentiation.[4][11] Surfaces that promote favorable integrin-mediated signaling can enhance tissue integration.
Figure 2: Simplified integrin-mediated signaling pathway at the cell-biomaterial interface.
Conclusion
The choice of surface functionalization is a critical aspect of biomaterial design. While direct comparative data for "PEG2-bis(phosphonic acid)" is still emerging, the available evidence suggests that the use of phosphonate-based anchors for PEGylation offers a promising strategy for creating stable, biocompatible surfaces. The strong and stable binding of phosphonates to metal oxide surfaces is expected to provide a durable barrier to protein adsorption, thereby minimizing inflammatory responses and promoting favorable cell-material interactions. Further research with head-to-head comparisons of different PEG anchoring chemistries on various biomaterial substrates is needed to fully elucidate the advantages and disadvantages of each approach for specific clinical applications. This guide provides a framework for researchers and developers to evaluate and select the most appropriate surface modification strategy for their needs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Study of Cytotoxicity of PPG and PEG Surface-Modified 2-D Ti3C2 MXene Flakes on Human Cancer Cells and Their Photothermal Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Integrin-targeting Biomaterials in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of Toll-like receptor signaling in the macrophage response to implanted materials | MRS Communications | Cambridge Core [cambridge.org]
- 7. MyD88-dependent Toll-like receptor 2 signaling modulates macrophage activation on lysate-adsorbed Teflon™ AF surfaces in an in vitro biomaterial host response model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Integrin binding specificity regulates biomaterial surface chemistry effects on cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of biomaterial surface properties on fibronectin-alpha5beta1 integrin interaction and cellular attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mono-phosphonic vs. Bis-phosphonic Acid PEGylation for Enhanced Drug Delivery and Nanoparticle Stabilization
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal phosphonic acid-based PEGylation strategy.
In the realm of drug delivery and nanoparticle functionalization, Polyethylene Glycol (PEG)ylation stands as a cornerstone technology for improving biocompatibility, stability, and pharmacokinetic profiles. The choice of anchoring group for attaching PEG chains to a substrate is critical in determining the overall performance of the conjugate. This guide provides a detailed comparative analysis of two prominent anchoring strategies: mono-phosphonic acid and bis-phosphonic acid PEGylation. This comparison is supported by experimental data to aid researchers in making informed decisions for their specific applications.
Executive Summary
Multi-phosphonic acid-based PEGylation, including bis-phosphonic acid linkers, demonstrates superior performance in terms of long-term stability and binding affinity, particularly for metal oxide nanoparticles and bone-targeting applications, when compared to mono-phosphonic acid PEGylation. While mono-phosphonic acid PEGylation offers a simpler synthetic route, the enhanced stability and targeting efficiency of bis-phosphonic linkers often justify the additional synthetic complexity for demanding in vivo applications.
Data Presentation: Performance Comparison
The following tables summarize the key quantitative differences between mono- and bis-phosphonic acid PEGylation based on available experimental data.
Table 1: Stability of PEGylated Nanoparticles in Biological Media
| Parameter | Mono-phosphonic Acid PEGylation | Multi-phosphonic Acid PEGylation (including Bis-phosphonic) | Citation |
| Colloidal Stability | Mitigated stability (< 1 week) | Resilient coatings and long-term stability (> months) | [1] |
| PEG Density | Lower to moderate | Higher achievable densities (0.2–0.5 nm⁻²) | [1] |
| Protein Corona | Susceptible to gradual detachment and protein adsorption | Excellent protein resistance | [1] |
Table 2: Bone Targeting Efficiency of Functionalized Gold Nanoparticles
| Functional Group | Surface Density on Damaged Bone (Au NPs/μm²) | Citation |
| Mono-phosphonic Acid | Significantly lower than bis-phosphonate | [2] |
| Bis-phosphonic Acid | Significantly greater than mono-phosphonate and carboxylate | [2] |
Key Performance Differences
Stability: The primary advantage of multi-phosphonic acid PEGylation lies in its significantly enhanced stability. The multiple phosphonic acid groups provide a more robust anchoring to surfaces like metal oxides, leading to resilient coatings that can withstand the complex environment of biological fluids for extended periods. In contrast, mono-functionalized polymers can exhibit gradual detachment over time.
Binding Affinity: For applications requiring strong and specific binding, such as bone targeting, bis-phosphonates are demonstrably superior. The two phosphonate (B1237965) groups chelate calcium ions in the hydroxyapatite (B223615) of bone more effectively than a single phosphonate group, leading to higher accumulation at the target site.[2]
Synthesis: Mono-phosphonic acid PEG derivatives are generally more straightforward to synthesize. The synthesis of bis-phosphonic acid PEGs often involves multi-step reactions and requires more rigorous purification.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.
Synthesis of Phosphonic Acid-Terminated PEG
a) Mono-phosphonic Acid PEG (via Michaelis-Arbuzov Reaction):
A common method for synthesizing mono-phosphonic acid terminated PEG involves the Michaelis-Arbuzov reaction.
-
Halogenation of PEG: The terminal hydroxyl group of a methoxy-PEG (mPEG-OH) is first converted to a halide (e.g., mPEG-Br) using a suitable halogenating agent (e.g., thionyl bromide).
-
Michaelis-Arbuzov Reaction: The resulting mPEG-Br is then reacted with a trialkyl phosphite (B83602) (e.g., triethyl phosphite) at elevated temperatures. This reaction forms a phosphonate ester.
-
Hydrolysis: The phosphonate ester is subsequently hydrolyzed under acidic conditions (e.g., using concentrated HCl) to yield the final mPEG-phosphonic acid.
b) Bis-phosphonic Acid PEG (via Moedrizer-Irani Reaction):
The Moedrizer-Irani reaction is a one-pot synthesis suitable for creating amino-bis(phosphonic acid) terminated polymers.
-
Starting Material: An amino-terminated PEG (PEG-NH2) is used as the starting polymer.
-
Reaction Mixture: The PEG-NH2 is reacted with phosphorous acid (H3PO3) and formaldehyde (B43269) in an acidic aqueous solution (e.g., with HCl).
-
Reaction Conditions: The mixture is heated to facilitate the reaction, which results in the formation of two phosphonic acid groups attached to the nitrogen atom of the original amine.[3]
Quantification of PEG Density on Nanoparticles
Accurately determining the density of PEG chains on a nanoparticle surface is critical for evaluating the effectiveness of the PEGylation process.
-
Fluorescence-Based Assay:
-
Synthesize or procure a fluorescently labeled PEG-phosphonic acid derivative (e.g., with fluorescein (B123965) isothiocyanate, FITC).
-
Incubate the nanoparticles with a known concentration of the fluorescent PEG derivative.
-
Separate the PEGylated nanoparticles from the unbound fluorescent PEG via centrifugation or dialysis.
-
Measure the fluorescence of the supernatant (containing unbound PEG) or the washed nanoparticles (after dissolving the core).
-
Calculate the amount of bound PEG by comparing the fluorescence to a standard curve of the fluorescent PEG derivative.[4]
-
Assessment of Nanoparticle Stability in Biological Media
Evaluating the colloidal stability of PEGylated nanoparticles in a simulated biological environment is essential for predicting their in vivo behavior.
-
Media Preparation: Prepare a relevant biological medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Incubation: Disperse the mono- and bis-phosphonic acid PEGylated nanoparticles in the prepared medium at a fixed concentration.
-
Dynamic Light Scattering (DLS): Monitor the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticle suspension over time (e.g., at 0, 1, 24, and 168 hours) using DLS. A significant increase in size or PDI indicates aggregation and instability.[5]
-
Visual Inspection: Visually inspect the samples for any signs of precipitation or turbidity.
Evaluation of Protein Corona Formation
The formation of a protein corona on nanoparticles can significantly alter their biological identity and fate.
-
Incubation: Incubate the PEGylated nanoparticles in human plasma or a high-concentration protein solution (e.g., bovine serum albumin) for a defined period (e.g., 1 hour).
-
Isolation of Nanoparticle-Protein Complexes: Separate the nanoparticles with their adsorbed protein corona from the unbound proteins. This can be achieved through methods like centrifugation, size exclusion chromatography, or magnetic separation (for magnetic nanoparticles).
-
Protein Quantification: Quantify the amount of protein in the corona using a protein assay such as the bicinchoninic acid (BCA) assay or by running the protein eluate on an SDS-PAGE gel followed by densitometry.[6]
Mandatory Visualizations
Caption: Experimental workflow for the comparative analysis.
Caption: Comparison of binding mechanisms.
Conclusion
The selection between mono- and bis-phosphonic acid PEGylation should be guided by the specific requirements of the application. For applications where long-term stability in biological media and high binding affinity are paramount, such as for in vivo imaging agents, drug delivery systems targeting bone, or robust nanoparticle coatings, the superior performance of bis-phosphonic acid PEGylation is a clear advantage. For applications where ease of synthesis is a primary concern and the required stability is less stringent, mono-phosphonic acid PEGylation may be a suitable alternative. This guide provides the foundational data and protocols to assist researchers in navigating this important decision in the design of next-generation therapeutic and diagnostic agents.
References
- 1. A non-sacrificial method for the quantification of poly(ethylene glycol) grafting density on gold nanoparticles for applications in nanomedicine - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02847H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for PEG2-bis(phosphonic acid)
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal
The proper disposal of laboratory chemicals is not only a matter of regulatory compliance but also a critical component of a safe and sustainable research environment. This document provides essential, step-by-step guidance for the proper disposal of PEG2-bis(phosphonic acid), ensuring the safety of laboratory personnel and the protection of the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle PEG2-bis(phosphonic acid) with appropriate safety measures. Based on data for structurally similar compounds, PEG2-bis(phosphonic acid) should be treated as a hazardous substance.
Personal Protective Equipment (PPE): Always wear the following PPE when handling PEG2-bis(phosphonic acid):
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat or other impervious clothing.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Spills: Absorb spills with an inert material (e.g., vermiculite, dry sand) and collect for disposal. Do not allow the substance to enter drains or waterways.
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of PEG2-bis(phosphonic acid). This process is designed to be straightforward and to minimize risk.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for PEG2-bis(phosphonic acid) and any materials contaminated with it (e.g., pipette tips, absorbent paper).
-
The container must be made of a material compatible with corrosive substances, such as a high-density polyethylene (B3416737) (HDPE) bottle.
-
Label the container as "Hazardous Waste: PEG2-bis(phosphonic acid)" and include the date.
-
-
Neutralization (for dilute aqueous solutions):
-
This step should only be performed by trained personnel in a controlled laboratory setting.
-
For small quantities of dilute aqueous solutions, carefully neutralize the phosphonic acid groups.
-
Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) solution, to the PEG2-bis(phosphonic acid) solution while stirring in a fume hood.
-
Monitor the pH of the solution. The target pH should be between 6.0 and 8.0. Be cautious as the neutralization reaction may generate gas (CO₂).
-
Once neutralized, the solution can be collected in the designated hazardous waste container.
-
-
Collection of Solid Waste and Concentrated Solutions:
-
Solid PEG2-bis(phosphonic acid) and concentrated solutions should be disposed of directly into the designated hazardous waste container.
-
Do not attempt to neutralize concentrated forms of the acid directly, as this can cause a vigorous and unsafe reaction.
-
-
Final Disposal:
-
Once the waste container is full, ensure the cap is tightly sealed.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of PEG2-bis(phosphonic acid) down the drain or in regular trash.[1]
-
III. Quantitative Data Summary
For safe handling and disposal, it is crucial to be aware of the hazard classifications of similar compounds. The following table summarizes the key hazard information.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2][3] |
| P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation (Category 1A/2) | Causes severe skin burns and eye damage or causes skin irritation.[2][3] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Serious Eye Damage/Eye Irritation (Category 1/2A) | Causes serious eye damage or causes serious eye irritation.[2][3] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Corrosive to Metals (Category 1) | May be corrosive to metals.[2] |
| P234: Keep only in original container.[2] |
| Hazardous to the Aquatic Environment (Category 2) | Toxic to aquatic life with long lasting effects.[2] |
| P273: Avoid release to the environment.[2] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of PEG2-bis(phosphonic acid).
References
Essential Safety and Handling Precautions for PEG2-bis(phosphonic acid)
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents like PEG2-bis(phosphonic acid) is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of personal protective equipment. The following table summarizes the recommended PPE for handling PEG2-bis(phosphonic acid), based on the hazards associated with its constituent chemical groups.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields. A full-face shield should be worn over goggles when there is a splash hazard.[2][3][4] | To protect against splashes and aerosols that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3][5] | To prevent skin contact that can lead to irritation or burns.[3] |
| Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes are required. An apron may be necessary when handling larger quantities.[3] | To protect the skin from potential spills and contamination.[2] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood, to avoid the inhalation of dust or aerosols.[3][5] If dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[3] | To prevent respiratory tract irritation.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling PEG2-bis(phosphonic acid) minimizes risks. The following workflow outlines the key procedural steps.
Step-by-Step Handling Procedures:
-
Preparation : Before handling, ensure that a chemical fume hood is available and that an emergency eyewash station and safety shower are readily accessible.[3] The work area should be clean and free of clutter.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer : Handle the solid material carefully to minimize the generation of dust.[3] It is recommended to perform these operations within a fume hood or a ventilated balance enclosure.[3]
-
Dissolution : When preparing solutions, add the reagent to the solvent slowly. For PEGylated compounds, common solvents include DMSO or DMF.[6]
-
Spill Response : In the event of a small spill, and if you are trained to do so, use an appropriate absorbent material for corrosive solids to contain it.[3] For larger spills, evacuate the area and contact your institution's environmental health and safety department. Always wear full PPE, including respiratory protection, during cleanup.[3]
-
Decontamination : Thoroughly clean all glassware and surfaces that have come into contact with the chemical.
-
Waste Disposal : Collect all waste containing PEG2-bis(phosphonic acid) in a clearly labeled, sealed, and corrosion-resistant container.[3] Do not mix with other waste streams unless compatibility has been confirmed.[3] Dispose of the waste in accordance with all federal, state, and local regulations.[4] Contaminated clothing should be removed and laundered before reuse.[7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
